Cytidine-5'-triphosphate disodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMDTRPCFJJND-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Cytidine-5'-triphosphate (CTP) in the Fidelity and Processivity of RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of Cytidine-5'-triphosphate (CTP) in RNA synthesis. Beyond its fundamental function as a building block, CTP plays a critical role in the kinetics, regulation, and fidelity of transcription. This document delves into the core mechanisms of CTP incorporation, presents quantitative data, details key experimental protocols for its study, and visualizes its involvement in relevant cellular pathways.
CTP: An Essential Substrate for RNA Polymerase
Cytidine-5'-triphosphate (CTP) is one of the four canonical ribonucleoside triphosphates (rNTPs), alongside Adenosine-5'-triphosphate (ATP), Guanosine-5'-triphosphate (GTP), and Uridine-5'-triphosphate (UTP), that serve as the fundamental precursors for the synthesis of RNA.[1][2][3] During the process of transcription, the enzyme RNA polymerase (RNAP) catalyzes the polymerization of these rNTPs into a complementary RNA strand using a DNA template.[1][2] CTP is specifically incorporated into the nascent RNA chain opposite a guanine (G) residue in the DNA template strand.[2]
The incorporation of CTP involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate group of the incoming CTP molecule.[4] This reaction is accompanied by the release and subsequent hydrolysis of pyrophosphate (PPi), which provides the thermodynamic driving force for the polymerization process.[5] The fidelity of transcription is highly dependent on the precise base pairing between the incoming CTP and the template guanine, a process scrutinized by the active site of RNA polymerase.[6][7]
Quantitative Analysis of CTP in RNA Synthesis
The efficiency and rate of RNA synthesis are influenced by the intracellular concentrations of rNTPs and the kinetic parameters of RNA polymerase for each nucleotide. While precise in vivo measurements of nuclear CTP concentrations are challenging to obtain and can vary depending on cell type and metabolic state, in vitro studies provide valuable insights into the kinetics of CTP incorporation.
Table 1: Kinetic Parameters for CTP Incorporation by RNA Polymerase
| Enzyme | Apparent Dissociation Constant (Kd) for CTP | Maximal Incorporation Rate (kpol) | Specificity Constant (kpol/Kd) | Organism/System |
| Hepatitis C Virus NS5B RNA-dependent RNA Polymerase | 39 ± 3 µM | 16 ± 1 s-1 | 0.41 µM-1s-1 | In vitro reconstituted complex |
Data derived from pre-steady-state kinetic analysis of a purified elongation complex.[8]
Table 2: Typical Nucleotide Concentrations in In Vitro Transcription Assays
| Component | Typical Final Concentration |
| ATP | 0.5 - 6 mM |
| GTP | 0.5 - 6 mM |
| CTP | 25 µM - 6 mM |
| UTP | 25 µM - 6 mM |
| Radiolabeled Nucleotide (e.g., [α-32P]CTP) | Varies (used for detection) |
Concentrations can be adjusted based on the specific experimental goals, such as pulse-chase labeling or maximizing RNA yield.[9][10]
Experimental Protocols for Studying CTP Incorporation
Several key experimental techniques are employed to investigate the role of CTP in RNA synthesis, particularly to measure transcription rates and identify regulatory mechanisms.
Nuclear Run-On Assay
This assay measures the transcriptional activity of genes in isolated nuclei. It provides a snapshot of the transcription that was actively occurring at the time of cell lysis.
Methodology:
-
Nuclei Isolation: Cells are harvested and lysed with a mild detergent (e.g., NP-40) to release intact nuclei.
-
Run-On Reaction: The isolated nuclei are incubated in a reaction buffer containing ATP, GTP, and a labeled nucleotide, typically [α-32P]UTP or [α-32P]CTP. Unlabeled CTP is also included. During this incubation, RNA polymerases that were engaged in transcription at the time of isolation will "run on" to the end of the transcription unit, incorporating the labeled nucleotide into the nascent RNA. New initiation is typically inhibited by the detergent Sarkosyl.
-
RNA Purification: The labeled RNA is purified from the nuclei, often using methods like TRIzol extraction followed by precipitation.
-
Hybridization and Detection: The purified, labeled RNA is hybridized to gene-specific DNA probes immobilized on a membrane (e.g., slot blot or dot blot). The amount of radioactivity hybridized to each probe is proportional to the transcription rate of that gene.
Run-Off Transcription Assay
This in vitro technique is used to study transcription from a specific promoter and to determine the precise start site of transcription.
Methodology:
-
Template Preparation: A linear DNA template containing the promoter of interest is prepared by digesting a plasmid with a restriction enzyme that cuts downstream of the transcription start site.[4]
-
Transcription Reaction: The linearized DNA template is incubated with purified RNA polymerase, a transcription buffer, and all four rNTPs (ATP, GTP, CTP, and UTP). One of the nucleotides, often UTP or CTP, is radiolabeled (e.g., [α-32P]UTP or [α-32P]CTP).
-
Transcription Termination: Transcription proceeds until the RNA polymerase reaches the end of the linearized DNA template and "runs off," producing an RNA transcript of a defined length.[4]
-
Analysis: The radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The size of the run-off transcript corresponds to the distance from the transcription start site to the restriction enzyme cut site.
Visualization of CTP in Cellular Processes
The Nucleotide Addition Cycle in RNA Synthesis
The core process of RNA elongation involves a repetitive cycle of nucleotide addition. The following diagram illustrates the key steps involving the incorporation of a ribonucleoside triphosphate, such as CTP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. CTP synthase forms cytoophidia in the cytoplasm and nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA precursor pools and ribonucleotide reductase activity: distribution between the nucleus and cytoplasm of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nucleus of HeLa cells contains tubular structures for Ca2+ signaling with the involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring of intracellular ribonucleotide pools is a powerful tool in the development and characterization of mammalian cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Profiling Ribonucleotide and Deoxyribonucleotide Pools Perturbed by Remdesivir in Human Bronchial Epithelial Cells [frontiersin.org]
- 9. Regulation of CTP:phosphocholine cytidylyltransferase in HeLa cells. Effect of oleate on phosphorylation and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of mammalian ribonucleotide reduction and dNTP pools after DNA damage and in resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytidine-5'-triphosphate Disodium Salt in Phospholipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-triphosphate (CTP) is a pivotal nucleotide that serves as a critical precursor and an energy source for the synthesis of a vast array of phospholipids, which are fundamental components of cellular membranes.[1][2] This technical guide provides an in-depth exploration of the role of CTP, supplied as its stable disodium salt, in the de novo biosynthesis of major phospholipids, primarily focusing on the Kennedy pathway. The guide will detail the enzymatic reactions, regulatory mechanisms, quantitative kinetic data, and experimental protocols relevant to researchers in cell biology, biochemistry, and pharmacology.
The Kennedy Pathway: A CTP-Dependent Route to Phospholipids
The Kennedy pathway, first elucidated by Eugene P. Kennedy, is the principal route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), two of the most abundant phospholipids in eukaryotic cell membranes.[3][4] This pathway is heavily reliant on CTP for the activation of phosphocholine and phosphoethanolamine.
Phosphatidylcholine (PC) Synthesis
The synthesis of PC via the Kennedy pathway involves three key enzymatic steps:
-
Choline Phosphorylation: The process begins with the phosphorylation of choline by choline kinase (CK) to form phosphocholine, utilizing a molecule of ATP.[3][4]
-
CDP-Choline Formation: This is the rate-limiting and committed step in PC biosynthesis.[5][6] CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction between CTP and phosphocholine to produce cytidine diphosphate-choline (CDP-choline) and pyrophosphate (PPi).[3][7] The activity of CCT is tightly regulated, serving as a key control point for PC synthesis.[8]
-
Phosphatidylcholine Synthesis: Finally, choline phosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, forming PC and releasing cytidine monophosphate (CMP).[9]
Phosphatidylethanolamine (PE) Synthesis
The synthesis of PE follows a parallel pathway to that of PC:
-
Ethanolamine Phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.
-
CDP-Ethanolamine Formation: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of CTP with phosphoethanolamine to generate CDP-ethanolamine and pyrophosphate.[10][11]
-
Phosphatidylethanolamine Synthesis: Ethanolamine phosphotransferase (EPT) transfers the phosphoethanolamine group from CDP-ethanolamine to DAG to form PE.[11]
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of phospholipid biosynthesis are underpinned by the kinetic properties of the enzymes involved, particularly their affinity for CTP.
| Enzyme | Organism/Tissue | Substrate | Km for CTP (mM) | Vmax (nmol/min/mg) | Notes |
| CTP:phosphocholine cytidylyltransferase (CCT) | Rat brain | CTP | 10 | Not specified | The enzyme follows a random sequential mechanism.[12] |
| CTP:phosphocholine cytidylyltransferase (CCT) | Rat lung (microsomal) | CTP | 0.99 | Not specified | Oleate (122 µM) decreases the Km for CTP to 0.33 mM and increases Vmax by 50-60%.[3] |
| CTP:phosphocholine cytidylyltransferase (CCTα236, truncated) | Rat | CTP | 4.07 | 3850 | Assayed using a non-radioactive HPLC method.[13] |
| CDP-diacylglycerol synthase | S. cerevisiae | CTP | 1 | Not specified | The cellular concentration of CTP in wild-type yeast is lower than this Km value.[5] |
| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Mammalian cells | CTP | Not specified | Not specified | Two isoforms exist; Pcyt2α is more active at higher CTP concentrations, while Pcyt2β is more active at lower concentrations.[14] |
Signaling Pathways and Regulatory Mechanisms
The biosynthesis of phospholipids is a highly regulated process to maintain membrane homeostasis. CTP availability and the activity of CTP-dependent enzymes are key regulatory points.
Regulation of CTP:phosphocholine cytidylyltransferase (CCT)
CCT is the primary regulatory enzyme in the PC synthesis pathway.[8] Its activity is modulated by several mechanisms:
-
Translocation to Membranes: CCT exists in both a soluble, inactive form and a membrane-associated, active form.[8] The translocation of CCT to the endoplasmic reticulum and nuclear envelope is stimulated by lipids such as diacylglycerol and fatty acids, which leads to its activation.[3]
-
Phosphorylation: CCT is subject to phosphorylation, which can influence its activity and localization.[8]
-
Allosteric Regulation: The enzyme's activity is also influenced by the lipid composition of the membranes it binds to.[8]
Caption: Regulation of CCT activity through translocation and phosphorylation.
Experimental Protocols
In Vitro CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (HPLC-Based)
This protocol is adapted from a non-radioactive HPLC method.[13]
Materials:
-
Purified CCT enzyme
-
CTP disodium salt solution (e.g., 100 mM stock)
-
Phosphocholine solution (e.g., 100 mM stock)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
C18 reverse phase HPLC column
-
Mobile phase: 0.1 M ammonium bicarbonate (98%), acetonitrile (2%), pH 7.4
-
HPLC system with UV detector
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of CCT enzyme, and phosphocholine.
-
Initiate the reaction by adding a specific concentration of CTP. The final reaction volume can be 50-100 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the C18 HPLC column.
-
Elute the nucleotides with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 271 nm. CTP and the product, CDP-choline, will have distinct retention times.
-
Quantify the amount of CDP-choline produced by integrating the peak area and comparing it to a standard curve of known CDP-choline concentrations.
-
Calculate the enzyme activity in nmol of CDP-choline formed per minute per mg of protein.
Caption: Experimental workflow for the HPLC-based CCT activity assay.
Measurement of Phosphatidylcholine Synthesis using Radiolabeled Choline
This protocol describes a common method to trace the incorporation of choline into PC.[9]
Materials:
-
Cell culture medium
-
[³H]methyl-choline or [¹⁴C]methyl-choline
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v)
-
Iodine vapor or other visualization agent
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency.
-
Replace the medium with fresh medium containing a known concentration and specific activity of radiolabeled choline.
-
Incubate the cells for a specific period (pulse). For chase experiments, replace the labeling medium with medium containing unlabeled choline.
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Harvest the cells and extract the total lipids using a chloroform:methanol mixture.
-
Separate the phospholipids using TLC. Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram in the appropriate solvent system.
-
Visualize the phospholipid spots using iodine vapor. The PC spot can be identified by co-migration with a PC standard.
-
Scrape the silica corresponding to the PC spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
The amount of radiolabeled choline incorporated into PC is a measure of the rate of PC synthesis.
Conclusion
Cytidine-5'-triphosphate disodium salt is an indispensable component for in vitro and in vivo studies of phospholipid biosynthesis. Its central role in the Kennedy pathway, particularly as a substrate for the rate-limiting enzyme CCT, makes it a key molecule for understanding the regulation of membrane biogenesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate mechanisms of phospholipid metabolism and to explore potential therapeutic interventions targeting these pathways.
References
- 1. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 4. scispace.com [scispace.com]
- 5. Nanogram detection of phospholipids on thin-layer chromatograms. | Semantic Scholar [semanticscholar.org]
- 6. Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 8. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 12. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cytidine Triphosphate (CTP) as a Precursor for Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine Triphosphate (CTP) is an essential pyrimidine nucleotide that serves as a fundamental building block for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[1] Its availability is a critical determinant of cell proliferation and expansion.[1] The de novo synthesis of CTP is catalyzed by the rate-limiting enzyme CTP synthetase (CTPS), which converts Uridine Triphosphate (UTP) to CTP.[1] This process is tightly regulated to maintain appropriate intracellular nucleotide pools. Dysregulation of CTP synthesis is frequently observed in cancer, making CTPS a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of CTP's role as a nucleic acid precursor, detailing the biosynthetic pathways, regulatory mechanisms, and experimental methodologies for its study.
CTP Biosynthesis: De Novo and Salvage Pathways
Cells synthesize CTP through two primary routes: the de novo synthesis pathway and the salvage pathway.[1]
-
De Novo Synthesis: This pathway builds pyrimidine nucleotides from simpler precursor molecules. The final and rate-limiting step is the conversion of UTP to CTP, a reaction catalyzed by CTP synthetase (CTPS).[1] This reaction involves the ATP-dependent amination of UTP, with glutamine serving as the nitrogen donor.[2]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids. While less prominent for CTP synthesis, it contributes to the overall nucleotide pool.
The de novo pathway is the primary source of CTP for nucleic acid synthesis, and its regulation is critical for cellular homeostasis.
CTP as a Direct Precursor for RNA Synthesis
CTP is one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required for the synthesis of RNA.[3] During transcription, RNA polymerase enzymes incorporate CTP into the growing RNA strand, forming phosphodiester bonds.[4] This process is fundamental for gene expression and the production of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[5]
CTP as an Indirect Precursor for DNA Synthesis
While CTP is a ribonucleotide, it serves as an essential precursor for the synthesis of deoxycytidine triphosphate (dCTP), a direct building block of DNA.[6] This conversion is a critical step in providing the necessary components for DNA replication. The pathway involves the following key enzymatic steps:
-
CTP to CDP: CTP is dephosphorylated to Cytidine Diphosphate (CDP).
-
CDP to dCDP: Ribonucleotide reductase (RNR) catalyzes the reduction of CDP to deoxycytidine diphosphate (dCDP). This is a highly regulated step in the synthesis of all deoxyribonucleotides.
-
dCDP to dCMP: dCDP is dephosphorylated to deoxycytidine monophosphate (dCMP).
-
dCMP to dCTP: A series of phosphorylation steps convert dCMP to dCTP, which can then be incorporated into DNA by DNA polymerases.
Therefore, the regulation of CTP synthesis has a direct impact on the availability of dCTP for DNA replication and repair.
Regulation of CTP Synthesis: The Role of CTP Synthetase (CTPS)
The activity of CTP synthetase is the primary control point for de novo CTP biosynthesis and is subject to complex regulation through multiple mechanisms:
-
Allosteric Regulation: CTPS activity is modulated by the binding of various nucleotides.
-
Activation: The enzyme is allosterically activated by GTP, which promotes the hydrolysis of glutamine.[7] The substrates ATP and UTP also promote the formation of the active tetrameric form of the enzyme.[7][8]
-
Inhibition: The end product, CTP, acts as a feedback inhibitor by binding to an allosteric site distinct from the active site, thereby regulating its own production.[8][9]
-
-
Post-Translational Modifications: Phosphorylation of CTPS has been shown to modulate its activity. For instance, phosphorylation by protein kinases A and C can stimulate CTPS activity.[6]
-
Oligomerization: Active CTPS exists as a homotetramer.[9] The transition from inactive monomers and dimers to the active tetrameric form is influenced by the intracellular concentrations of ATP and UTP.[7]
-
Filament Formation (Cytoophidia): Under certain cellular conditions, CTPS can polymerize into filamentous structures known as cytoophidia.[10] This filamentation is considered a mechanism of enzyme regulation, with the filamentous form generally being less active.[8]
dot
Caption: CTP synthesis, regulation, and role as a nucleic acid precursor.
Quantitative Data
The following tables summarize key quantitative data related to CTP synthesis and its role as a nucleic acid precursor.
Table 1: Kinetic Parameters of CTP Synthetase
| Organism/Enzyme | Substrate | K_m (µM) | V_max (pmol/min) | Reference |
| Human (activated PBMCs) | UTP | 230 ± 280 | 379 ± 90 | [6] |
| Human (resting cells) | UTP | 280 ± 310 | 83 ± 20 | [6] |
Table 2: Intracellular Nucleotide Concentrations
| Cell Line | CTP (pmol/10^6 cells) | Reference |
| Leukemia Cell Lines (range) | 85 - 330 | [9] |
Experimental Protocols
Measurement of CTP Synthetase Activity
This protocol describes a method for determining CTPS activity in cell lysates using liquid chromatography-mass spectrometry (LC-MS).[6]
Materials:
-
Cell lysis buffer
-
Reaction buffer (containing UTP, ATP, glutamine, GTP, and MgCl₂)
-
Stable isotope-labeled CTP internal standard
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Prepare cell lysates from the desired cell population (e.g., peripheral blood mononuclear cells).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction:
-
Incubate a defined amount of cell lysate protein with the reaction buffer containing the substrates and cofactors for CTPS.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., cold acid).
-
-
Sample Preparation:
-
Add the stable isotope-labeled CTP internal standard to the quenched reaction mixture.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column for separation of nucleotides.
-
Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the CTP produced and the internal standard.
-
-
Data Analysis:
-
Calculate the amount of CTP produced based on the peak area ratio of CTP to the internal standard and a standard curve.
-
Express CTPS activity as the rate of CTP formation per unit of protein per unit of time (e.g., pmol/min/mg protein).
-
Quantification of Intracellular CTP Pools
This protocol outlines a method for the simultaneous quantification of intracellular nucleoside triphosphates, including CTP, by HPLC-MS/MS.[9]
Materials:
-
Cell culture medium
-
Cold phosphate-buffered saline (PBS)
-
Extraction solution (e.g., cold methanol/water)
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired density.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction solution.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto an HPLC system equipped with a column suitable for nucleotide separation (e.g., anion exchange or HILIC).
-
Use a mass spectrometer to detect and quantify CTP and other nucleotides based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
Quantify the amount of CTP in the sample by comparing its peak area to a standard curve of known CTP concentrations.
-
Normalize the CTP amount to the number of cells used for extraction to determine the intracellular concentration (e.g., pmol/10⁶ cells).
-
dot
Caption: General workflow for studying CTP synthesis and levels.
Conclusion
CTP is an indispensable precursor for the synthesis of both RNA and DNA, placing its biosynthetic pathway at a critical juncture of cellular metabolism and proliferation. The rate-limiting enzyme, CTP synthetase, is a highly regulated hub that integrates signals from the cellular energetic state and nucleotide pools to control CTP production. The methodologies outlined in this guide provide a framework for the detailed investigation of CTP metabolism. A thorough understanding of these processes is paramount for researchers in basic science and is of significant interest to drug development professionals seeking to exploit the dependence of proliferating cells, particularly cancer cells, on robust nucleic acid synthesis. The development of novel therapeutics targeting CTP synthetase represents a promising avenue for anti-cancer drug discovery.
References
- 1. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular compartmentation of CTP synthase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between CTP and Other Nucleoside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine triphosphate (CTP) is a critical pyrimidine nucleotide essential for numerous cellular processes. While often overshadowed by its purine counterpart, adenosine triphosphate (ATP), which is primarily recognized as the universal energy currency, CTP possesses a unique and indispensable set of functions that distinguish it from other nucleoside triphosphates (NTPs) like ATP, guanosine triphosphate (GTP), and uridine triphosphate (UTP). This guide provides a comprehensive examination of the structural and functional distinctions of CTP, focusing on its specialized roles in phospholipid biosynthesis, protein glycosylation, and as a regulatory molecule. We will delve into the quantitative differences in intracellular concentrations, detail experimental protocols for NTP analysis, and explore the implications of CTP metabolism in drug development.
Introduction: Beyond a Simple Building Block
All nucleoside triphosphates (NTPs) share a common structure: a nitrogenous base, a ribose sugar, and three phosphate groups.[1] They are universally recognized as the building blocks for RNA synthesis.[2] However, their roles diverge significantly beyond this shared function. While ATP is the primary energy currency for a vast majority of metabolic reactions, CTP, GTP, and UTP have more specialized, though equally vital, roles as energy couplers in a smaller subset of metabolic pathways.[1][3]
This guide will specifically illuminate the unique biochemical identity of CTP. Synthesized from UTP by the enzyme CTP synthetase (CTPS), CTP's availability is tightly regulated, as it is typically the least abundant of the four main NTPs.[4][5] This tight regulation underscores its critical and specific functions within the cell.
Core Functions of CTP: A Comparative Overview
While all NTPs are involved in RNA synthesis, their other functions are highly specialized. The following table summarizes the primary roles of ATP, GTP, UTP, and CTP.
| Nucleoside Triphosphate | Primary Functions |
| ATP | - Universal energy currency for most cellular reactions- Precursor for DNA and RNA synthesis- Signal transduction (e.g., cAMP) |
| GTP | - Energy source in protein synthesis and gluconeogenesis- Signal transduction (e.g., G-proteins, cGMP)- Precursor for RNA synthesis- Allosteric regulator, including stimulation of CTP synthetase[3][4] |
| UTP | - Precursor for CTP synthesis- Activation of glucose and galactose for glycogen and glycoprotein synthesis (UDP-glucose, UDP-galactose) |
| CTP | - Essential for phospholipid synthesis (e.g., CDP-diacylglycerol, CDP-choline, CDP-ethanolamine)[1][4][6]- Required for protein and lipid glycosylation (sialic acid activation)[1][7]- Precursor for RNA and DNA synthesis- Allosteric inhibitor of aspartate carbamoyltransferase[1] |
The Unique Chemical Roles of CTP
CTP's distinctiveness lies in its central role in the synthesis of lipids and complex carbohydrates, processes fundamental to membrane integrity, cell signaling, and cell-cell recognition.
Phospholipid Synthesis
CTP is the indispensable activated carrier of phosphocholine and phosphoethanolamine for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[4][6] It is also the direct precursor for CDP-diacylglycerol, a key intermediate in the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin.[4][6] This central role in membrane biogenesis is a key differentiator from other NTPs. The enzyme CTP:phosphocholine cytidylyltransferase (CCT) is a key regulatory point in PC synthesis and its activity is stimulated by fatty acids.[8]
Glycosylation
CTP is required for the activation of sialic acids, which are terminal sugar residues on many glycoproteins and glycolipids.[1][7] CTP reacts with N-acetylneuraminic acid (a sialic acid) to form CMP-N-acetylneuraminic acid, the activated sugar nucleotide required for the transfer of sialic acid to glycoconjugates.[6] This process is critical for cell recognition, adhesion, and signaling.
A Biological Switch
Recent research has also identified CTP as a biological switch. In the bacterium Bacillus subtilis, CTP is critical for the function of the Nucleoid Occlusion Factor (Noc) protein, which ensures the correct partitioning of chromosomes during cell division.[9] CTP binding activates Noc's ability to bind to the cell membrane and organize the DNA.[9] While ATP and GTP are well-known for such roles, the discovery of CTP-dependent switches suggests a broader regulatory function for this nucleotide than previously appreciated.[9]
Quantitative Data: Intracellular NTP Concentrations
The intracellular concentrations of NTPs vary between cell types and metabolic states, but a general hierarchy is often observed. The following table provides representative data for human leukemia cell lines.
| Nucleotide | Concentration (pmol/10⁶ cells) in K562 Cells | Concentration (pmol/10⁶ cells) in MV4-11 Cells |
| ATP | ~3500 | ~2000 |
| GTP | ~800 | ~500 |
| UTP | ~600 | ~400 |
| CTP | ~200 | ~150 |
| Data compiled from studies on human leukemia cell lines. Actual values can vary based on experimental conditions and cell type.[10] |
As the data indicates, CTP is generally the least abundant NTP, which is consistent with its role in more specific biosynthetic pathways rather than as a general energy currency.[5]
Signaling Pathways and Logical Relationships
CTP Synthesis and Regulation
The synthesis of CTP from UTP is a critical, highly regulated step. This pathway highlights the interplay between different NTPs, with ATP providing the energy and GTP acting as an allosteric activator.[3][4]
Caption: CTP synthesis pathway with key substrates, products, and regulators.
CTP's Role in Phosphatidylcholine Synthesis
This diagram illustrates the essential role of CTP in the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of eukaryotic membranes.
References
- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Human Metabolome Database: Showing metabocard for Cytidine triphosphate (HMDB0000082) [hmdb.ca]
- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]
- 7. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP & GTP Are Common in Biology - But What About CTP? | Cell And Molecular Biology [labroots.com]
- 10. scispace.com [scispace.com]
CTP as an Energy Source in Biochemical Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the ATP Paradigm
In the landscape of cellular bioenergetics, Adenosine Triphosphate (ATP) is ubiquitously recognized as the primary "energy currency."[1] Its high-energy phosphoanhydride bonds fuel a vast array of metabolic reactions, from muscle contraction to signal transduction.[2][3] However, this ATP-centric view often overshadows the critical, albeit more specialized, roles of other nucleoside triphosphates (NTPs). Cytidine Triphosphate (CTP), a pyrimidine nucleotide, is not merely a building block for RNA and DNA synthesis but also serves as a direct energy source and an activated precursor in specific anabolic pathways that are fundamental to cellular integrity and function.[4]
While all NTPs possess similar high-energy bonds, the cellular strategy for energy coupling is highly specific. CTP's role as an energy donor is largely confined to a select group of metabolic reactions, most notably in the biosynthesis of phospholipids and the glycosylation of proteins.[5] This specialization allows for distinct regulatory control over these pathways, independent of the central ATP/ADP energy state of the cell. This guide provides an in-depth examination of CTP's function as an energy source, the regulation of its synthesis, and the key enzymatic reactions it powers, offering a technical resource for professionals in biomedical research and drug development.
The Fountainhead of CTP: Biosynthesis via CTP Synthase (CTPS)
The de novo synthesis of CTP is the final and rate-limiting step in the pyrimidine nucleotide biosynthesis pathway.[6][7] This crucial reaction is catalyzed by the enzyme CTP Synthase (CTPS), which converts Uridine Triphosphate (UTP) into CTP.[8] The reaction is a complex process that utilizes the chemical energy from ATP hydrolysis and the nitrogen from the amide group of glutamine.[6]
The overall reaction is as follows: ATP + UTP + Glutamine → ADP + Pi + CTP + Glutamate [6]
The CTPS enzyme is composed of two primary domains: an N-terminal synthetase domain and a C-terminal glutaminase domain.[9] The glutaminase domain first hydrolyzes glutamine to produce ammonia (NH₃), which is then channeled through the enzyme's interior to the synthetase domain.[6] Concurrently, the synthetase domain uses the energy from ATP to phosphorylate the C4 position of UTP, creating a highly reactive intermediate.[6] The channeled ammonia then acts as a nucleophile, attacking this intermediate to displace the phosphate and form CTP.[6]
References
- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. A continuous spectrophotometric assay for mitogen-activated protein kinase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution structure and function of an essential CMP kinase of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Route to Cytidine-5'-triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-triphosphate (CTP) is a pivotal molecule in cellular metabolism, serving as an essential precursor for the synthesis of RNA, DNA, and various phospholipids.[1][2] Its production is tightly regulated, and the enzymatic pathways responsible for its synthesis are of significant interest to researchers in biochemistry, molecular biology, and drug development. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of CTP, with a focus on the key enzyme, CTP synthetase.
Core Concepts: The Enzymatic Synthesis of CTP
The enzymatic synthesis of CTP primarily occurs through two main pathways: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway builds CTP from simpler precursor molecules, while the salvage pathway recycles cytidine and uridine from the degradation of nucleic acids.[2]
The final and rate-limiting step in the de novo synthesis of CTP is catalyzed by the enzyme CTP synthetase (EC 6.3.4.2).[3] This enzyme facilitates the conversion of Uridine-5'-triphosphate (UTP) to CTP. The reaction is ATP-dependent and utilizes either glutamine or ammonia as the nitrogen source.[4]
The overall reaction can be summarized as follows:
UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi [3]
Key Enzyme: CTP Synthetase
CTP synthetase is a complex, allosterically regulated enzyme. Its activity is influenced by the cellular concentrations of its substrates and products. The enzyme typically exists as a dimer in its inactive state and forms a tetramer upon binding to its substrates, ATP and UTP, which is the active form of the enzyme.[5]
Regulation of CTP Synthetase Activity:
-
Allosteric Activation: Guanosine triphosphate (GTP) acts as an allosteric activator, enhancing the enzyme's affinity for its substrates.[3]
-
Feedback Inhibition: The product, CTP, acts as a feedback inhibitor, modulating its own synthesis.[5]
-
Phosphorylation: In some organisms, the activity of CTP synthetase is also regulated by phosphorylation.[5]
Experimental Protocols for Enzymatic CTP Synthesis
The following sections detail the methodologies for the key experiments involved in the enzymatic synthesis of CTP.
Expression and Purification of Recombinant CTP Synthetase
The production of CTP in vitro requires a source of active CTP synthetase. Recombinant expression in systems like E. coli is a common approach.
Protocol:
-
Gene Cloning and Expression Vector: The gene encoding CTP synthetase is cloned into a suitable expression vector, often with a tag (e.g., His-tag) to facilitate purification.
-
Transformation and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in an appropriate medium (e.g., LB medium) at 37°C until they reach a specific optical density.
-
Induction of Protein Expression: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 15-20°C) for several hours to enhance the yield of soluble protein.[6]
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by methods such as sonication or using a bead beater.[6]
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins) to purify the CTP synthetase.[7]
In Vitro CTP Synthesis Reaction
This protocol outlines the setup for the enzymatic reaction to produce CTP.
Reaction Components and Conditions:
| Component | Concentration |
| CTP Synthetase | 0.1 - 1 mg/mL |
| UTP | 1 - 5 mM |
| ATP | 1 - 5 mM |
| Glutamine | 5 - 20 mM |
| GTP | 0.1 - 0.5 mM |
| MgCl₂ | 5 - 10 mM |
| Tris-HCl buffer (pH 7.5-8.0) | 50 - 100 mM |
| Incubation Temperature | 37°C |
| Incubation Time | 30 - 120 minutes |
Note: The optimal concentrations and conditions may vary depending on the specific CTP synthetase enzyme and experimental goals.
Assay Methods for CTP Synthetase Activity and CTP Quantification
Several methods can be employed to monitor the progress of the reaction and quantify the amount of CTP produced.
This method relies on the difference in the UV absorbance spectra of UTP and CTP. The conversion of UTP to CTP can be monitored by measuring the increase in absorbance at 291 nm.[8]
Protocol:
-
Assemble the reaction mixture as described in the in vitro synthesis protocol in a UV-transparent cuvette.
-
Place the cuvette in a spectrophotometer with temperature control set to 37°C.
-
Monitor the change in absorbance at 291 nm over time.
-
The rate of CTP formation can be calculated using the molar extinction coefficient of CTP.
HPLC provides a more direct and accurate method for separating and quantifying the nucleotides in the reaction mixture.
Protocol:
-
At different time points, take aliquots from the reaction mixture and stop the reaction (e.g., by adding perchloric acid or by heat inactivation).
-
Centrifuge the samples to remove precipitated protein.
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Separate the nucleotides using an appropriate mobile phase (e.g., a buffer containing phosphate and an ion-pairing agent).
-
Detect the nucleotides using a UV detector at a wavelength of 271 nm.
-
Quantify the amount of CTP by comparing the peak area to a standard curve of known CTP concentrations.[9]
For highly sensitive and specific quantification, LC-MS/MS is the method of choice.[1]
Protocol:
-
Prepare the samples as described for the HPLC method.
-
Inject the samples into an LC-MS/MS system.
-
Separate the nucleotides using liquid chromatography.
-
Detect and quantify CTP using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity.[1]
Data Presentation
The following tables summarize key quantitative data related to the enzymatic synthesis of CTP.
Table 1: Kinetic Parameters of CTP Synthetase
| Substrate | Km (µM) | Vmax (pmol/min) |
| UTP (Resting Cells) | 280 ± 310 | 83 ± 20 |
| UTP (Activated PBMCs) | 230 ± 280 | 379 ± 90 |
Data obtained from CTP synthetase activity assays in cell lysates.[1]
Table 2: Typical Reaction Conditions for In Vitro CTP Synthesis
| Component | Concentration |
| UTP | 4 mM |
| Glutamine | 20 mM |
| ATP | 2 mM |
| GTP | 0.2 mM |
| MgCl₂ | 10 mM |
| Tris-HCl (pH 7.8) | 50 mM |
Based on protocols for assaying recombinant CTP synthetase.[10]
Visualizations
Biochemical Pathway of CTP Synthesis
References
- 1. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 3. CTP synthetase - Wikipedia [en.wikipedia.org]
- 4. Recombinant Human CTP synthase/CTPS protein (ab132558) | Abcam [abcam.com]
- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Human CTP Synthetase in Saccharomyces cerevisiae Reveals Phosphorylation by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTP synthetase from Escherichia coli: an improved purification procedure and characterization of hysteretic and enzyme concentration effects on kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of filament-forming CTP synthases from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
CTP as an Allosteric Inhibitor of Aspartate Carbamoyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Cytidine Triphosphate (CTP) as an allosteric inhibitor of Aspartate Carbamoyltransferase (ATCase), a key enzyme in the pyrimidine biosynthetic pathway. Understanding this regulatory mechanism is fundamental for research in metabolic control and provides a basis for the development of novel therapeutic agents targeting nucleotide metabolism.
Introduction: The Central Role of ATCase in Pyrimidine Biosynthesis
Aspartate Carbamoyltransferase (ATCase) catalyzes the committed step in the de novo synthesis of pyrimidines: the condensation of carbamoyl phosphate and aspartate to form N-carbamoylaspartate.[1][2][3][4] This reaction is a critical control point in the pathway that ultimately leads to the production of pyrimidine nucleotides, including CTP, which are essential for DNA and RNA synthesis.
The activity of ATCase is finely tuned to meet the cell's demand for pyrimidines. This regulation is achieved through allosteric mechanisms, where effector molecules bind to a site distinct from the active site, inducing conformational changes that modulate the enzyme's catalytic rate.[2][3][5] CTP, the end-product of the pyrimidine pathway, acts as a negative allosteric effector, providing a classic example of feedback inhibition.[3][6][7] Conversely, Adenosine Triphosphate (ATP), a purine nucleotide, acts as an allosteric activator, ensuring a balanced production of purine and pyrimidine nucleotides.[6][8]
The Allosteric Regulation of ATCase: A Tale of Two States
ATCase from Escherichia coli is a dodecameric enzyme composed of two catalytic trimers and three regulatory dimers (C6R6).[2][6] This complex structure is central to its allosteric properties. The enzyme exists in an equilibrium between two quaternary structures: the low-activity, low-affinity "tense" (T) state and the high-activity, high-affinity "relaxed" (R) state.[2][5]
-
The T State (Tense): This state has a lower affinity for the substrate aspartate and a lower catalytic activity. The binding of the allosteric inhibitor CTP to the regulatory subunits stabilizes the T state, shifting the equilibrium away from the active R state.[2][5]
-
The R State (Relaxed): This state exhibits a higher affinity for aspartate and is catalytically more active. The binding of the substrate aspartate or the allosteric activator ATP promotes the transition to the R state.[2][5]
This equilibrium between the T and R states allows for a sigmoidal relationship between substrate concentration and reaction velocity, a hallmark of allosteric enzymes, rather than the hyperbolic curve described by Michaelis-Menten kinetics.[5][9]
Quantitative Analysis of CTP Inhibition
The inhibitory effect of CTP on ATCase activity can be quantified by examining its influence on the enzyme's kinetic parameters. The following tables summarize key quantitative data from studies on E. coli ATCase.
| Effector | S0.5 (K0.5) for Aspartate (mM) | Hill Coefficient (nH) | Reference |
| None | 6 | 1.4 | [1] |
| CTP | Increased | Increased | [1] |
| ATP | Decreased | Decreased | [1] |
| Effector | Average Dissociation Constant (Kd) for PALA (nM) | Hill Coefficient (nH) | Reference |
| None | 110 | 1.95 | [10] |
| CTP | 266 | 2.27 | [10] |
| ATP | 65 | 1.35 | [10] |
PALA (N-(phosphonacetyl)-L-aspartate) is a potent bisubstrate analog inhibitor of ATCase that mimics the transition state.
Synergistic Inhibition by CTP and UTP
Further complexity in the regulation of ATCase arises from the synergistic inhibition by CTP and Uridine Triphosphate (UTP). While UTP alone has little to no inhibitory effect, in the presence of CTP, it significantly enhances the inhibition of ATCase.[11][12] This synergistic action provides a more sensitive mechanism for feedback regulation, ensuring that the pyrimidine biosynthetic pathway is downregulated only when both CTP and its precursor UTP are abundant.[11][12][13]
| Condition | S0.5 for Aspartate (mM) | Reference |
| No effectors | 5 | [11] |
| Saturating CTP | 11 | [11] |
| Saturating CTP and UTP | 17 | [11] |
Visualizing the Regulatory Network
The following diagrams, generated using the DOT language, illustrate the pyrimidine biosynthesis pathway and the allosteric regulation of ATCase.
Caption: Pyrimidine biosynthesis pathway and ATCase regulation.
Caption: Allosteric equilibrium of ATCase T and R states.
Experimental Protocols
Purification of Aspartate Transcarbamoylase
A representative protocol for the purification of ATCase from Moraxella catarrhalis involves several steps to isolate the enzyme from a cell-free extract.[14][15]
-
Cell Lysis: Bacterial cells are disrupted using a French pressure cell at 4°C to obtain a crude protein extract.[14]
-
Removal of Nucleic Acids: Streptomycin sulfate is added to the crude extract to precipitate nucleic acids, which are then removed by centrifugation.
-
Heat Step: The supernatant is heated to 60°C to denature and precipitate heat-labile proteins, followed by centrifugation.
-
Ammonium Sulfate Precipitation: The protein of interest is fractionally precipitated by the addition of ammonium sulfate.
-
Dialysis: The precipitated protein is resuspended and dialyzed against a suitable buffer to remove excess salt.
-
Chromatography: A series of chromatography steps, including ion-exchange, gel-filtration, and hydrophobic interaction chromatography, are employed to further purify ATCase to homogeneity.[14][15] The purity of the enzyme at each step is monitored by SDS-PAGE.[14]
ATCase Enzyme Activity Assay (Colorimetric Method)
The activity of ATCase is commonly measured using a colorimetric assay that quantifies the production of carbamoyl aspartate.[16][17][18]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 40-50 mM sodium phosphate or Tris-acetate buffer, pH 8.2-8.3) containing a saturating concentration of carbamoyl phosphate (e.g., 3.6-4.8 mM) and varying concentrations of aspartate.[16][17][18] For inhibition studies, different concentrations of CTP are included in the reaction mixture.
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified ATCase (e.g., 10-50 µg) to the pre-warmed reaction mixture.[17]
-
Incubation: The reaction is incubated at a constant temperature (e.g., 25-30°C) for a defined period (e.g., 5-30 minutes) during which the reaction is linear.[16][17][19]
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as 2% perchloric acid (HClO4).[17]
-
Color Development: A colorimetric reagent is added that reacts with the product, carbamoyl aspartate, to produce a colored compound.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the amount of product formed is determined from a standard curve. The specific activity of the enzyme is then calculated.
Determination of Allosteric Inhibition Parameters
To characterize the allosteric inhibition by CTP, enzyme activity is measured at various aspartate concentrations in the absence and presence of different fixed concentrations of CTP. The data are then plotted as reaction velocity versus substrate concentration.
-
S0.5 (or K0.5): The substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax) is determined from the sigmoidal plots. An increase in S0.5 in the presence of an inhibitor indicates a decrease in the enzyme's apparent affinity for the substrate.
-
Hill Coefficient (nH): The Hill coefficient, which provides a measure of the cooperativity of substrate binding, can be determined by fitting the data to the Hill equation.[20][21] An nH value greater than 1 indicates positive cooperativity.[21] Changes in the Hill coefficient in the presence of allosteric effectors reflect alterations in the cooperative behavior of the enzyme.
Conclusion
The allosteric inhibition of aspartate carbamoyltransferase by CTP is a cornerstone of metabolic regulation, providing a sophisticated mechanism for maintaining homeostasis of nucleotide pools within the cell. The detailed understanding of this process, from its quantitative kinetic parameters to the underlying structural transitions, offers a valuable framework for both fundamental biochemical research and the rational design of therapeutic agents that target nucleotide biosynthesis. The experimental protocols and data presented in this guide serve as a comprehensive resource for professionals in the field, facilitating further investigation into this classic example of allostery.
References
- 1. In vivo formation of allosteric aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains: implications for protein folding and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 3. aklectures.com [aklectures.com]
- 4. Aspartate transcarbamoylase [chem.uwec.edu]
- 5. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]
- 6. CHEM 245 - ATCase [guweb2.gonzaga.edu]
- 7. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chegg.com [chegg.com]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. researchgate.net [researchgate.net]
- 11. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Purification of Aspartate Transcarbamoylase from Moraxella (Branhamella) catarrhalis - UNT Digital Library [digital.library.unt.edu]
- 16. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hill equation (biochemistry) - Wikipedia [en.wikipedia.org]
- 21. bemoacademicconsulting.com [bemoacademicconsulting.com]
The Pivotal Role of CTP in Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is a vital pyrimidine nucleotide, fundamentally recognized as an essential building block for the synthesis of RNA and DNA.[1][2][3] However, its significance extends far beyond this primary role, encompassing a complex web of regulatory functions that are critical to gene expression and cellular homeostasis. This technical guide provides an in-depth exploration of the multifaceted roles of CTP, focusing on its synthesis, its direct and indirect influence on gene expression, and its emergence as a key player in cellular signaling and a target for therapeutic intervention. We will delve into the intricate regulation of CTP synthase, the enzyme responsible for de novo CTP production, and explore the downstream consequences of fluctuating CTP pools on cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the CTP-mediated regulation of gene expression.
Data Presentation: Quantitative Insights into CTP Metabolism and Regulation
The cellular concentration and enzymatic kinetics of CTP and its synthesizing enzyme, CTP synthase (CTPS), are tightly controlled. Below are tables summarizing key quantitative data from various studies, providing a basis for understanding the delicate balance of CTP homeostasis.
Table 1: Kinetic Parameters of CTP Synthase (CTPS)
| Organism/Isozyme | Substrate/Regulator | Km / KA / EC50 (µM) | Ki / IC50 (µM) | Vmax (pmol/min) | Notes |
| Human (hCTPS1) | ATP | 170 ± 110 | - | - | Maximally active at physiological ATP concentrations.[4] |
| UTP | 590 ± 240 | - | - | Km is close to physiological UTP concentration, allowing for sensitive regulation.[4] | |
| Glutamine | 27 ± 9 | - | - | - | |
| GTP (Activator) | - | - | - | Required for activity.[4] | |
| CTP (Inhibitor) | - | Close to physiological CTP concentration | - | Allosteric feedback inhibition.[4] | |
| Human (hCTPS2) | ATP | - | - | - | Maximally active at physiological ATP concentrations.[4] |
| UTP | - | - | - | Km is close to physiological UTP concentration.[4] | |
| CTP (Inhibitor) | - | Close to physiological CTP concentration | - | Allosteric feedback inhibition.[4] | |
| Saccharomyces cerevisiae (Ura7) | ATP | - | - | - | Phosphorylation by PKA and PKC decreases Km for ATP.[5] |
| Escherichia coli | GTP (Activator) | ~10 - 100 | >1000 | - | At low concentrations, GTP activates, while at high concentrations (>1mM) it can be inhibitory.[1][6] |
| CTP (Inhibitor) | - | 170 (at 4 µM CtpS) | - | Inhibition is more potent at higher enzyme concentrations that favor filament formation.[7] | |
| Human Lymphocytes (PBMCs) | UTP (Resting cells) | 280 ± 310 | - | 83 ± 20 | - |
| UTP (Activated cells) | 230 ± 280 | - | 379 ± 90 | Vmax increases significantly upon activation.[8] |
Table 2: Cellular Concentrations of CTP and Related Nucleotides
| Cell Type | Condition | CTP Concentration (µM) | UTP Concentration (µM) | Notes |
| Mammalian Cells (General) | Physiological | Low | ~600 | CTP is the least abundant nucleotide, making its synthesis a critical regulatory point.[4][9] |
| Mouse T lymphoblast (S49) | Wild Type (Growth Arrest) | Balanced with UTP | Balanced with CTP | Intact allosteric inhibition by CTP is required to maintain the balance between CTP and UTP pools.[10] |
| Mouse T lymphoblast (S49) | Mutant (CTP-insensitive CTPS) | Imbalanced | Imbalanced | Loss of CTP-mediated feedback leads to dysregulated nucleotide pools.[10] |
Core Regulatory Mechanisms of CTP in Gene Expression
The influence of CTP on gene expression is exerted through several interconnected mechanisms, primarily revolving around the regulation of its own synthesis and its availability for crucial cellular processes.
CTP as a Direct Precursor for RNA Synthesis
The most direct role of CTP in gene expression is its function as one of the four essential ribonucleoside triphosphates required for the transcription of all forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), by RNA polymerases.[1][3] The intracellular CTP pool size can therefore directly impact the overall rate of transcription.[11]
Allosteric Regulation of CTP Synthase
The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), which converts UTP to CTP.[5] This enzyme is a critical control point and is subject to sophisticated allosteric regulation:
-
Feedback Inhibition by CTP: CTP acts as an allosteric inhibitor of CTPS, binding to a site distinct from the active site.[4][5] This feedback mechanism ensures that CTP levels are tightly controlled, preventing overproduction.
-
Activation by GTP: Guanosine triphosphate (GTP) is an allosteric activator of CTPS. This cross-regulation between purine and pyrimidine synthesis helps to maintain a balanced supply of all four ribonucleotides necessary for nucleic acid synthesis.
Post-Translational Modification of CTP Synthase
The activity of CTPS is further modulated by post-translational modifications, primarily phosphorylation. In yeast and human cells, protein kinases A (PKA) and C (PKC) have been shown to phosphorylate CTPS.[5][12] This phosphorylation can stimulate CTPS activity, linking CTP synthesis to cellular signaling pathways that control cell growth and proliferation.[5][13] For instance, phosphorylation can increase the enzyme's Vmax and decrease its Km for ATP.[5]
Transcriptional Regulation of CTP Synthase Genes
The expression of the genes encoding CTP synthase (in humans, CTPS1 and CTPS2) is itself a point of regulation. The proto-oncogenic transcription factor Myc has been shown to bind to the promoter regions of CTPS1 and CTPS2, upregulating their expression.[14][15][16] This links the regulation of CTP synthesis directly to the cellular growth and proliferation programs controlled by Myc.
CTP in Phospholipid Synthesis and Membrane Dynamics
CTP is indispensable for the synthesis of all major membrane phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, through the Kennedy and CDP-diacylglycerol pathways.[4][14] By controlling the availability of precursors for membrane synthesis, CTP indirectly influences gene expression through its impact on the structure and function of cellular membranes and membrane-bound signaling molecules.
Compartmentalization of CTP Synthase into Cytoophidia
A fascinating aspect of CTPS regulation is its ability to polymerize into filamentous structures known as cytoophidia ("cellular snakes").[3][5][6][8] This filament formation is a conserved phenomenon observed from bacteria to humans and represents a novel mechanism of enzyme regulation.[17] The formation of cytoophidia is influenced by the cellular metabolic state and can be induced by CTP.[7][17] Polymerization of CTPS into these structures is thought to inhibit its activity, providing a mechanism for storing the enzyme in an inactive but readily activatable state.[7][8]
Signaling Pathways and Logical Relationships
The regulation of CTP synthesis and its subsequent impact on gene expression are embedded within complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate key regulatory pathways and logical relationships.
Caption: Allosteric regulation of CTP Synthase (CTPS) activity.
Caption: Regulation of CTP Synthase activity by phosphorylation.
Caption: Transcriptional regulation of CTPS genes by the Myc oncogene.
Caption: CTP Synthase polymerization into inactive cytoophidia.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CTP's role in gene expression and regulation.
Protocol 1: Measurement of Intracellular CTP Concentration by HPLC-MS/MS
This protocol is adapted from methods described for the quantification of intracellular nucleoside triphosphates.[2][3][18]
Objective: To accurately quantify the intracellular concentration of CTP in cultured cells.
Materials:
-
Cultured cells of interest
-
Ice-cold 80% methanol
-
Cell scraper
-
Refrigerated centrifuge (4°C)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Anion-exchange or ion-pair reversed-phase HPLC column (e.g., Supelcogel ODP-50 or equivalent)
-
Mobile phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9
-
Mobile phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0
-
CTP analytical standard
-
Internal standard (e.g., stable isotope-labeled CTP)
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency or cell number.
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
-
Extraction of Nucleotides:
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Immediately scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.[19]
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.[19]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled 1.5 mL tube. Avoid disturbing the pellet.[19]
-
-
Sample Preparation for HPLC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer compatible with the LC method (e.g., a mixture of mobile phases A and B).
-
-
HPLC-MS/MS Analysis:
-
Prepare a standard curve by spiking known concentrations of the CTP analytical standard and internal standard into a blank matrix (extract from untreated cells).
-
Inject the prepared samples and standards onto the HPLC-MS/MS system.
-
Use a gradient elution program to separate CTP from other nucleotides. An example gradient is a linear gradient from 40% to 60% mobile phase B over 30 minutes.[3]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of CTP and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of CTP in each sample by comparing the peak area ratio of CTP to the internal standard against the standard curve.
-
Normalize the CTP amount to the cell number or total protein concentration of the original sample.
-
Protocol 2: CTP Synthase Activity Assay
This protocol is based on methods that measure the production of CTP from UTP.[8]
Objective: To determine the enzymatic activity of CTP synthase in cell lysates.
Materials:
-
Cell lysates prepared in a suitable lysis buffer (e.g., containing Tris-HCl, MgCl2, and protease inhibitors)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Substrate solution: ATP, UTP, and glutamine at various concentrations for kinetic analysis (e.g., starting with physiological concentrations)
-
GTP solution (as an activator)
-
Quenching solution (e.g., perchloric acid or ice-cold methanol)
-
HPLC-MS/MS system for CTP quantification (as described in Protocol 1)
Procedure:
-
Preparation of Cell Lysates:
-
Harvest cells and lyse them using sonication or a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution and GTP. The final reaction volume should be standardized (e.g., 100 µL).
-
For kinetic analysis, vary the concentration of one substrate while keeping the others at saturating concentrations.
-
-
Reaction Quenching:
-
After a specific incubation time (e.g., 15-60 minutes, within the linear range of the reaction), stop the reaction by adding an equal volume of quenching solution.
-
-
Sample Processing:
-
Centrifuge the quenched reaction mixture at high speed to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for CTP analysis.
-
-
CTP Quantification:
-
Quantify the amount of CTP produced in each reaction using HPLC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the specific activity of CTP synthase as the amount of CTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: Immunofluorescence Staining for CTP Synthase Filaments (Cytoophidia)
This protocol provides a general framework for visualizing CTPS filaments in cultured cells.
Objective: To visualize the subcellular localization and filament formation of CTP synthase.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit or mouse anti-CTPS1 or anti-CTPS2 antibody
-
Secondary antibody: Fluorescently labeled anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope (confocal or super-resolution for higher detail)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
If investigating inducers of cytoophidia formation, treat the cells with the desired compound (e.g., the glutamine analog 6-diazo-5-oxo-L-norleucine (DON)) for the appropriate time before fixation.[17]
-
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CTPS antibody in the blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
CTP in Drug Development
The critical role of CTP in nucleic acid synthesis and cell proliferation has made CTP synthase a compelling target for drug development, particularly in the fields of oncology and immunology.[3][19] The observation that rapidly dividing cancer cells and activated lymphocytes have an increased demand for CTP suggests that inhibiting CTPS could be an effective therapeutic strategy.[9][21] Several small molecule inhibitors of CTPS are under investigation, and the development of isoform-specific inhibitors (for CTPS1 and CTPS2) may offer improved therapeutic windows. Furthermore, understanding the regulation of CTPS filamentation opens up new avenues for therapeutic intervention, potentially by developing drugs that stabilize the inactive filamentous form of the enzyme.
Conclusion
References
- 1. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 8. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ regulation of mammalian CTP synthetase by allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cell cycle and cell size influence the rates of global cellular translation and transcription in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of Human CTP Synthetase 1 by Protein Kinase C IDENTIFICATION OF Ser462 AND Thr455 AS MAJOR SITES OF PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. The Interplay between Myc and CTP Synthase in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Super-Resolution Imaging Reveals Dynamic Reticular Cytoophidia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Cytidine Triphosphate (CTP) in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide explores the pivotal, albeit often indirect, role of Cytidine Triphosphate (CTP) in cellular signaling. While not a classical second messenger like cAMP or a direct energy currency for kinases like ATP, the cellular concentration of CTP is a critical nexus for integrating signaling pathways with essential biosynthetic processes. This document details the regulation of CTP synthesis by key signaling cascades and provides methodologies for investigating these connections.
CTP: A Crucial Precursor at the Crossroads of Biosynthesis and Signaling
Cytidine Triphosphate (CTP) is an essential pyrimidine nucleotide that serves as a fundamental building block for the synthesis of DNA and RNA.[1] Beyond its role in nucleic acid production, CTP is indispensable for the biosynthesis of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, and for the glycosylation of proteins.[1][2] The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), which converts Uridine Triphosphate (UTP) to CTP in an ATP-dependent reaction that uses glutamine as a nitrogen source.[1][3]
Cellular CTP pools are the most limited among all nucleotides, making its synthesis a tightly regulated and rate-limiting step for cellular proliferation.[1] This tight regulation places CTPS at a critical intersection where upstream signaling pathways can control the availability of CTP and thereby dictate the pace of cell growth, division, and membrane expansion.
Regulation of CTP Synthesis by Cell Signaling Pathways
The primary mechanism by which cell signaling pathways influence CTP function is through the post-translational modification and allosteric regulation of CTP synthase (CTPS). Key signaling pathways, particularly those mediated by Protein Kinase A (PKA) and Protein Kinase C (PKC), directly phosphorylate and modulate CTPS activity.
PKA-Mediated Regulation of CTP Synthase
The cAMP-dependent protein kinase (PKA) pathway is a central signaling cascade that responds to a variety of extracellular signals. In Saccharomyces cerevisiae, PKA phosphorylates the major CTP synthase isoform, Ura7, at a single serine residue.[4] This phosphorylation event leads to a significant increase in CTPS activity (approximately 190%).[4] The activation mechanism involves:
-
An increase in the Vmax of the reaction with respect to UTP and ATP.[4]
-
A decrease in the Km for ATP, indicating a higher affinity for this substrate.[4]
-
A reduction in the cooperative kinetic behavior of the enzyme.[4]
-
Decreased sensitivity to product inhibition by CTP.[4]
This regulation by PKA directly links signaling cascades that elevate intracellular cAMP to the increased production of CTP, thereby facilitating cell growth and proliferation.[1]
PKC-Mediated Regulation of CTP Synthase
Protein Kinase C (PKC), another crucial family of signaling kinases, also regulates CTPS activity through phosphorylation. In yeast, PKC-mediated phosphorylation of CTPS results in a 3-fold activation of the enzyme.[5] The mechanisms of this activation include:
-
An increase in the apparent Vmax of the reaction.[5]
-
An enhanced affinity for ATP.[5]
-
A decrease in the enzyme's sensitivity to feedback inhibition by CTP.[5]
In human cells, CTPS1 is phosphorylated by PKC at Ser462 and Thr455, which are considered the major sites of this modification.[6]
Allosteric Regulation by GTP
Guanosine Triphosphate (GTP) acts as an allosteric activator of CTPS.[2] GTP binding is required for the efficient hydrolysis of glutamine, which provides the nitrogen for the conversion of UTP to CTP.[2] This regulation ensures a balance between the pools of purine (GTP) and pyrimidine (CTP) nucleotides.
Quantitative Data on CTP and CTPS
The following tables summarize key quantitative data related to intracellular CTP concentrations and the kinetic properties of CTP synthase.
| Parameter | Cell Type/Organism | Value | Reference |
| Intracellular CTP Concentration | Various Cancer Cell Lines | 550–1400 amol/cell | [7] |
| Lower Limit of Quantification (LLOQ) for CTP | Human Follicular Lymphoma Cell Line | 0.01 µg/mL | [8] |
| CTP Detection Limit (HPLC) | - | 4.32 pmol | [9] |
Table 1: Intracellular CTP Concentrations and Detection Limits.
| Enzyme | Condition | Km for UTP | Vmax | Reference |
| CTPS | Resting Human Lymphocytes | 280 ± 310 µmol/L | 83 ± 20 pmol/min | [10] |
| CTPS | Activated Human PBMCs | 230 ± 280 µmol/L | 379 ± 90 pmol/min | [10] |
Table 2: Kinetic Parameters of CTP Synthase.
| Kinase | Effect on CTPS Activity | Reference |
| Protein Kinase A (PKA) | 190% stimulation | [4] |
| Protein Kinase C (PKC) | 3-fold activation | [5] |
Table 3: Regulation of CTP Synthase Activity by Phosphorylation.
Experimental Protocols
Measurement of Intracellular CTP Levels by HPLC-MS/MS
This protocol is adapted from methods for the simultaneous quantification of intracellular nucleoside triphosphates.[8][9][11]
1. Cell Extraction: a. Culture cells to the desired density in a 6-well plate. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 500 µL of ice-cold 6% trichloroacetic acid (TCA) to each well to precipitate macromolecules. d. Scrape the cells and transfer the suspension to a microcentrifuge tube. e. Incubate on ice for 10 minutes. f. Centrifuge at 15,000 x g for 10 minutes at 4°C. g. Transfer the supernatant (acid-soluble extract) to a new tube. h. Neutralize the extract by adding 5 M K2CO3 until the pH is between 6.5 and 7.0.[9] i. Centrifuge at 15,000 x g for 5 minutes at 4°C to remove the precipitate. j. The supernatant contains the intracellular nucleotides and is ready for analysis.
2. HPLC-MS/MS Analysis: a. Column: A reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm) is suitable for separation.[9] b. Mobile Phase: A gradient elution using two solvents is typically employed.[9]
- Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9.[9]
- Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0.[9] c. Flow Rate: 1.0 mL/min.[9] d. Detection: Mass spectrometry is performed in negative ion multiple reaction monitoring (MRM) mode. The specific mass transitions for CTP should be optimized on the instrument used. e. Quantification: A standard curve is generated using known concentrations of CTP to quantify the amount in the cell extracts.
CTP Synthase Activity Assay
This protocol is based on the measurement of CTP production in cell lysates using LC-MS/MS.[10]
1. Preparation of Cell Lysates: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). c. Lyse the cells by sonication or freeze-thaw cycles. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. The supernatant is the cell lysate containing CTPS. Determine the protein concentration using a standard method (e.g., BCA assay).
2. Enzyme Reaction: a. Prepare a reaction mixture containing:
- 50 mM Tris-HCl, pH 7.5
- 10 mM MgCl2
- 5 mM ATP
- 2 mM Glutamine
- 1 mM GTP
- Varying concentrations of UTP (for Km determination) or a fixed saturating concentration. b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding a known amount of cell lysate (e.g., 50 µg of total protein). d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding an equal volume of ice-cold 12% TCA.
3. CTP Quantification: a. Process the reaction mixture as described in the cell extraction protocol for HPLC-MS/MS (steps 1.e to 1.j). b. Quantify the amount of CTP produced using HPLC-MS/MS as described in protocol 4.1. c. Calculate the specific activity of CTPS (e.g., in pmol of CTP produced per minute per mg of protein).
Visualizations
References
- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and Regulation of CTP Synthetase from Saccharomyces cerevisiae by Protein Kinase A* | Semantic Scholar [semanticscholar.org]
- 5. Regulation of yeast CTP synthetase activity by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Human CTP Synthetase 1 by Protein Kinase C IDENTIFICATION OF Ser462 AND Thr455 AS MAJOR SITES OF PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine-5'-triphosphate (CTP) disodium salt is a fundamental pyrimidine nucleotide essential for numerous cellular processes. It serves as a vital precursor for the synthesis of ribonucleic acid (RNA) and is a key molecule in the biosynthesis of phospholipids and the glycosylation of proteins. This technical guide provides an in-depth overview of the core properties of CTP disodium salt, its biological significance, and detailed experimental protocols for its application in research. Quantitative data are presented in clear tabular formats, and key signaling pathways and experimental workflows are illustrated with diagrams to facilitate understanding and practical application in a laboratory setting.
Core Properties of Cytidine-5'-triphosphate Disodium Salt
This compound salt is the stable, water-soluble form of CTP, making it a convenient reagent for a wide range of biochemical and molecular biology applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound salt are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃[1][2] |
| Molecular Weight | 527.12 g/mol [1] |
| Appearance | White to off-white crystalline powder[1][3] |
| Solubility | Soluble in water[1][3]. Insoluble in ethanol.[4] |
| Purity | Typically ≥95% as determined by HPLC[1] |
| Storage Conditions | Store at -20°C under a dry, inert atmosphere[1][2] |
Chemical Structure
CTP is a nucleoside triphosphate composed of a cytosine base, a ribose sugar, and three phosphate groups linked to the 5' carbon of the ribose. The disodium salt form indicates that two acidic protons on the phosphate groups are replaced by sodium ions, enhancing its stability and solubility in aqueous solutions.
Biological Significance and Applications
CTP is a high-energy molecule that plays a central role in various metabolic and signaling pathways.[3] Its functions extend beyond being a simple building block for RNA.
Role in Cellular Metabolism and Signaling Pathways
-
RNA Synthesis: CTP is one of the four essential ribonucleoside triphosphates required for the transcription of DNA into RNA by RNA polymerases.[3][4]
-
Phospholipid Biosynthesis: CTP is crucial for the synthesis of glycerophospholipids, the primary components of cellular membranes.[3][4] It is involved in the formation of activated intermediates like CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine.[5][6]
-
Protein Glycosylation: CTP is a precursor for the synthesis of CMP-sialic acid, a key sugar donor in the glycosylation of proteins and lipids, which is important for cell-cell recognition and signaling.[5][7]
-
Enzyme Regulation: CTP can act as an allosteric inhibitor of enzymes involved in pyrimidine biosynthesis, such as aspartate carbamoyltransferase, thereby regulating its own synthesis.[3][7]
The de novo biosynthesis of CTP is catalyzed by the enzyme CTP synthase, which converts Uridine Triphosphate (UTP) to CTP.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]
- 5. Cytidine 5'-triphosphate (CTP) [baseclick.eu]
- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Central Role of Cytidine Triphosphate (CTP) in Glycerophospholipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine Triphosphate (CTP) is an essential nucleotide that plays a pivotal role in the synthesis of all major glycerophospholipids in eukaryotic cells. Acting as an activating carrier molecule, CTP is indispensable for the two primary pathways of glycerophospholipid biosynthesis: the Kennedy pathway for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), and the CDP-diacylglycerol (CDP-DAG) pathway, which is responsible for the production of phosphatidylinositol (PI), phosphatidylserine (PS), phosphatidylglycerol (PG), and cardiolipin (CL). The regulation of intracellular CTP levels, through the activity of CTP synthetase, is a critical determinant of the flux through these pathways, thereby influencing membrane composition and cellular function. This technical guide provides an in-depth exploration of CTP's role in glycerophospholipid synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers in this field.
Introduction
Glycerophospholipids are the fundamental building blocks of cellular membranes, providing structural integrity and serving as a platform for a multitude of cellular processes, including signal transduction and vesicle trafficking. The de novo synthesis of these vital molecules is a complex and highly regulated process. At the heart of this process lies Cytidine Triphosphate (CTP), a high-energy nucleotide that activates key intermediates, thereby driving the enzymatic reactions forward. This guide will dissect the critical functions of CTP in the two major glycerophospholipid synthesis pathways, offering a comprehensive resource for understanding and investigating this fundamental aspect of cell biology.
The Two Major Pathways of Glycerophospholipid Synthesis
The Kennedy Pathway: Synthesis of PC and PE
The Kennedy pathway, also known as the CDP-choline and CDP-ethanolamine pathway, is the primary route for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) in most eukaryotic cells.[1][2][3] CTP's role in this pathway is to activate the phosphocholine and phosphoethanolamine head groups, making them suitable for transfer to a diacylglycerol (DAG) backbone.
The key CTP-dependent steps are:
-
Formation of CDP-choline: Catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) , this is the rate-limiting step in PC synthesis.[3][4]
-
CTP + Phosphocholine → CDP-choline + PPi
-
-
Formation of CDP-ethanolamine: Catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) , this is a key regulatory step in PE synthesis.[5][6]
-
CTP + Phosphoethanolamine → CDP-ethanolamine + PPi
-
The CDP-Diacylglycerol (CDP-DAG) Pathway: Synthesis of PI, PS, PG, and Cardiolipin
The CDP-diacylglycerol pathway is responsible for the synthesis of phosphatidylinositol (PI), phosphatidylserine (PS), phosphatidylglycerol (PG), and cardiolipin. In this pathway, CTP activates the diacylglycerol backbone, creating an energy-rich intermediate, CDP-diacylglycerol.[7][8]
The central CTP-dependent step is:
-
Formation of CDP-diacylglycerol: Catalyzed by CDP-diacylglycerol synthase (CDS) .[1][9]
-
CTP + Phosphatidic Acid (PA) → CDP-diacylglycerol + PPi
-
CDP-diacylglycerol then serves as the precursor for the synthesis of the other phospholipids in this pathway.
Quantitative Data
Understanding the quantitative aspects of CTP-dependent glycerophospholipid synthesis is crucial for modeling cellular metabolism and for the development of targeted therapeutics. The following tables summarize key quantitative data related to the enzymes and intermediates involved.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| CTP:phosphocholine cytidylyltransferase (CCTα236) | Rat | CTP | 4.07 mM | 3850 nmol/min/mg | [2] |
| Phosphocholine | 2.49 mM | [2] | |||
| CDP-diacylglycerol synthase 1 (CDS1) | Human | SAPA | - | 3.3 ± 0.3 µmol/min/mg | [1] |
| SLPA | - | 3.6 ± 0.1 µmol/min/mg | [1] | ||
| CDP-diacylglycerol synthase 2 (CDS2) | Human | SAPA | - | 9.3 ± 0.4 µmol/min/mg | [1] |
| SLPA | - | 3.5 ± 0.1 µmol/min/mg | [1] |
Table 1: Enzyme Kinetic Parameters. SAPA: 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid; SLPA: 1-stearoyl-2-linoleoyl-sn-phosphatidic acid.
| Metabolite | Cell Type/Tissue | Concentration | Reference(s) |
| CTP | Various Normal and Tumor Cell Lines | Low cellular concentration, tightly regulated | [5][10] |
| CDP-choline | Human Plasma (after 1000mg oral CDP-choline) | Cmax: 2.085 ± 0.189 µM | [11] |
| CDP-ethanolamine | Mammalian Cells | Accumulates when the subsequent step is limiting | [12] |
| CDP-diacylglycerol | - | Key intermediate, levels influence downstream lipid synthesis | [1][13] |
Table 2: Cellular Concentrations of CTP and Activated Intermediates. The intracellular concentrations of these metabolites can vary significantly depending on the cell type, metabolic state, and experimental conditions.
Experimental Protocols
Protocol for Lipid Extraction from Mammalian Cells (Modified Folch Method)
This protocol is a widely used method for the total lipid extraction from cultured mammalian cells.[2][9][14]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
HPLC-grade Chloroform
-
HPLC-grade Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape into a minimal volume of PBS. For suspension cells, pellet by centrifugation (500 x g for 5 minutes at 4°C).
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
Lipid Extraction: a. Resuspend the cell pellet in 1 mL of ice-cold water in a glass centrifuge tube. b. Add 3.75 mL of a chloroform:methanol (1:2, v/v) solution and vortex vigorously for 1 minute. c. Incubate on ice for 30 minutes, with occasional vortexing. d. Add 1.25 mL of chloroform and vortex for 30 seconds. e. Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Drying and Storage: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Store the dried lipid extract at -80°C until analysis.
Protocol for Quantitative Analysis of Glycerophospholipids by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of glycerophospholipid species using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[15][16][17]
Materials and Equipment:
-
HPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 10 mM ammonium acetate in 40% acetonitrile/water
-
Mobile Phase B: 10 mM ammonium acetate in 10% acetonitrile/isopropanol
-
Lipid standards for each phospholipid class
-
Lipid extract (from Protocol 4.1)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol:chloroform 9:1). Add an internal standard mix containing known amounts of lipid species not expected to be in the sample.
-
Chromatographic Separation: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Elute the phospholipids using a gradient of Mobile Phase B. A typical gradient might be from 30% to 100% B over 20-30 minutes, followed by a wash and re-equilibration step.
-
Mass Spectrometry Analysis: a. Operate the mass spectrometer in both positive and negative ion modes to detect different phospholipid classes. b. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific phospholipid species. Precursor and product ion pairs for each lipid of interest should be determined beforehand using standards. c. For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra.
-
Data Analysis: a. Integrate the peak areas for each phospholipid species in the chromatogram. b. Quantify the amount of each lipid by comparing its peak area to the peak area of the corresponding internal standard. c. Normalize the data to the initial sample amount (e.g., cell number or protein concentration).
Protocol for CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay
This HPLC-based assay measures the formation of CDP-choline from CTP and phosphocholine.[2]
Materials:
-
Cell lysate or purified CCT enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
CTP solution
-
Phosphocholine solution
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: 0.1 M ammonium bicarbonate (98%) and acetonitrile (2%), pH 7.4
-
UV detector set to 271 nm
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, CTP, and phosphocholine to the desired final concentrations.
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified CCT enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: a. Inject the sample onto the C18 column. b. Elute isocratically with the mobile phase. c. Monitor the absorbance at 271 nm. CDP-choline and CTP will have distinct retention times.
-
Quantification: Calculate the amount of CDP-choline produced by comparing the peak area to a standard curve of known CDP-choline concentrations. Determine the specific activity of the enzyme (nmol/min/mg of protein).
Protocol for CDP-Diacylglycerol Synthase (CDS) Activity Assay
This radiometric assay measures the formation of radiolabeled CDP-diacylglycerol.[9][14]
Materials:
-
Membrane fraction containing CDS activity
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM EGTA
-
Phosphatidic acid (PA) liposomes
-
[α-32P]CTP
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and PA liposomes.
-
Enzyme Addition: Add the membrane fraction to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding [α-32P]CTP.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding chloroform:methanol (1:2, v/v). Add chloroform and water to induce phase separation.
-
Thin-Layer Chromatography (TLC): Spot the organic phase onto a silica TLC plate. Develop the chromatogram using a solvent system such as chloroform:methanol:acetic acid (65:25:10, v/v/v).
-
Quantification: a. Visualize the CDP-diacylglycerol spot using autoradiography or a phosphorimager. b. Scrape the corresponding silica from the plate into a scintillation vial. c. Add scintillation fluid and quantify the radioactivity using a scintillation counter. d. Calculate the amount of CDP-diacylglycerol synthesized based on the specific activity of the [α-32P]CTP.
Visualization of Pathways and Relationships
Visualizing the complex interplay of metabolic pathways and their regulation is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these relationships.
Figure 1: Overview of CTP's central role in glycerophospholipid synthesis.
Figure 2: Regulation of the rate-limiting step in phosphatidylcholine synthesis.
Figure 3: Experimental workflow for quantitative phospholipid analysis.
Conclusion
CTP stands as a central and indispensable molecule in the de novo synthesis of all major classes of glycerophospholipids. Its role extends beyond that of a simple substrate; the regulation of CTP availability and the CTP-dependent enzymes are key control points in maintaining cellular lipid homeostasis. A thorough understanding of CTP's function in these pathways is fundamental for research in cell biology, lipid metabolism, and for the development of novel therapeutic strategies targeting diseases associated with aberrant lipid synthesis. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a robust resource for scientists and researchers dedicated to advancing our knowledge in this critical area of cellular biochemistry.
References
- 1. CDP-diacylglycerol synthases regulate the growth of lipid droplets and adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 4. nootropicsexpert.com [nootropicsexpert.com]
- 5. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. researchgate.net [researchgate.net]
- 13. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: CTP Disodium Salt in In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro transcription (IVT) is a cornerstone technique for synthesizing RNA molecules outside of a cellular context. This process is fundamental for a wide range of applications, including the production of mRNA for vaccines and therapeutics, functional RNA studies (e.g., ribozymes), and the generation of RNA probes. The core of the IVT reaction is the enzymatic synthesis of RNA from a DNA template by a phage RNA polymerase, such as T7, SP6, or T3. This synthesis requires four essential ribonucleoside triphosphates (NTPs): Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), Uridine Triphosphate (UTP), and Cytidine Triphosphate (CTP).
CTP (Cytidine 5'-triphosphate) disodium salt is the stable, soluble form of CTP used as a fundamental building block in the IVT reaction.[][2] The RNA polymerase incorporates CTP into the growing RNA strand at positions dictated by the complementary guanine (G) bases in the DNA template.[3] The purity, concentration, and quality of the CTP, along with the other NTPs, are critical factors that directly influence the yield, integrity, and purity of the final RNA product.[][3][4]
Product Specifications and Handling
High-purity CTP is essential for successful IVT. Contaminants such as RNases, DNases, proteases, or other NTPs can severely inhibit the transcription reaction or degrade the resulting RNA.[4]
Table 1: Recommended Specifications for IVT-Grade CTP Disodium Salt
| Parameter | Specification | Rationale |
| Purity | > 99% (HPLC) | Minimizes incorporation of incorrect nucleotides and reduces enzymatic inhibition.[4] |
| Form | Clear, colorless aqueous solution or white powder | Ensures absence of precipitates or contaminants. |
| Concentration (Solution) | Typically 100 mM | Provides a convenient stock for dilution into the IVT reaction.[4] |
| pH (100 mM Solution) | 7.0 - 7.5 | Maintains optimal pH for polymerase activity and NTP stability. |
| RNase/DNase/Protease | Not Detected | Prevents degradation of the DNA template and synthesized RNA.[4] |
Storage and Handling:
-
Long-term Storage: Store CTP solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Thaw aliquots on ice and keep them on ice during use to prevent degradation.
-
RNase-Free Environment: Always use RNase-free water, pipette tips, and tubes to prepare and handle CTP solutions to maintain the integrity of the RNA product.[]
Application Notes: Optimizing CTP in IVT Reactions
The concentration of CTP and other NTPs is a critical parameter to optimize for maximizing RNA yield and quality.
NTP Concentration
Standard IVT protocols often recommend a starting concentration of 1-2 mM for each NTP (ATP, GTP, CTP, UTP).[] However, the optimal concentration can vary depending on the specific template, desired yield, and transcript length.[][6] For high-yield reactions, NTP concentrations can be increased, but this requires careful balancing of other reaction components.
The Magnesium to NTP Ratio
Magnesium ions (Mg²⁺) are a crucial cofactor for RNA polymerase.[][7] The ratio of Mg²⁺ to the total NTP concentration is a critical parameter influencing transcription efficiency.[][8] Free NTPs chelate Mg²⁺, so the concentration of Mg²⁺ must exceed the total NTP concentration. If NTP concentrations are increased to boost yield, the Mg²⁺ concentration must be increased proportionally.[9] An excess of free Mg²⁺ can lead to RNA degradation or the production of double-stranded RNA (dsRNA) byproducts.[]
-
General Rule: Maintain Mg²⁺ concentration at least 4 mM above the total concentration of all four NTPs.[9]
-
Optimization: Empirical testing is often necessary. A study optimizing IVT for self-amplifying RNA found that the highest yields were achieved with 10 mM of each NTP and a 75 mM Mg²⁺ concentration.[8]
Table 2: Example NTP and Mg²⁺ Concentrations for IVT Optimization
| Reaction Scale | Each NTP (Final Conc.) | Total NTPs (Final Conc.) | Recommended Mg²⁺ (Final Conc.) |
| Standard Yield | 2 mM | 8 mM | 12 - 20 mM |
| High Yield | 5 mM | 20 mM | 25 - 40 mM |
| Optimized High Yield | 7.5 mM | 30 mM | 40 - 60 mM |
Note: These are starting points. Optimal conditions may vary and should be determined experimentally.
Modified Nucleotides
For therapeutic applications, modified nucleotides like N1-methylpseudouridine-5'-triphosphate (m1ΨTP) are often used in place of UTP to reduce the immunogenicity of the resulting mRNA.[10] Similarly, fluorescently labeled CTP analogs can be incorporated for RNA tracking and visualization studies.[11] When incorporating modified or labeled CTP, it is crucial to verify its compatibility with the RNA polymerase, as it may affect transcription efficiency.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription (20 µL Reaction)
This protocol provides a general method for synthesizing RNA from a linearized plasmid or PCR product containing a T7 promoter.
A. Reagent Preparation
-
DNA Template: Linearize plasmid DNA with a restriction enzyme downstream of your insert and purify it (e.g., via phenol-chloroform extraction or a column kit). A typical final concentration in the reaction is 50 µg/mL (1 µg in 20 µL).[6][9]
-
NTP Stock: Prepare a 10 mM working stock solution containing 10 mM each of ATP, GTP, CTP, and UTP in RNase-free water.
B. Reaction Setup Assemble the reaction on ice in the following order to prevent premature reaction initiation.
Table 3: Standard 20 µL IVT Reaction Components
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM DTT | 1 µL | 5 mM |
| NTP Mix (10 mM each) | 4 µL | 2 mM each |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| DNA Template (0.5 µg/µL) | 2 µL | 50 ng/µL (1 µg total) |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
C. Incubation
-
Gently mix the components by pipetting.
-
Briefly centrifuge the tube to collect the reaction at the bottom.
-
Incubate at 37°C for 2 to 4 hours.[9][12] Incubation time can be extended for longer transcripts or higher yields.[9]
D. Template Removal and RNA Purification
-
Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to degrade the DNA template.[12][13]
-
Purify the RNA using a column-based purification kit, LiCl precipitation, or phenol-chloroform extraction followed by ethanol precipitation.[13]
-
Resuspend the final RNA pellet in RNase-free water or a suitable buffer.
Protocol 2: Quality Control of Transcribed RNA
Quality control (QC) is a critical step to ensure the integrity and purity of the synthesized RNA before its use in downstream applications.[14][15]
A. Quantification
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) at an absorbance of 260 nm (A260). An A260 of 1.0 corresponds to ~40 µg/mL of single-stranded RNA.
-
Check the A260/A280 ratio to assess purity from protein contamination (a ratio of ~2.0 is considered pure).
-
Check the A260/A230 ratio to assess purity from contaminants like phenol or guanidine salts (a ratio >2.0 is desirable).
B. Integrity Analysis
-
Run 1 µL of the purified RNA on a 1% denaturing agarose gel or a polyacrylamide gel to verify its size and integrity.[9] A sharp, distinct band should be visible at the expected size. Smearing may indicate RNA degradation.
-
For higher resolution and sensitivity, use a microfluidics-based system like an Agilent Bioanalyzer or Fragment Analyzer.[15][16] These systems provide an RNA Integrity Number (RIN) or equivalent score, offering a quantitative measure of RNA quality.
Visualized Workflows and Pathways
Biochemical Pathway of CTP Incorporation
The following diagram illustrates the core catalytic cycle of RNA polymerase during transcription, highlighting the role of CTP as a substrate.
Caption: The incorporation of CTP into a growing RNA strand by T7 RNA Polymerase.
Experimental Workflow for In Vitro Transcription
This diagram outlines the complete experimental process from template preparation to final RNA quality control.
Caption: A step-by-step workflow for performing an in vitro transcription experiment.
Troubleshooting IVT Reactions
This logical diagram provides a flowchart for diagnosing and solving common issues encountered during in vitro transcription.
Caption: A troubleshooting flowchart for common in vitro transcription problems.
References
- 2. idtdna.com [idtdna.com]
- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 4. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 6. Template optimization for In Vitro Transcription [biosyn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. neb.com [neb.com]
- 10. Frontiers | Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA [frontiersin.org]
- 11. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. Quality Control for In Vitro Transcription RNA Synthesis | The Scientist [the-scientist.com]
- 15. agilent.com [agilent.com]
- 16. Benefits of Quality Control in the IVT RNA Workflow | Technology Networks [technologynetworks.com]
Application Notes and Protocols for RNA Synthesis Utilizing Cytidine-5'-triphosphate (CTP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis of RNA using Cytidine-5'-triphosphate (CTP) and its modified analogs through in vitro transcription (IVT). The protocols are designed to be a comprehensive resource for researchers engaged in RNA-based therapeutics, diagnostics, and fundamental research.
Introduction
In vitro transcription is a cornerstone technique for generating high yields of RNA from a DNA template. This process, catalyzed by phage RNA polymerases such as T7, T3, or SP6, utilizes nucleotide triphosphates (NTPs), including ATP, GTP, UTP, and CTP, to synthesize RNA strands. The incorporation of CTP is fundamental for the integrity and function of the resulting RNA. Furthermore, modified versions of CTP, such as 5-Methyl-CTP (5mCTP), can be used to enhance RNA stability and reduce immunogenicity, which is particularly crucial for therapeutic applications like mRNA vaccines.[1][2][3][4]
Key Concepts and Applications
-
Standard RNA Synthesis: CTP is a standard building block in the enzymatic synthesis of RNA. The concentration and purity of CTP are critical for achieving high yields of full-length transcripts.[][6]
-
Modified RNA Synthesis: Analogs of CTP, such as 5-Methyl-CTP, can be partially or fully substituted for canonical CTP in the IVT reaction.[3][4] This modification can confer desirable properties to the synthesized RNA, including increased stability and reduced innate immune activation.[1][2][3]
-
RNA Labeling: Modified CTPs, for instance, those containing fluorescent tags or heavy atoms like mercury (Hg-CTP), serve as tools for RNA labeling.[7][8] Labeled RNA is instrumental in studying RNA structure, function, and interactions with other molecules.[7]
Experimental Protocols
Standard In Vitro RNA Synthesis
This protocol describes a typical in vitro transcription reaction using T7 RNA polymerase for the synthesis of unmodified RNA.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, GTP, CTP, UTP solution mix (e.g., 100 mM each)
-
T7 RNA Polymerase Mix
-
RNase Inhibitor (optional, but recommended)
-
DNase I (RNase-free)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP, UTP mix (100 mM each): 2 µL each for a final concentration of 10 mM each[9]
-
Linearized DNA template: X µL (to a final amount of 1 µg)
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[2]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[2][7]
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A260) and assess the integrity of the transcript by denaturing agarose gel electrophoresis.
Synthesis of Modified RNA with 5-Methyl-CTP
This protocol outlines the synthesis of RNA with complete substitution of CTP with 5-Methyl-CTP.
Materials:
-
Same as the standard protocol, but replace the CTP solution with a 5-Methyl-CTP solution.
Procedure:
-
Template Preparation: Use a linearized plasmid DNA or a PCR product containing a T7 or SP6 promoter.[3]
-
NTP Mix Preparation: Prepare an NTP mix containing ATP, GTP, UTP, and 5-Methyl-CTP. For a complete substitution, replace CTP entirely with 5-Methyl-CTP.[3] Partial substitutions (e.g., a 50:50 ratio of 5-Methyl-CTP to CTP) can also be performed to modulate the level of modification.[3]
-
IVT Reaction: Set up the reaction as described in the standard protocol, using the modified NTP mix. The reaction is typically incubated for 2-4 hours at 37°C.[3]
-
Post-Transcription Processing: Follow the same DNase treatment and purification steps as for standard RNA synthesis.[3]
-
Quality Control: Assess the purity (A260/A280 ratio) and yield of the modified mRNA spectrophotometrically. The integrity can be checked using a Bioanalyzer or denaturing agarose gel electrophoresis.[3]
Data Presentation
Table 1: Typical In Vitro Transcription Reaction Setup
| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration |
| Nuclease-free water | - | To 20 µL | - |
| 10x Transcription Buffer | 10x | 2 µL | 1x |
| ATP | 100 mM | 2 µL | 10 mM |
| GTP | 100 mM | 2 µL | 10 mM |
| CTP (or modified CTP) | 100 mM | 2 µL | 10 mM |
| UTP | 100 mM | 2 µL | 10 mM |
| Linearized DNA Template | Variable | X µL | 1 µg |
| T7 RNA Polymerase Mix | Variable | 2 µL | Variable |
Note: The final concentration of NTPs can be optimized and may range from 1-10 mM each. For modified nucleotides, the optimal concentration and ratio to unmodified NTPs may need to be determined empirically.[][6]
Table 2: Troubleshooting Common Issues in In Vitro Transcription
| Issue | Possible Cause | Suggested Solution |
| Low or No RNA Yield | Impure DNA template (e.g., salt or ethanol contamination) | Purify the DNA template again.[10][11] |
| Inactive RNA polymerase | Use a fresh batch of enzyme and include a positive control.[10][12] | |
| RNase contamination | Use RNase-free reagents and workspace; add an RNase inhibitor.[10][11][12] | |
| Suboptimal NTP concentration | Optimize the concentration of each NTP; ensure purity.[3][] | |
| Incomplete Transcripts | GC-rich template | Decrease the reaction temperature to 30°C.[10] |
| Low nucleotide concentration | Ensure NTP concentrations are adequate (at least 12 µM).[10][11] | |
| Transcripts Longer than Expected | Non-linearized plasmid template | Ensure complete linearization of the DNA template by checking on an agarose gel.[10] |
| Template with 3' overhangs | Use a restriction enzyme that generates blunt or 5' overhangs.[10] |
Visualizations
Caption: Experimental workflow for in vitro RNA synthesis.
Caption: Incorporation of canonical vs. modified CTP in RNA synthesis.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. cdnasynthesiskit.com [cdnasynthesiskit.com]
- 4. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. go.zageno.com [go.zageno.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bitesizebio.com [bitesizebio.com]
Optimal CTP Concentration for RNA Polymerase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and determining the optimal concentration of Cytidine Triphosphate (CTP) for maximizing RNA polymerase activity in in vitro transcription (IVT) reactions. The ideal CTP concentration is a critical parameter that can significantly influence transcription efficiency, yield, and the integrity of the resulting RNA transcripts. This guide synthesizes data from various experimental protocols and provides methodologies to tailor the CTP concentration to specific research needs.
Introduction
In vitro transcription is a fundamental technique used to synthesize RNA molecules from a DNA template. The reaction is catalyzed by an RNA polymerase, which incorporates ribonucleoside triphosphates (NTPs), including ATP, GTP, CTP, and UTP, into a growing RNA chain. The concentration of each NTP is a key determinant of the overall reaction kinetics and final product yield. While equimolar concentrations of all four NTPs are commonly used, optimizing the concentration of individual NTPs, such as CTP, can be crucial for specific applications, including the synthesis of long transcripts, incorporation of modified nucleotides, and studies of polymerase kinetics.
Data Summary: CTP Concentrations in In Vitro Transcription
The following tables summarize CTP concentrations used in various in vitro transcription protocols for different RNA polymerases. These values provide a starting point for optimization experiments.
T7 RNA Polymerase
| Final CTP Concentration | Co-reagents and Conditions | Application/Context |
| 10 mM | 10 mM each of ATP, GTP, UTP/m1ψTP; 30 mM MgCl₂; 2 mM Spermidine; T7 RNAP | High-yield mRNA synthesis.[1] |
| 4 mM | 4 mM each of ATP, UTP, GTP; 10X Transcription Buffer; 50 mM DTT | Standard in vitro T7 RNA Polymerase transcription.[2] |
| 2 mM | 2 mM each of ATP, GTP; 0.5 mM UTP; 80 mM HEPES pH 7.5; 12 mM MgCl₂ | Multi-round in vitro transcription assay.[3] |
| 0.5 mM | 0.5 mM each of ATP, GTP, UTP; T7 RNAP; Reaction Buffer | Standard RNA synthesis for generating probes.[1] |
| 0.187 mM | 0.187 mM each of ATP, GTP, UTP; 5 mM DTT; T7 Polymerase Reaction Buffer | Real-time monitoring of RNA synthesis.[4] |
E. coli RNA Polymerase
| Final CTP Concentration | Co-reagents and Conditions | Application/Context |
| 200 µM | 200 µM GTP; 20 µM ATP; 200 µM UTP; B. burgdorferi RNA polymerase | Investigating pH and temperature ranges for RNA polymerase activity.[5] |
| 25 µM | 625 µM ATP; 625 µM UTP; 4 mM MgCl₂; 50 mM KCl | Studying kinetics of RNA polymerase II transcription.[6] |
| 10 µM | 200 µM ATP and GTP; No CTP initially, used to pause transcription | Studying kinetics of transcription initiation.[7][8] |
Experimental Protocols
Protocol 1: Standard High-Yield In Vitro Transcription with T7 RNA Polymerase
This protocol is adapted for generating large quantities of RNA.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
10X T7 Reaction Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, CTP, UTP solutions (100 mM each)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice.
-
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the reaction buffer.
-
In a sterile, nuclease-free microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X T7 Reaction Buffer
-
2 µL of ATP solution (for a final concentration of 10 mM)
-
2 µL of GTP solution (for a final concentration of 10 mM)
-
2 µL of CTP solution (for a final concentration of 10 mM)
-
2 µL of UTP solution (for a final concentration of 10 mM)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours. For transcripts shorter than 0.5 kb, the incubation time can be extended up to 16 hours for maximum yield.[9][10]
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based purification kit.
Protocol 2: Kinetic Analysis of Transcription Initiation with E. coli RNA Polymerase
This protocol is designed for studying the kinetics of RNA synthesis and can be adapted to investigate the effect of varying CTP concentrations.
Materials:
-
E. coli RNA Polymerase holoenzyme
-
DNA template with a specific promoter (e.g., λPR)
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM DTT)
-
ATP, GTP, CTP, UTP solutions at various concentrations
-
[α-³²P] labeled NTP (e.g., [α-³²P]CTP) for radiolabeling
-
Heparin (to ensure single-round transcription)
-
Quench solution (e.g., 90% formamide, 50 mM EDTA)
-
Rapid quench-flow apparatus
Procedure:
-
Pre-incubate the E. coli RNA Polymerase holoenzyme with the DNA template in 1X Transcription Buffer at 37°C to form open promoter complexes.
-
Initiate the transcription reaction by rapidly mixing the open promoter complex solution with a solution containing the desired concentrations of NTPs (including the varying CTP concentration and the radiolabeled NTP) and heparin in a rapid quench-flow instrument.
-
Allow the reaction to proceed for various time points (from milliseconds to minutes).
-
Quench the reaction at each time point by adding the quench solution.
-
Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA transcripts using a phosphorimager and quantify the band intensities to determine the rate of synthesis of different RNA species. By varying the concentration of CTP, one can determine its effect on the rate constants for each step of transcription.[7][11][12]
Visualizations
Caption: Workflow for determining the optimal CTP concentration.
Caption: The process of in vitro RNA polymerization.
Conclusion
The optimal CTP concentration for RNA polymerase activity is not a single value but rather depends on the specific experimental goals and the components of the in vitro transcription system. For high-yield synthesis, higher concentrations of CTP (in the millimolar range) are generally preferred. Conversely, for kinetic studies or when using modified nucleotides, lower concentrations (in the micromolar range) may be necessary to accurately measure reaction rates or to favor the incorporation of the analogue. The protocols and data presented here provide a robust framework for researchers to systematically determine the optimal CTP concentration for their specific applications, thereby enhancing the quality and yield of synthesized RNA.
References
- 1. mdpi.com [mdpi.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Quantification of RNA Polymerase Activity using a “Broken Beacon” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promoter escape limits the rate of RNA polymerase II transcription and is enhanced by TFIIE, TFIIH, and ATP on negatively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature effects on RNA polymerase initiation kinetics reveal which open complex initiates and that bubble collapse is stepwise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mclab.com [mclab.com]
- 10. RNAT7 < Lab < TWiki [barricklab.org]
- 11. RNA Polymerase: Step-by-Step Kinetics and Mechanism of Transcription Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating CTP Disodium Salt into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-triphosphate (CTP) is a vital pyrimidine nucleotide that plays a fundamental role in numerous cellular processes. It is an essential precursor for the synthesis of RNA and is involved in the biosynthesis of various phospholipids, such as phosphatidylcholine, which are critical components of cell membranes.[1][2] Furthermore, extracellular CTP can act as a signaling molecule by activating P2X purinergic receptors, influencing cellular behavior and responses.[1] Supplementing cell culture media with CTP disodium salt can, therefore, be a valuable strategy to enhance cellular processes that are dependent on CTP availability. This can be particularly beneficial in biopharmaceutical production, where it may improve the yield and quality of recombinant proteins, and in various research applications aiming to study cellular metabolism and signaling.[2]
These application notes provide a comprehensive guide for the incorporation of CTP disodium salt into cell culture media, including detailed protocols for preparation, cell treatment, and subsequent analysis.
Data Presentation
CTP Disodium Salt: Properties and Recommended Storage
| Property | Value | Reference |
| CAS Number | 36051-68-0 | [1] |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [1] |
| Molecular Weight | 527.15 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | White to pale cream powder or crystalline powder | [3] |
| Short-term Storage | -20°C | [1] |
| Long-term Storage | -20°C under desiccating conditions | [1] |
Recommended Working Concentrations
The optimal concentration of CTP disodium salt can vary depending on the cell type, culture conditions, and the specific application. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific needs. The following table provides a general starting range for optimization.
| Application | Cell Type | Recommended Starting Concentration Range |
| Enhanced Recombinant Protein Production | CHO, HEK293 | 10 µM - 1 mM |
| General Cell Culture Supplementation | Various mammalian cell lines | 1 µM - 100 µM |
| Signaling Pathway Activation Studies | P2X receptor-expressing cells | 10 µM - 500 µM |
Experimental Protocols
Protocol 1: Preparation of CTP Disodium Salt Stock Solution
Materials:
-
CTP disodium salt powder
-
Nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm pore size)
-
Pipettes and sterile pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of CTP disodium salt powder.
-
Dissolve the powder in nuclease-free water or sterile PBS to a final concentration of 10-100 mM. Gently vortex to ensure complete dissolution.
-
Sterile-filter the CTP stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Supplementation of Cell Culture Media with CTP Disodium Salt
Materials:
-
Prepared CTP disodium salt stock solution
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Complete cell culture medium (basal medium supplemented with serum, antibiotics, etc.)
-
Sterile culture flasks or plates
-
Cells of interest
Procedure:
-
Thaw an aliquot of the CTP disodium salt stock solution at room temperature.
-
Calculate the volume of the CTP stock solution required to achieve the desired final concentration in your complete cell culture medium. For example, to prepare 100 mL of medium with a final CTP concentration of 100 µM from a 10 mM stock solution, you would add 1 mL of the stock solution to 99 mL of complete medium.
-
Aseptically add the calculated volume of the CTP stock solution to the complete cell culture medium.
-
Gently mix the supplemented medium by inverting the container several times.
-
Use the CTP-supplemented medium to culture your cells as you would with standard medium.
Protocol 3: Assessment of the Effects of CTP Supplementation
To evaluate the impact of CTP supplementation, various cellular parameters can be analyzed. Below are example protocols for assessing cell proliferation and recombinant protein yield.
A. Cell Proliferation Assay (e.g., using a colorimetric assay like MTT or WST-1):
-
Seed cells in a 96-well plate at a predetermined density in standard complete medium and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing a range of CTP disodium salt concentrations (e.g., 0, 1, 10, 100, 500, 1000 µM). Include a control group with no CTP.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
At each time point, add the proliferation assay reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell proliferation rate relative to the untreated control.
B. Quantification of Recombinant Protein Yield (e.g., using ELISA or Western Blot):
-
Culture your recombinant protein-producing cells in the CTP-supplemented medium and a control medium without CTP.
-
At the desired time point for protein harvest, collect the cell culture supernatant (for secreted proteins) or lyse the cells (for intracellular proteins).
-
Quantify the concentration of the recombinant protein in the collected samples using a suitable method such as ELISA or Western Blot.
-
For ELISA, coat a 96-well plate with a capture antibody specific to your protein of interest. Block non-specific binding sites. Add your samples and standards and incubate. Add a detection antibody, followed by a substrate to generate a colorimetric signal. Measure the absorbance and calculate the protein concentration based on the standard curve.
-
For Western Blot, separate the protein samples by SDS-PAGE and transfer them to a membrane. Block the membrane and probe with a primary antibody against your protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands. Quantify the band intensity using densitometry software.
-
Compare the protein yield from the CTP-treated groups to the untreated control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key pathways involving CTP and a general experimental workflow for assessing the effects of CTP supplementation.
Caption: The Kennedy Pathway for phosphatidylcholine synthesis, where CTP is a key substrate.
References
Application of Cytidine Triphosphate (CTP) in the Synthesis of RNA-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of RNA-based therapeutics, including mRNA vaccines and gene therapies, has revolutionized modern medicine. A cornerstone of manufacturing these innovative treatments is the in vitro transcription (IVT) process, a cell-free method for synthesizing RNA molecules from a DNA template.[1][2] Cytidine triphosphate (CTP), along with adenosine triphosphate (ATP), guanosine triphosphate (GTP), and uridine triphosphate (UTP), is a fundamental building block essential for the elongation of the RNA strand by RNA polymerase.[3] The purity, concentration, and potential modifications of CTP significantly impact the yield, integrity, and therapeutic efficacy of the final RNA product.[]
This document provides detailed application notes and protocols for the use of CTP in the synthesis of RNA-based therapeutics, focusing on standard and modified IVT reactions.
Core Principles of CTP in In Vitro Transcription
During IVT, RNA polymerase sequentially incorporates ribonucleoside triphosphates (NTPs), including CTP, into a growing RNA chain, using a linearized DNA template that contains a specific promoter sequence (e.g., T7, SP6, or T3).[][6] The high-energy phosphate bonds in CTP and other NTPs provide the energy required for the polymerization reaction.[3]
The concentration and quality of CTP directly influence the efficiency of the transcription process and the quality of the synthesized mRNA.[3][] Furthermore, chemically modified CTP analogs can be utilized to enhance the stability of the resulting mRNA and reduce its immunogenicity, which are critical attributes for therapeutic applications.[7][8]
Quantitative Data for In Vitro Transcription
The optimal concentration of CTP and other NTPs is crucial for maximizing RNA yield and quality. The following table summarizes typical nucleotide concentrations used in standard and high-yield IVT reactions. It is important to note that these concentrations may require optimization depending on the specific template, polymerase, and desired RNA characteristics.[][9]
| Component | Standard IVT Reaction | High-Yield IVT Reaction | Modified Nucleotide IVT | Reference |
| CTP | 1-2 mM | 5-10 mM | 1.2 - 7.5 mM (may be fully or partially substituted with modified CTP) | [][8][10][11] |
| ATP | 1-2 mM | 5-10 mM | 1.5 - 7.5 mM | [][8][10][11] |
| GTP | 1-2 mM | 5-10 mM (concentration may be reduced for co-transcriptional capping) | 1.5 - 7.5 mM | [][8][10][11] |
| UTP/modified UTP | 1-2 mM | 5-10 mM | 1.2 - 7.5 mM (often substituted with N1-methylpseudouridine-5'-Triphosphate) | [][8][10][11] |
| Cap Analog (e.g., ARCA) | N/A | 4 mM (with reduced GTP) | 4 mM (with reduced GTP) | [8] |
| Linearized DNA Template | 0.5 - 1 µg | 1 µg | 50 ng/µL | [11][12] |
| T7 RNA Polymerase | High Concentration | High Concentration | 15 U/µL | [11][12] |
| Incubation Time | 2-4 hours | 30 min - 2 hours | 60 min | [][11][12] |
| Incubation Temperature | 37°C | 37°C | 37°C | [] |
| Expected Yield | Standard | 100-180 µg per 20 µL reaction | High | [3][11] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription for mRNA Synthesis
This protocol outlines the steps for a standard 20 µL IVT reaction. All procedures should be performed in an RNase-free environment.[11]
Materials:
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
ATP, CTP, GTP, UTP solutions (100 mM each)
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
RNase Inhibitor (e.g., Murine RNase Inhibitor)
-
T7 RNA Polymerase
-
DNase I, RNase-free
-
RNA purification kit (e.g., silica-membrane-based columns or LiCl precipitation)
Procedure:
-
Thaw Reagents: Thaw all components on ice. Mix each solution by vortexing and centrifuge briefly to collect the contents.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL each of 10 mM ATP, CTP, GTP, and UTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components by gentle pipetting, and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[]
-
Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.[13]
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove enzymes, residual nucleotides, and DNA template fragments.[]
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA transcript via agarose gel electrophoresis or capillary electrophoresis.[14]
Protocol 2: IVT with a Modified CTP Analog (5-Methyl-CTP)
The incorporation of modified nucleotides such as 5-Methylcytidine-5'-Triphosphate (5-Methyl-CTP) can enhance mRNA stability and reduce innate immune responses.[7][15] This protocol describes the substitution of CTP with 5-Methyl-CTP.
Materials:
-
Same as Protocol 1, with the exception of CTP.
-
5-Methyl-CTP solution (100 mM).
Procedure:
-
Thaw Reagents: Follow step 1 of Protocol 1.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, assemble the reaction mixture as described in Protocol 1, but substitute the standard CTP with 5-Methyl-CTP. The substitution can be partial or complete (100%). For a 100% substitution, add 2 µL of 10 mM 5-Methyl-CTP.[7]
-
Incubation, Template Removal, and Purification: Follow steps 3-6 of Protocol 1.
Visualizing the Workflow and Pathways
In Vitro Transcription (IVT) Workflow
The following diagram illustrates the general workflow for synthesizing therapeutic mRNA using IVT.
Caption: General workflow for the synthesis of therapeutic mRNA via in vitro transcription.
Co-transcriptional Capping Process
A 5' cap structure is essential for the stability and translational efficiency of mRNA in eukaryotic cells.[2] Co-transcriptional capping involves the addition of a cap analog during the IVT reaction.
Caption: The process of co-transcriptional capping of mRNA during in vitro transcription.
Conclusion and Future Outlook
CTP is an indispensable component in the synthesis of RNA-based therapeutics. The precise control over its concentration and the use of modified CTP analogs are critical for producing high-quality, stable, and effective mRNA molecules for therapeutic use.[3][15] As the field of RNA therapeutics continues to expand, further research into novel CTP modifications and optimized IVT protocols will be essential for developing the next generation of RNA-based medicines.[1][15] Rigorous quality control at every stage of the manufacturing process, from raw material testing to final product assessment, is paramount to ensure the safety and efficacy of these life-saving therapies.[14][16][17]
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. IVT Pillar Page [advancingrna.com]
- 7. 5-methyl-utp.com [5-methyl-utp.com]
- 8. neb.com [neb.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HighYield T7 mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 12. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription | MDPI [mdpi.com]
- 13. Development of mRNA manufacturing for vaccines and therapeutics: mRNA platform requirements and development of a scalable production process to support early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. exothera.world [exothera.world]
- 15. 5-methyl-utp.com [5-methyl-utp.com]
- 16. Quality Control for RNA Therapeutics: Meeting a Growing Need | Technology Networks [technologynetworks.com]
- 17. Quality Control Solutions for mRNA Therapeutics/Vaccines - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols: Utilizing CTP in Phospholipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is a critical nucleotide that plays a central role in the synthesis of phospholipids, the fundamental building blocks of cellular membranes. As an essential precursor, CTP is indispensable for the production of key intermediates in major phospholipid biosynthesis pathways, including the Kennedy pathway (also known as the CDP-choline and CDP-ethanolamine pathway) and the CDP-diacylglycerol pathway. The enzymes that utilize CTP, such as CTP:phosphocholine cytidylyltransferase (CCT) and CTP synthetase, are key regulatory points in maintaining membrane homeostasis. Understanding the role and regulation of CTP in these pathways is crucial for research in cell biology, metabolic diseases, and for the development of novel therapeutics targeting lipid metabolism.
These application notes provide a comprehensive overview of the role of CTP in phospholipid metabolism and detailed protocols for key experiments to study its function.
Key Signaling Pathways Involving CTP in Phospholipid Metabolism
CTP is a vital substrate in two primary pathways of phospholipid biosynthesis:
-
The Kennedy Pathway: This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), two of the most abundant phospholipids in eukaryotic cell membranes. CTP is utilized by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT) to convert phosphocholine and phosphoethanolamine into CDP-choline and CDP-ethanolamine, respectively. These activated intermediates are then combined with diacylglycerol (DAG) to form PC and PE.[1][2] The activity of CCT is a rate-limiting step in PC synthesis and is tightly regulated by its association with cellular membranes.[2][3]
-
The CDP-Diacylglycerol Pathway: In this pathway, CTP reacts with phosphatidic acid (PA) in a reaction catalyzed by CDP-diacylglycerol synthase to produce CDP-diacylglycerol. This activated intermediate serves as a precursor for the synthesis of several other important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[4]
The schematic below illustrates the central role of CTP in these major phospholipid synthesis pathways.
Caption: CTP's central role in phospholipid synthesis pathways.
Data Presentation: Quantitative Effects of CTP Levels on Phospholipid Metabolism
The intracellular concentration of CTP has a direct impact on the rate of phospholipid synthesis. Alterations in the activity of CTP synthetase, the enzyme responsible for de novo CTP synthesis, can significantly affect the flux through phospholipid biosynthetic pathways. The following table summarizes quantitative data from studies on the effects of modulating CTP levels.
| Organism/Cell Line | Method of CTP Modulation | Observed Effect on Phospholipid Metabolism | Reference |
| Saccharomyces cerevisiae | Overexpression of CTP synthetase | Increased cellular levels of CDP-choline and CDP-diacylglycerol. | [4] |
| Saccharomyces cerevisiae | Mutation in CTP synthetase (E161K) leading to increased CTP levels | 1.5-fold increase in phosphatidylcholine synthesis via the Kennedy pathway. | [5] |
| Saccharomyces cerevisiae | Mutation in CTP synthetase (E161K) | 1.3-fold increase in phosphatidylethanolamine synthesis. | [5] |
| Saccharomyces cerevisiae | Mutation in CTP synthetase (E161K) | 2-fold increase in phosphatidate synthesis. | [5] |
| 3T3-L1 preadipocytes | Differentiation-induced increase in CCTα expression | Three-fold increase in [³H]choline incorporation into phosphatidylcholine. | [3] |
| Rat Type II Pneumonocytes | Choline depletion | Increased CTP:phosphocholine cytidylyltransferase activity. | [6] |
Experimental Protocols
The following section provides detailed protocols for key experiments to investigate the role of CTP in phospholipid metabolism.
Protocol 1: In Vivo Labeling of Phospholipids with [³²P]Orthophosphate
This protocol allows for the metabolic labeling of cellular phospholipids to study their synthesis and turnover.
Workflow Diagram:
Caption: Workflow for in vivo phospholipid labeling.
Materials:
-
Cultured cells (e.g., in 100 mm dishes)
-
Phosphate-free cell culture medium
-
[³²P]Orthophosphate (carrier-free)
-
Phosphate-buffered saline (PBS), ice-cold
-
1 N HCl
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
0.1 M EDTA, pH 8.0
-
Scintillation fluid and vials
-
Nitrogen gas supply
-
Appropriate radiation safety equipment (shielding, Geiger counter)
Procedure:
-
Pre-incubation: Aspirate the regular growth medium from the cell culture dish and wash once with phosphate-free medium. Add 5 ml of phosphate-free medium and incubate the cells for 15 minutes at 37°C.[4]
-
Labeling: Remove the phosphate-free medium and add 5 ml of fresh phosphate-free medium containing 200 µCi/ml of [³²P]orthophosphate. Incubate for 4 hours at 37°C to allow for incorporation into the cellular ATP pool and subsequent phospholipids.[4]
-
Experimental Treatment: Following the labeling period, add your experimental stimulus (e.g., drug, growth factor) directly to the labeling medium and incubate for the desired time.
-
Washing: Terminate the experiment by aspirating the radioactive medium. Wash the cells once with ice-cold PBS. Tilt the plate to remove the final drop of liquid.[4]
-
Cell Lysis and Lipid Extraction:
-
Add 0.4 ml of 1 N HCl to the dish.
-
Add 0.4 ml of methanol. Scrape the cells from the dish and transfer the lysate to a 1.5 ml microcentrifuge tube.[4]
-
Add 0.4 ml of chloroform to the tube, vortex thoroughly, and centrifuge to separate the phases.[4]
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
-
Organic Phase Wash: Add 400 µl of a 1:0.9 mixture of methanol:0.1 M EDTA (pH 8.0) to the collected organic phase. Vortex and centrifuge.
-
Final Lipid Preparation: Transfer the lower chloroform layer to a new microcentrifuge tube and dry the lipids under a stream of nitrogen gas. The dried lipid extract can be stored at -70°C.
-
Analysis: Resuspend the dried lipids in a small volume of chloroform:methanol (2:1) and proceed with phospholipid separation by Thin-Layer Chromatography (TLC) (see Protocol 4).
Protocol 2: CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay
This radioactive assay measures the activity of CCT by quantifying the formation of [³H]CDP-choline from [³H]CTP and phosphocholine.
Materials:
-
Cell lysate or purified CCT enzyme
-
Assay buffer: 50 mM Imidazole-HCl (pH 7.0), 0.15 M KCl, 2.0 mM EDTA
-
[³H]CTP (specific activity ~0.5 µCi/reaction)
-
12 mM MgCl₂
-
Phosphocholine standard solution
-
Lipid vesicles (e.g., phosphatidylcholine/oleic acid, 1:1 molar ratio)
-
0.1 N HCl containing 50 µg/ml non-radioactive CDP-choline
-
AG 50W-X2 cation exchange resin (H⁺ form)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µl. A typical reaction contains:
-
Assay buffer
-
3 mM [³H]CTP
-
12 mM MgCl₂
-
Varying concentrations of phosphocholine (for kinetic analysis) or a fixed saturating concentration.
-
Lipid vesicles (e.g., 0.5 mM each of phosphatidylcholine and oleic acid, sonicated) to activate the enzyme.[7]
-
20 µl of cell lysate or purified enzyme (protein concentration should be optimized to ensure linearity).[7]
-
-
Initiate Reaction: Start the reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 100 µl of 0.1 N HCl containing non-radioactive CDP-choline.[7]
-
Separation of Product:
-
Prepare a small column with AG 50W-X2 cation exchange resin.
-
Apply the entire reaction mixture to the top of the column.
-
The positively charged [³H]CDP-choline will be retained by the resin, while the negatively charged [³H]CTP will flow through.
-
-
Quantification:
-
Wash the column with water to remove any remaining unbound radioactivity.
-
Elute the [³H]CDP-choline from the resin with an appropriate elution buffer (e.g., a high salt buffer or a buffer with a higher pH).
-
Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Calculations: Calculate the amount of [³H]CDP-choline formed based on the specific activity of the [³H]CTP and the measured radioactivity. Express the enzyme activity as nmol/min/mg of protein.
Protocol 3: Quantification of Cellular CTP by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of intracellular CTP levels using reverse-phase ion-pair HPLC.
Materials:
-
Cultured cells
-
Ice-cold 6% trichloroacetic acid (TCA)
-
5 M K₂CO₃
-
HPLC system with a UV detector
-
Symmetry C18 column (e.g., 3.5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0
-
CTP standard solution
Procedure:
-
Cell Extraction:
-
Rapidly wash the cell monolayer with ice-cold PBS.
-
Add a defined volume of ice-cold 6% TCA to the cells and scrape them.
-
Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.[8]
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is near neutral. Be cautious as this reaction produces gas.[8]
-
Centrifuge to remove any precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC system.
-
Separate the nucleotides using a gradient elution program. For example:
-
Start with a ratio of 60:40 (A:B).
-
Linearly change to 40:60 (A:B) over 30 minutes.
-
Hold at 40:60 for 30 minutes.[8]
-
-
Set the flow rate to 1.0 ml/min and the UV detection wavelength to 254 nm.[8]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of CTP standard.
-
Identify the CTP peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of CTP in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the CTP amount to the cell number or total protein content of the initial sample.
-
Protocol 4: Analysis of Phospholipid Composition by Thin-Layer Chromatography (TLC)
This protocol outlines a method for separating major phospholipid classes from a total lipid extract.
Materials:
-
Dried lipid extract (from Protocol 1 or other extraction methods)
-
Silica gel TLC plates (e.g., Whatman K6)
-
TLC developing tank
-
Developing solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)[9]
-
Iodine vapor tank for visualization
-
Phosphorus spray reagent for specific phospholipid detection
-
Phospholipid standards (e.g., PC, PE, PI, PS, PA)
Procedure:
-
Plate Preparation: Activate the TLC plate by heating it at 110-120°C for 1-2 hours. Allow it to cool in a desiccator.
-
Sample Application:
-
Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1).
-
Using a fine capillary tube or a microsyringe, carefully spot the lipid extract onto the origin line of the TLC plate (about 1.5-2 cm from the bottom).
-
Spot phospholipid standards in separate lanes for identification.
-
-
Chromatogram Development:
-
Pour the developing solvent into the TLC tank to a depth of about 0.5-1 cm. Line the tank with filter paper saturated with the solvent to ensure a saturated atmosphere.
-
Place the spotted TLC plate in the tank, ensuring the origin is above the solvent level.
-
Cover the tank and allow the solvent to ascend the plate by capillary action until the solvent front is about 1 cm from the top of the plate.
-
-
Visualization and Identification:
-
Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
Place the dried plate in an iodine vapor tank. The lipid spots will appear as yellow-brown spots.
-
Alternatively, for specific detection of phospholipids, spray the plate with a phosphorus-specific reagent (e.g., Dittmer-Lester reagent) and heat. Phospholipids will appear as blue spots.[10]
-
Identify the different phospholipid classes in the sample by comparing their migration distances (Rf values) to those of the standards.
-
-
Quantification (for radiolabeled lipids):
-
For radiolabeled phospholipids, expose the TLC plate to a phosphor screen or autoradiography film to visualize the radioactive spots.
-
Scrape the silica corresponding to each identified phospholipid spot into a separate scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of radioactivity incorporated into each phospholipid class relative to the total radioactivity in all phospholipid spots.
-
Conclusion
The study of CTP's role in phospholipid metabolism is fundamental to understanding membrane biogenesis, cell signaling, and the pathology of various diseases. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the intricate relationship between CTP metabolism and phospholipid synthesis in their experimental systems. By employing these methods, scientists can gain valuable insights into the regulation of these essential metabolic pathways, paving the way for new discoveries and therapeutic interventions.
References
- 1. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 2. Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
Application of CTP Analogs for RNA Labeling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to label and subsequently detect, purify, or visualize RNA molecules is fundamental to understanding their diverse roles in cellular processes, from gene expression and regulation to catalysis and structural scaffolding. The incorporation of modified cytidine triphosphate (CTP) analogs into RNA transcripts, either through in vitro transcription or metabolic labeling in living cells, provides a powerful and versatile toolkit for RNA research. These analogs introduce unique chemical functionalities, fluorescent reporters, or affinity tags into the RNA molecule, enabling a wide array of downstream applications.
This document provides detailed application notes and protocols for the use of various CTP analogs in RNA labeling, catering to the needs of researchers, scientists, and professionals in drug development.
Overview of CTP Analogs and Their Applications
CTP analogs can be broadly categorized based on the type of modification and the intended application. The choice of analog depends on the experimental goals, such as whether the RNA will be labeled in vitro or in vivo, and the desired downstream detection or manipulation method.
Table 1: Common CTP Analogs and Their Primary Applications
| CTP Analog Category | Specific Example(s) | Key Features & Applications | Labeling Method(s) |
| Amine-Reactive Analogs | Aminoallyl-CTP | Introduces a primary amine for subsequent coupling to NHS-ester functionalized molecules (e.g., fluorescent dyes, biotin). Cost-effective for indirect labeling.[1][2] | In vitro transcription |
| Bioorthogonal Analogs (Click Chemistry) | 5-Ethynyl-CTP (5-EC), 2'-Azido-2'-deoxy-CTP (2'-Azido-CTP), 5-Azido-PEG4-CTP | Enables highly specific and efficient labeling via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4][5][6] Ideal for cellular imaging and in vivo labeling due to the bioorthogonal nature of the reaction.[3][4][7] | In vitro transcription, Metabolic labeling |
| Directly Labeled Fluorescent Analogs | Fluorescein-12-CTP, tCTP (1,3-diaza-2-oxophenothiazine-CTP), Cy5-CTP | The fluorophore is directly attached to the CTP, allowing for immediate visualization of the labeled RNA without a secondary detection step.[8][9][10][11][12] | In vitro transcription, Metabolic labeling (with specific analogs)[8] |
| Photocrosslinking Analogs | 5-((4-azidophenacyl)thio)cytidine-5'-triphosphate (5-APAS-CTP) | Contains a photoactivatable group (aryl azide) that forms covalent crosslinks with interacting proteins upon UV irradiation, enabling the study of RNA-protein interactions.[13][14][15] | In vitro transcription |
| Affinity Tag Analogs | Biotin-11-CTP | Incorporates a biotin moiety for strong and specific binding to streptavidin, facilitating the purification and immobilization of labeled RNA.[16] | In vitro transcription |
Experimental Workflows and Protocols
Workflow 1: In Vitro RNA Labeling using CTP Analogs
This workflow outlines the general procedure for incorporating CTP analogs into RNA transcripts using in vitro transcription, a method widely used for generating labeled RNA probes for various applications.[17][18]
References
- 1. apexbt.com [apexbt.com]
- 2. Amine-modified Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 3. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 6. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Expanding fluorescent base analogue labelling of long RNA by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of a new photocrosslinking CTP analog and its use in photoaffinity labeling E. coli and T7 RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a new photocrosslinking CTP analog and its use in photoaffinity labeling E. coli and T7 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. revvity.com [revvity.com]
- 17. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 18. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Radiolabeling RNA Probes with CTP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the radiolabeling of RNA probes using Cytidine Triphosphate (CTP). The following sections outline established techniques, including in vitro transcription for uniform labeling and 3'-end labeling for terminus-specific modification. These protocols are essential for a variety of molecular biology applications, including Northern blotting, in situ hybridization, and RNase protection assays.
Introduction to RNA Probe Radiolabeling
Radiolabeled RNA probes offer high sensitivity for the detection of specific nucleic acid sequences. The choice of labeling method depends on the experimental application. Uniformly labeled probes, generated through in vitro transcription, incorporate radioactive nucleotides throughout the RNA molecule, providing high specific activity. In contrast, end-labeling techniques attach a single radioactive nucleotide to either the 5' or 3' terminus, which can be advantageous for certain applications where a uniformly labeled probe might interfere with hybridization. This document focuses on methods utilizing radiolabeled CTP.
Methods for Radiolabeling RNA Probes with CTP
There are two primary strategies for radiolabeling RNA probes with CTP:
-
In Vitro Transcription with [α-³²P]CTP: This is the most common method for generating uniformly labeled, high-specific-activity RNA probes. During in vitro transcription, a bacteriophage RNA polymerase (such as T7, SP6, or T3) incorporates [α-³²P]CTP, along with the other three non-radioactive NTPs, into the nascent RNA transcript from a DNA template containing the appropriate promoter.[1] The specific activity of the resulting probe can be modulated by adjusting the ratio of radiolabeled to non-radioactive CTP in the reaction.[2]
-
3'-End Labeling with [5'-³²P]pCp (Cytidine-3',5'-bisphosphate): This method specifically labels the 3'-terminus of an RNA molecule. It utilizes T4 RNA ligase to catalyze the covalent attachment of [5'-³²P]pCp to the 3'-hydroxyl group of the RNA.[3][4] This technique is particularly useful for labeling pre-existing RNA molecules or when uniform labeling is not desirable.
Quantitative Data Summary
The efficiency and specific activity of radiolabeled RNA probes are critical parameters for successful hybridization experiments. The following table summarizes typical quantitative data for the described CTP-based radiolabeling methods.
| Labeling Method | Radioisotope | Typical Specific Activity | Incorporation Rate | Key Advantages |
| In Vitro Transcription | [α-³²P]CTP | ~10⁸ cpm/µg[2] | >50% of the label in 10 minutes[2] | High specific activity, generates full-length probes |
| 3'-End Labeling | [5'-³²P]pCp | Lower than in vitro transcription | Dependent on enzyme efficiency and substrate concentration | Labels pre-existing RNA, terminus-specific |
Experimental Protocols
Protocol 1: In Vitro Transcription for Uniformly Labeled RNA Probes with [α-³²P]CTP
This protocol is adapted from a high-yield RNA synthesis kit methodology.[2]
Materials:
-
Linearized DNA template (0.1-1 µg) containing a T7, SP6, or T3 promoter
-
[α-³²P]CTP (800–6000 Ci/mmol, ≥ 10 mCi/ml)[2]
-
10X Reaction Buffer (supplied with RNA polymerase)
-
ATP, GTP, UTP solutions (100 mM each)
-
Non-radioactive CTP solution (100 mM)
-
T7, SP6, or T3 RNA Polymerase
-
RNase-free DNase I
-
RNase-free water
-
DTT (100 mM, optional but recommended)[2]
-
RNase inhibitor
Procedure:
-
Prepare the Transcription Master Mix: Thaw all reagents on ice. For each 20 µl reaction, combine the following in an RNase-free microcentrifuge tube at room temperature:
-
Nuclease-free water: to a final volume of 20 µl
-
10X Reaction Buffer: 2 µl
-
ATP (100 mM): 1 µl
-
GTP (100 mM): 1 µl
-
UTP (100 mM): 1 µl
-
CTP (diluted to a working concentration, e.g., 100 µM): 2.4 µl (for a final concentration of 12 µM)[5]
-
DTT (100 mM, optional): 1 µl
-
-
Add Radiolabel and Template:
-
Add 5 µl of [α-³²P]CTP (e.g., 800 Ci/mmol, 10 µCi/µl).[5]
-
Add 1 µg of the linearized DNA template.
-
-
Initiate Transcription:
-
Add 1 µl of RNase inhibitor.
-
Add 1 µl of the appropriate RNA Polymerase (e.g., T7 RNA Polymerase).
-
Mix gently and spin down briefly.
-
-
Incubation: Incubate the reaction at 37°C for 10 minutes to 2 hours.[2][5] Longer incubation times (up to 4 hours) may increase the yield for some templates.
-
Template Removal (Optional): To remove the DNA template, add 2 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.[2]
-
Purification of the Radiolabeled Probe: Purify the RNA probe to remove unincorporated nucleotides. This can be achieved using denaturing polyacrylamide gel electrophoresis (PAGE)[6][7] or spin column chromatography.
Protocol 2: 3'-End Labeling of RNA with [5'-³²P]pCp
This protocol is based on the use of T4 RNA ligase for 3'-end labeling.[3][5]
Materials:
-
RNA substrate (with a 3'-hydroxyl group)
-
[5'-³²P]pCp (3000 Ci/mmol, 10 µCi/µl)
-
10X T4 RNA Ligase Buffer
-
T4 RNA Ligase
-
RNase-free water
-
RNase inhibitor
Procedure:
-
Prepare the Ligation Reaction: In an RNase-free microcentrifuge tube on ice, combine the following:
-
RNase-free water: to a final volume of 20 µl
-
10X T4 RNA Ligase Buffer: 2 µl
-
RNA substrate (e.g., 30 pmol): 5 µl
-
[5'-³²P]pCp (10 µCi/µl): 10 µl
-
RNase inhibitor: 1 µl
-
-
Initiate Ligation:
-
Add 1 µl of T4 RNA Ligase.
-
Mix gently and spin down briefly.
-
-
Incubation: Incubate the reaction at 37°C for 1 hour or overnight at 4°C.[4]
-
Purification of the Labeled Probe: Purify the 3'-end labeled RNA to remove unincorporated [5'-³²P]pCp. Denaturing PAGE is the recommended method for achieving high purity.[6]
Visualizations
Experimental Workflow for In Vitro Transcription Labeling
Caption: Workflow for generating uniformly radiolabeled RNA probes via in vitro transcription.
Experimental Workflow for 3'-End Labeling
Caption: Workflow for specific 3'-end radiolabeling of RNA probes using T4 RNA ligase.
Concluding Remarks
The choice between in vitro transcription and 3'-end labeling for incorporating radiolabeled CTP into RNA probes depends on the specific requirements of the downstream application. For applications requiring high sensitivity, such as detecting low-abundance transcripts, the high specific activity achieved through in vitro transcription is advantageous. For other applications, such as structural studies or when using pre-synthesized RNA, 3'-end labeling provides a precise and efficient method for radiolabeling. Careful purification of the labeled probe is crucial in both methods to ensure low background in subsequent hybridization experiments. Always follow appropriate radiation safety protocols when handling radioactive materials.
References
- 1. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 2. neb.com [neb.com]
- 3. 32P-pCp 3' End-labeling RNA [gene.mie-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
CTP as a Substrate for CTP:phosphocholine Cytidylyltransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15), commonly known as CCT, is a key regulatory enzyme in the de novo biosynthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. CCT catalyzes the conversion of phosphocholine and cytidine triphosphate (CTP) to cytidine diphosphate-choline (CDP-choline) and pyrophosphate. This reaction is the rate-limiting step in the Kennedy pathway, also known as the CDP-choline pathway, which is the primary route for PC synthesis in most tissues. Given its critical role in membrane biogenesis, cell signaling, and lipid homeostasis, CCT is a significant area of research and a potential target for therapeutic intervention in various diseases, including cancer.
This document provides detailed application notes and experimental protocols for studying CCT, with a focus on its substrate, CTP.
The Kennedy Pathway and the Role of CCT
The Kennedy pathway is a three-step enzymatic process that synthesizes PC from choline. CCT's pivotal role in this pathway makes it a central point of regulation.
Regulation of CCT Activity
The activity of CCT is tightly regulated through multiple mechanisms, ensuring that PC synthesis is coordinated with cellular needs. These regulatory mechanisms primarily involve the enzyme's translocation between a soluble, inactive state and a membrane-associated, active state, as well as post-translational modifications, particularly phosphorylation.
Regulation by Membrane Association
CCT is an amphitropic enzyme, meaning it can exist in both a soluble, catalytically inactive form and a membrane-bound, active form.[1] The enzyme's association with cellular membranes, such as the nuclear envelope and endoplasmic reticulum, is a primary mechanism of its activation.[2][3] This translocation is often triggered by an increased demand for PC synthesis, which can be stimulated by factors like oleate.[2][3]
Regulation by Phosphorylation
Phosphorylation plays a crucial role in modulating CCT activity. The enzyme contains a C-terminal phosphorylation domain with multiple serine residues that can be phosphorylated by various kinases. Phosphorylation generally promotes the soluble, inactive state of CCT, while dephosphorylation is associated with its translocation to membranes and subsequent activation.[4] Several proline-directed protein kinases, such as p44mpk (mitogen-activated protein kinase) and p34cdc2 kinase, have been implicated in CCT phosphorylation.[5] In Arabidopsis, the Sucrose non-fermenting 1-related protein kinase 1 (SnRK1) has been shown to phosphorylate and inhibit CCT1 activity.[6]
Cellular Localization
The major isoform of CCT, CCTα, possesses an N-terminal nuclear localization signal (NLS) and is predominantly found in the nucleus in many cell types.[2][3][7] Upon stimulation of PC synthesis, CCTα can translocate from the nucleoplasm to the nuclear envelope and, in some cases, the cytoplasm.[2][3] The NLS is a key determinant of its nuclear import.[7][8]
Quantitative Data: Kinetic Parameters for CTP
The Michaelis-Menten constant (Km) for CTP is a critical parameter for understanding CCT enzyme kinetics. This value can be influenced by the enzyme's isoform, its activation state, and the cellular environment.
| Enzyme Source/Condition | Km for CTP (mM) | Vmax | Reference |
| Rat CCTα (truncated, CCTα236) | 4.07 | 3850 nmol/min/mg | --INVALID-LINK-- |
| Rat lung microsomal CCT (choline-repleted cells) | ~1.0 | Not specified | --INVALID-LINK-- |
| Rat lung microsomal CCT (choline-depleted cells) | Lower than in choline-repleted cells | Not specified | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: CCT Activity Assay using Radiolabeled [14C]-Phosphocholine
This is a classic and highly sensitive method for measuring CCT activity by quantifying the incorporation of radiolabeled phosphocholine into CDP-choline.
Materials:
-
Enzyme source (cell lysate, purified CCT)
-
[14C]-Phosphocholine
-
CTP solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Lipid vesicles (e.g., phosphatidylcholine/oleic acid) for activation (optional)
-
Charcoal slurry (e.g., 5% activated charcoal in water)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, enzyme source, and lipid vesicles (if used).
-
Initiate Reaction: Start the reaction by adding a mixture of CTP and [14C]-phosphocholine to the reaction tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding a small volume of cold water or buffer.
-
Separate Product from Substrate: Add charcoal slurry to the reaction tube to adsorb the unreacted [14C]-phosphocholine. CDP-choline, the product, will remain in the supernatant.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Calculate the amount of CDP-choline formed based on the specific activity of the [14C]-phosphocholine and the measured radioactivity. Express the enzyme activity in units such as nmol/min/mg of protein.
Protocol 2: CCT Activity Assay by High-Performance Liquid Chromatography (HPLC)
This method provides a non-radioactive alternative for measuring CCT activity by directly quantifying the formation of CDP-choline.[9]
Materials:
-
Enzyme source
-
CTP and phosphocholine solutions
-
Assay buffer
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., 0.1 M ammonium bicarbonate, pH 7.4, with a small percentage of acetonitrile)[9]
-
UV detector
Procedure:
-
Reaction Setup and Incubation: Prepare and incubate the reaction mixture as described in Protocol 1, but without the radiolabeled substrate.
-
Terminate Reaction: Stop the reaction, for example, by adding a quenching agent like perchloric acid, followed by neutralization.
-
Sample Preparation: Centrifuge the terminated reaction to remove precipitated protein. The supernatant contains the substrates and products.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the compounds using the specified mobile phase.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 271 nm for cytidine-containing compounds).
-
-
Quantification:
-
Identify the CDP-choline peak based on its retention time, as determined using a standard.
-
Quantify the amount of CDP-choline by integrating the peak area and comparing it to a standard curve.
-
-
Calculate Activity: Calculate the enzyme activity based on the amount of CDP-choline produced over time.
CCT in Drug Development
The critical role of CCT in cell proliferation and membrane biogenesis makes it an attractive target for drug development, particularly in oncology. Cancer cells often exhibit altered lipid metabolism, and inhibiting PC synthesis can be a strategy to curb their growth. For instance, some studies have explored the development of CCT inhibitors as potential anticancer agents. The translationally controlled tumor protein (TCTP) has been identified as a therapeutic target in cancer, and its pathways may intersect with lipid metabolism, offering further avenues for research.[10] Furthermore, understanding the regulation of CCT can provide insights into diseases characterized by lipid dysregulation.
References
- 1. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Regulation of CTP:phosphocholine cytidylyltransferase activity and subcellular location by phosphorylation in Chinese hamster ovary cells. The effect of phospholipase C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for phosphorylation of CTP:phosphocholine cytidylyltransferase by multiple proline-directed protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Intrinsically Disordered Nuclear Localization Signal and Phosphorylation Segments Distinguish the Membrane Affinity of Two Cytidylyltransferase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intrinsically disordered nuclear localization signal and phosphorylation segments distinguish the membrane affinity of two cytidylyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TCTP as therapeutic target in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of CTP in Genetic Engineering and Vaccine Development
In the fields of genetic engineering and vaccine development, the acronym "CTP" can refer to two distinct but important molecules: Cytidine Triphosphate , a fundamental building block of nucleic acids, and Cytoplasmic Transduction Peptide , a specialized delivery vehicle for therapeutic molecules. This document provides detailed application notes and protocols for the use of both forms of CTP in research and drug development.
Section 1: Cytidine Triphosphate (CTP) in mRNA Vaccine Synthesis
Cytidine Triphosphate (CTP) is an essential pyrimidine nucleoside triphosphate required for the synthesis of RNA.[1] In the context of genetic engineering and vaccine development, its primary role is as a substrate for in vitro transcription (IVT) to produce messenger RNA (mRNA) for vaccines and therapeutics.[2] The enzymatic synthesis of mRNA using a DNA template allows for rapid and scalable production, a critical factor in response to emergent public health needs.
Application Notes
The synthesis of functional mRNA for vaccines involves the enzymatic transcription of a linearized DNA template. This process requires a cocktail of nucleoside triphosphates (NTPs), including ATP, GTP, UTP, and CTP, along with an RNA polymerase, typically from a bacteriophage like T7, SP6, or T3. To enhance the stability and reduce the immunogenicity of the resulting mRNA, modified NTPs such as N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) can be used in place of UTP, and modified CTP analogs like 5-Methyl-CTP or N4-acetylcytosine (ac4CTP) can be incorporated.[3][4][5] The inclusion of a 5' cap structure, either co-transcriptionally using a cap analog like CleanCap® Reagent or post-transcriptionally, is crucial for efficient translation of the mRNA into the target antigen by the host cell machinery.[2]
Key Considerations for CTP in mRNA Synthesis:
-
Purity: High-purity CTP and other NTPs are critical for achieving high yields of full-length, functional mRNA. Impurities can inhibit the RNA polymerase or lead to premature termination of transcription.[6]
-
Concentration: The concentration of each NTP in the IVT reaction must be optimized to ensure efficient and accurate transcription. Typical final concentrations range from 1.2 mM to 10 mM for each NTP.[7][8]
-
Modified CTP Analogs: The use of modified CTPs, such as 5-Methyl-CTP, can increase mRNA stability and translational efficiency.[3] N4-acetylcytosine modifications have also been shown to increase mRNA stability and reduce its immunogenicity.[5]
-
CTP Synthase as a Target: The enzyme responsible for the de novo synthesis of CTP, CTP synthase (CTPS), has been identified as a potential therapeutic target.[9][10][11] Inhibition of CTPS can be explored as a strategy in various disease contexts, including viral infections, by limiting the nucleotide pool available for viral replication.[9][12]
Quantitative Data for In Vitro Transcription
The following tables summarize typical reactant concentrations and expected yields for standard in vitro transcription reactions for mRNA synthesis.
| Table 1: In Vitro Transcription Reaction Components | Concentration | Reference |
| Linearized DNA Template | 50 ng/μL | [8] |
| ATP | 1.5 mM - 10 mM | [7][8] |
| GTP | 3.0 mM - 10 mM | [7][8] |
| CTP | 1.2 mM - 10 mM | [7][8] |
| UTP (or modified UTP) | 1.2 mM - 10 mM | [7][8] |
| T7 RNA Polymerase | 15 U/μL | [8] |
| RNase Inhibitor | 2 U/μL | [8] |
| Pyrophosphatase | 0.005 U/μL | [8] |
| MgCl₂ | 30 mM | [8] |
| Spermidine | 2 mM | [8] |
| Tris-HCl (pH 8.0) | 40 mM | [8] |
| Table 2: Example of CTP/Modified CTP in IVT Reactions | CTP Concentration | Modified CTP (ac4CTP) | Expected Yield (1.4 kb transcript) | Reference |
| Standard Reaction | 7.5 mM | 0 mM | Varies with template | [5] |
| Fully Substituted | 0 mM | 7.5 mM | ~100-130 µg per 20 µl reaction | [5] |
| Partial Substitution | Variable ratios | Variable ratios | Optimization may be required | [5] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription for mRNA Synthesis
This protocol outlines the general steps for producing mRNA using a linearized plasmid DNA template.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 300 mM MgCl₂, 20 mM Spermidine)
-
ATP, GTP, CTP, UTP solutions (100 mM each)
-
(Optional) Modified nucleotide solution (e.g., m1ΨTP, 5-Methyl-CTP)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed. For a 20 µL reaction:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of each 10 mM NTP solution (ATP, GTP, CTP, UTP) for a final concentration of 1 mM each. (Note: concentrations can be optimized as per Table 1).
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
DNA Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
mRNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step removes enzymes, unincorporated nucleotides, and salts.
-
Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Analyze the integrity and size of the mRNA transcript by gel electrophoresis.
Diagrams
Caption: Workflow for mRNA vaccine production.
Section 2: Cytoplasmic Transduction Peptide (CTP) in Vaccine Delivery
Cytoplasmic Transduction Peptides (CTPs) are short peptides designed to facilitate the delivery of biomolecules, such as proteins, peptides, and nucleic acids, directly into the cytoplasm of cells.[13] They are derived from the protein transduction domain (PTD) of the HIV-1 TAT protein but are modified to avoid nuclear localization.[13] This cytoplasmic targeting is advantageous for vaccines and therapeutics where the payload needs to act within the cytoplasm, avoiding potential interference with nuclear material.[13]
Application Notes
CTPs represent a promising technology for vaccine delivery, offering a way to shuttle antigens or nucleic acids encoding antigens into antigen-presenting cells (APCs) to elicit a robust immune response. By conjugating a vaccine antigen to a CTP, the delivery and subsequent processing of the antigen can be enhanced. This approach has been explored for the development of oral cytotoxic T-lymphocyte (CTL) vaccines.[14]
Key Features and Advantages of CTPs:
-
Cytoplasmic Localization: CTPs are engineered to remain in the cytoplasm, which is crucial for delivering antigens for MHC class I presentation and subsequent CTL activation.[13]
-
Enhanced Transduction: They exhibit efficient membrane transduction capabilities.[13]
-
Safety Profile: By avoiding the nucleus, CTPs may offer a better safety profile compared to PTDs that contain a nuclear localization sequence.[13]
-
Versatility: CTPs can be conjugated to a variety of molecular cargos, making them a versatile platform for drug and vaccine delivery.[13]
Experimental Protocols
Protocol 2: Conceptual Protocol for CTP-Antigen Conjugate Vaccine Immunization Study in Mice
This protocol provides a conceptual framework for evaluating the immunogenicity of a vaccine candidate delivered using a CTP.
Materials:
-
CTP-antigen conjugate (e.g., CTP chemically linked to a model antigen like HIV-1 p24).
-
Control antigen (without CTP).
-
Adjuvant (if required).
-
Phosphate-buffered saline (PBS).
-
Experimental animals (e.g., mice).
-
Materials for immune response assessment (e.g., ELISA kits for antibody titration, ELISpot kits for T-cell response).
Procedure:
-
Vaccine Formulation: Prepare the CTP-antigen conjugate vaccine by diluting it to the desired concentration in sterile PBS. A control group will receive the antigen alone.
-
Animal Immunization:
-
Divide mice into experimental and control groups.
-
Administer the CTP-antigen vaccine to the experimental group via the desired route (e.g., oral gavage for an oral vaccine).[14]
-
Administer the control antigen to the control group.
-
Booster immunizations may be given at specified intervals (e.g., 2 and 4 weeks after the primary immunization).
-
-
Sample Collection: Collect blood samples periodically to assess the antibody response. At the end of the experiment, spleens can be harvested to measure T-cell responses.
-
Immunological Analysis:
-
Antibody Response: Use ELISA to measure antigen-specific antibody titers in the serum.
-
T-Cell Response: Use ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T-cells (e.g., IFN-γ producing cells) from splenocytes.
-
-
(Optional) Challenge Study: To assess protective efficacy, immunized mice can be challenged with a pathogen expressing the target antigen.[14] Survival rates and pathogen clearance would be monitored.
Diagrams
Caption: CTP-mediated delivery into the cytoplasm.
Caption: Comparison of PTD and CTP cellular localization.
References
- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Development of mRNA manufacturing for vaccines and therapeutics: mRNA platform requirements and development of a scalable production process to support early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methyl-utp.com [5-methyl-utp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HighYield T7 mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting CTP Synthetase 1 to Restore Interferon Induction and Impede Nucleotide Synthesis in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytoplasmic Transduction Peptide (CTP) for Vaccine Delivery - Creative Biolabs [creative-biolabs.com]
- 14. Development of oral CTL vaccine using a CTP-integrated Sabin 1 poliovirus-based vector system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with Modified CTP Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro synthesis of RNA incorporating modified Cytidine Triphosphate (CTP) nucleotides. The inclusion of modified nucleotides can enhance RNA stability, reduce immunogenicity, and enable various labeling and detection strategies crucial for research, diagnostics, and therapeutic development.[][2][3]
Introduction to In Vitro Transcription with Modified CTPs
In vitro transcription (IVT) is a fundamental technique used to synthesize RNA molecules from a DNA template in a cell-free environment.[2][4] The process is catalyzed by bacteriophage RNA polymerases, such as T7, SP6, or T3, which recognize specific promoter sequences on the DNA template.[][5] By incorporating modified CTP nucleotides into the IVT reaction, researchers can generate RNA with specific properties tailored to their experimental needs.
Commonly Used Modified CTP Nucleotides and Their Applications:
| Modified CTP Nucleotide | Primary Application(s) | Key Features |
| 5-Methylcytidine-5'-Triphosphate (5mCTP) | - Reduce immunogenicity of mRNA- Enhance mRNA stability and translational efficiency | A naturally occurring modification that can help the synthetic mRNA evade the host's innate immune system.[][2][6] |
| Biotin-labeled CTP (e.g., Biotin-11-CTP, Biotin-16-CTP) | - Non-radioactive labeling of RNA probes for: - In situ hybridization - Northern and Southern blotting - Microarray analysis | Enables sensitive detection through streptavidin-conjugates and allows for affinity purification of the labeled RNA.[7][8][9][10] |
| Fluorescently-labeled CTP (e.g., Cy3-CTP, Cy5-CTP, Fluorescein-12-CTP) | - Direct visualization of RNA in: - Fluorescence in situ hybridization (FISH) - Cellular imaging and tracking studies - FRET-based structural analysis | Allows for real-time and spatial analysis of RNA localization and dynamics without the need for secondary detection reagents.[11][12][13][14] |
Experimental Protocols
DNA Template Preparation
The quality and preparation of the DNA template are critical for a successful in vitro transcription reaction. The template must contain a double-stranded promoter sequence for the appropriate RNA polymerase (e.g., T7, SP6, or T3) upstream of the sequence to be transcribed.[2][5]
Template Options:
-
Linearized Plasmids: Plasmids containing the target sequence downstream of a phage promoter should be linearized with a restriction enzyme that generates blunt or 5'-overhanging ends.[5] 3'-overhangs should be avoided as they can lead to spurious transcription.[5]
-
PCR Products: A promoter sequence can be added to the 5' end of the forward PCR primer to generate a linear template ready for transcription.[5]
-
Synthetic Oligonucleotides: Annealed complementary oligonucleotides can serve as templates for short RNA synthesis.
Purification of the DNA Template:
Following linearization or PCR amplification, it is essential to purify the DNA template to remove contaminants such as RNases, salts, and proteins that can inhibit the transcription reaction.[5] Phenol/chloroform extraction followed by ethanol precipitation is a standard method.[5] Alternatively, column-based purification kits can be used. The purified DNA should have an A260/A280 ratio of 1.8-2.0.[5]
In Vitro Transcription Reaction with Modified CTPs
The following is a general protocol that can be adapted based on the specific modified CTP and the desired yield. Reactions are typically performed in a 20 µL volume but can be scaled up.
Reaction Setup:
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the reaction buffer.[9] A master mix of common reagents can be prepared if setting up multiple reactions.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM CTP | See Table Below | See Table Below |
| Modified CTP (e.g., 10 mM) | See Table Below | See Table Below |
| DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7/SP6/T3 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Recommended Ratios of Unmodified to Modified CTP:
The optimal ratio of modified to unmodified CTP depends on the specific modification and the experimental goal. Complete substitution may not always be possible or desirable, as it can sometimes reduce transcription efficiency.
| Modified CTP Type | Recommended Ratio (Modified:Unmodified) | Final Concentration Example (in 20 µL reaction) | Notes |
| 5-Methylcytidine-5'-Triphosphate (5mCTP) | 1:0 (Complete substitution) | 10 mM 5mCTP | Generally well-tolerated by RNA polymerases. |
| Biotin-labeled CTP | 1:3 to 1:1 | 2.5 mM Biotin-CTP : 7.5 mM CTP to 5 mM Biotin-CTP : 5 mM CTP | Higher incorporation can be achieved with higher ratios, but this may decrease the overall yield. |
| Fluorescently-labeled CTP | 1:3 to 1:1 | 2.5 mM Fluorescent-CTP : 7.5 mM CTP to 5 mM Fluorescent-CTP : 5 mM CTP | The bulky fluorescent group can hinder polymerase activity. Optimization may be required.[15] |
Protocol Steps:
-
Thaw all reagents at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.
-
Assemble the reaction components in a nuclease-free microcentrifuge tube in the order listed in the table above.
-
Gently mix the components by pipetting up and down, and then briefly centrifuge to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes. This step is recommended for applications where the DNA template may interfere.
Purification of In Vitro Transcribed RNA
After transcription, the RNA product needs to be purified from the reaction components, including the DNA template, unincorporated nucleotides, and enzymes.
Purification Methods:
| Method | Description | Advantages | Disadvantages |
| Spin Column Purification | RNA is bound to a silica membrane, washed, and then eluted. | Fast and effective at removing proteins, salts, and most unincorporated nucleotides. | May have size cut-offs and limited binding capacity. |
| Phenol:Chloroform Extraction and Ethanol Precipitation | Proteins are denatured and removed by phase separation, and RNA is precipitated with ethanol. | Can handle large sample volumes and is effective at removing proteins. | Does not completely remove unincorporated nucleotides. |
| Gel Purification (Denaturing PAGE) | RNA is separated by size on a polyacrylamide gel, and the band of interest is excised and eluted. | Provides the highest purity RNA, free from truncated products and unincorporated nucleotides. | Can result in lower recovery and is more time-consuming. |
Quality Control of In Vitro Transcribed RNA
It is crucial to assess the integrity and quantity of the synthesized RNA.
Agarose Gel Electrophoresis:
-
Prepare a 1% denaturing or non-denaturing agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). A denaturing gel is recommended for accurate size determination as it minimizes RNA secondary structures.[16][17]
-
Load a small aliquot (e.g., 0.5-1 µg) of the purified RNA mixed with an appropriate loading buffer.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the RNA under UV light. A successful transcription should yield a sharp, distinct band at the expected size.[18][19] Smearing may indicate RNA degradation, while multiple bands could suggest the presence of secondary structures (on a native gel) or truncated products.[16][19]
Spectrophotometry:
-
Measure the absorbance of the purified RNA at 260 nm and 280 nm to determine the concentration and purity. An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.
Visualizations
Caption: Workflow for in vitro transcription with modified CTPs.
Caption: Decision tree for selecting a modified CTP nucleotide.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 4. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Synthesizing Biotinylated aRNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols · Benchling [benchling.com]
- 17. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bioinf.boku.ac.at [bioinf.boku.ac.at]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of CTP in Recombinant Protein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of recombinant proteins for therapeutic and research purposes is a cornerstone of modern biotechnology. A critical quality attribute of many of these proteins is their post-translational modifications, particularly glycosylation. The terminal sialylation of N-glycans is of paramount importance as it influences the protein's serum half-life, immunogenicity, and overall efficacy. The synthesis of the activated sialic acid donor, CMP-sialic acid, is directly dependent on the intracellular availability of Cytidine Triphosphate (CTP). Consequently, the intracellular CTP pool can become a limiting factor in achieving optimal sialylation of recombinant proteins.
These application notes provide a comprehensive overview of the role of CTP in recombinant protein production, with a focus on strategies to enhance protein sialylation. Detailed protocols for modulating and quantifying intracellular CTP levels, as well as for analyzing the resulting changes in protein glycosylation, are provided to guide researchers in optimizing their protein production workflows.
The Central Role of CTP in Protein Sialylation
CTP is a crucial precursor for the synthesis of CMP-sialic acid, the sole donor substrate for sialyltransferases in the Golgi apparatus. The biosynthesis of CMP-sialic acid is a two-step process that occurs in the nucleus, catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). This enzyme utilizes CTP and N-acetylneuraminic acid (sialic acid) to produce CMP-sialic acid. The CMP-sialic acid is then transported into the Golgi lumen where sialyltransferases attach the sialic acid to the terminal galactose residues of nascent glycan chains on the recombinant protein.
A bottleneck in the intracellular supply of CTP can, therefore, lead to incomplete sialylation, resulting in a heterogeneous product with potentially reduced therapeutic efficacy. Strategies to increase the intracellular CTP pool are thus a key focus in the process development of recombinant glycoprotein production.
Strategies to Enhance Intracellular CTP Availability
Two primary strategies are employed to increase the intracellular CTP pools and thereby enhance recombinant protein sialylation:
-
Precursor Supplementation: The salvage pathway for CTP synthesis can be leveraged by supplementing the cell culture medium with cytidine. Cytidine is readily taken up by the cells and is subsequently phosphorylated to form CTP. This approach offers a straightforward method to boost intracellular CTP levels.
-
Metabolic Engineering: A more targeted approach involves the genetic modification of the host cell line to overexpress key enzymes in the CTP biosynthesis pathway. The primary target for overexpression is CTP synthetase (CTPS), which catalyzes the de novo synthesis of CTP from UTP. Overexpression of CTPS can lead to a sustained increase in the intracellular CTP pool.
Quantitative Impact of Modulating CTP-Dependent Pathways
The enhancement of sialylation through the modulation of CTP-related pathways is highly dependent on the specific cell line, the recombinant protein being expressed, and the cell culture process conditions. The following tables summarize indicative data from studies on Chinese Hamster Ovary (CHO) cells, a commonly used host for recombinant protein production.
Table 1: Effect of Precursor Supplementation on Recombinant Protein Sialylation
| Supplement | Concentration | Host Cell Line | Recombinant Protein | Fold Increase in Intracellular CMP-Sialic Acid | % Increase in Sialylation |
| N-acetylmannosamine (ManNAc) + Cytidine | Not Specified | CHO | Interferon-gamma (IFN-γ) | 30 to 120-fold | 32% |
| Cytidine | 10 mM | CHO | Fc-fusion protein | Not Reported | No significant improvement |
Note: The effect of cytidine supplementation can be cell-line and process-dependent. In some cases, the endogenous CTP pool may be sufficient, and supplementation may not yield a significant increase in sialylation.
Table 2: Effect of Metabolic Engineering on Recombinant Protein Sialylation
| Engineered Gene | Host Cell Line | Recombinant Protein | Fold Increase in Sialylation-related parameter |
| α2,6-sialyltransferase (ST6GAL1) | CHO | IgG | 2-fold increase in total sialic acid |
| CMP-sialic acid transporter | CHO | Interferon-gamma (IFN-γ) | Not Reported |
Note: Overexpression of enzymes downstream of CTP, such as sialyltransferases and CMP-sialic acid transporters, can also enhance sialylation by improving the efficiency of the final steps of the glycosylation pathway.
Experimental Protocols
Protocol 1: Supplementation of CHO Cell Culture with Cytidine
This protocol outlines the steps for supplementing a fed-batch CHO cell culture with cytidine to enhance recombinant protein sialylation.
Materials:
-
CHO cell line producing the recombinant protein of interest
-
Chemically defined CHO cell culture medium and feed
-
Cytidine stock solution (e.g., 1 M in sterile water or PBS, 0.22 µm filtered)
-
Shake flasks or bioreactor
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Culture Initiation: Inoculate the CHO cells at a desired viable cell density in the basal culture medium.
-
Culture Maintenance: Maintain the cells under standard culture conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Cytidine Stock Preparation: Prepare a sterile, concentrated stock solution of cytidine. The concentration should be chosen to allow for a small volume addition to the culture to minimize changes in osmolality.
-
Supplementation Strategy:
-
Dose-Ranging Study (Recommended): To determine the optimal cytidine concentration, set up parallel cultures and supplement with a range of final cytidine concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM). A non-supplemented culture should be included as a control.
-
Feeding Schedule: Cytidine can be added as a bolus at the beginning of the culture or fed incrementally throughout the fed-batch process. A common strategy is to add cytidine along with the regular nutrient feeds.
-
-
Monitoring: Monitor cell growth, viability, and recombinant protein titer throughout the culture duration.
-
Harvest and Analysis: At the end of the culture, harvest the cell culture fluid for protein purification and subsequent glycosylation analysis (see Protocol 3). A cell pellet should also be collected for intracellular CTP quantification (see Protocol 2).
Protocol 2: Quantification of Intracellular CTP by LC-MS/MS
This protocol describes a method for the extraction and quantification of intracellular CTP from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellet (from at least 1x10⁶ cells)
-
Ice-cold 80% Methanol
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Cell Harvesting: Centrifuge the cell suspension and discard the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again to wash the cells. Discard the supernatant.
-
Extraction: Add 500 µL of ice-cold 80% methanol to the cell pellet. Vortex vigorously to lyse the cells and precipitate proteins.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites including CTP, to a new pre-chilled microcentrifuge tube.
-
Sample Preparation for LC-MS/MS: The extracted sample may require further processing such as drying and reconstitution in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS method optimized for the detection and quantification of CTP. This typically involves using a C18 column with a gradient elution and a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect the transition from the CTP parent ion to a specific daughter ion.
-
Quantification: Quantify the CTP concentration by comparing the peak area to a standard curve generated with known concentrations of a CTP standard.
Protocol 3: N-Glycan Analysis of Recombinant Protein by HILIC-FLR
This protocol provides a workflow for the analysis of N-linked glycans from a purified recombinant protein using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.
Materials:
-
Purified recombinant protein
-
PNGase F enzyme
-
2-Aminobenzamide (2-AB) labeling reagent
-
Sodium cyanoborohydride
-
HILIC solid-phase extraction (SPE) cartridges
-
HPLC or UPLC system with a fluorescence detector and a HILIC column
Procedure:
-
N-Glycan Release: Denature the purified recombinant protein and then incubate with PNGase F to enzymatically release the N-linked glycans.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), through reductive amination. This involves incubating the glycans with 2-AB and a reducing agent like sodium cyanoborohydride.
-
Label Cleanup: Remove the excess fluorescent label from the sample using HILIC SPE cartridges.
-
HILIC-FLR Analysis: Separate the labeled N-glycans using a HILIC column on an HPLC or UPLC system. The glycans are detected by a fluorescence detector.
-
Data Analysis: The resulting chromatogram will show a profile of the different glycan structures. The relative abundance of each glycan species, including the different sialylated forms, can be quantified by integrating the peak areas. Comparison of the glycan profiles from proteins produced with and without CTP modulation will reveal the impact on sialylation.
Visualizing the Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the key pathways and experimental workflows.
Application Notes and Protocols for Studying CTP-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), a key enzyme that converts uridine triphosphate (UTP) to CTP.[1][2] This process is crucial for cell proliferation and viability, making CTP-dependent enzymes, particularly CTPS, attractive targets for drug development in areas such as oncology, virology, and immunology.[1][3] This document provides detailed experimental setups, protocols, and data interpretation guidelines for studying CTP-dependent enzymes.
CTP synthase catalyzes the ATP-dependent amination of UTP to CTP, utilizing glutamine as the primary nitrogen source.[3][4] The reaction is allosterically activated by GTP and subject to feedback inhibition by the product, CTP.[4][5] The enzyme typically exists as a dimer in its inactive state and transitions to an active tetramer in the presence of its substrates.[5][6] In many organisms, CTPS can further assemble into large filamentous structures known as cytoophidia, which play a regulatory role in enzyme activity.[6][7]
I. Key Signaling and Regulatory Pathway of CTP Synthase
The activity of CTP synthase is tightly regulated through a combination of substrate availability, allosteric control, and oligomerization. The following diagram illustrates the core regulatory pathway.
II. Experimental Protocols
A. Enzyme Activity Assays
The activity of CTP-dependent enzymes can be measured using various methods, including spectrophotometric, and liquid chromatography-mass spectrometry (LC-MS) assays.
1. Spectrophotometric Assay Coupled with Glutamate Dehydrogenase
This assay indirectly measures CTP synthase activity by quantifying the production of glutamate.[8] The glutamate produced is then used as a substrate by glutamate dehydrogenase, leading to the reduction of a NAD analog, which can be monitored spectrophotometrically.[8]
Protocol:
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
1 mM DTT
-
0.5 mM EDTA
-
5 mM ATP
-
2 mM UTP
-
10 mM L-glutamine
-
0.5 mM GTP
-
Purified CTP synthase or cell lysate
-
-
Initiate the reaction: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction should be in the linear range with respect to time and enzyme concentration.[8]
-
Stop the reaction: Terminate the reaction by adding an equal volume of 0.6 M perchloric acid.
-
Neutralize: Neutralize the mixture with 2 M KOH.
-
Develop the signal: To measure glutamate, add the following to each well:
-
Glutamate dehydrogenase
-
NAD analog (e.g., 3-acetylpyridine adenine dinucleotide)[8]
-
-
Measure absorbance: Read the absorbance at the appropriate wavelength for the chosen NAD analog (e.g., 340 nm for NADH) using a microplate reader.
-
Data analysis: Calculate the amount of glutamate produced by comparing the absorbance to a standard curve of known glutamate concentrations.
2. LC-MS/MS-Based CTP Quantification Assay
This method offers high sensitivity and specificity by directly measuring the amount of CTP produced.[9]
Protocol:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the same reaction mixture as for the spectrophotometric assay.
-
Initiate and incubate: Start the reaction by adding the enzyme and incubate at 37°C for an appropriate time.
-
Stop the reaction: Stop the reaction by adding ice-cold extraction solvent (e.g., 80% methanol) containing a stable isotope-labeled CTP internal standard.[9]
-
Sample preparation: Centrifuge the samples to pellet proteins and other debris. Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).
-
LC-MS/MS analysis: Inject the sample into an LC-MS/MS system. Use a suitable column (e.g., C18) for separation and a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify CTP and the internal standard.[9]
-
Data analysis: Quantify the CTP concentration by comparing the peak area ratio of CTP to the internal standard against a calibration curve.
B. Experimental Workflow for Inhibitor Screening
The following workflow outlines a typical process for identifying and characterizing inhibitors of CTP-dependent enzymes.
III. Data Presentation and Interpretation
A. Enzyme Kinetics
The kinetic parameters of CTP-dependent enzymes provide crucial insights into their catalytic efficiency and substrate affinity. These parameters are typically determined by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 1: Michaelis-Menten Kinetic Parameters for CTP Synthase
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min) | Reference |
| Human Lymphocytes (resting) | UTP | 280 ± 310 | 83 ± 20 | [9] |
| Human Lymphocytes (activated) | UTP | 230 ± 280 | 379 ± 90 | [9] |
| Saccharomyces cerevisiae | dUTP | 180 | N/A | [10] |
| Saccharomyces cerevisiae | ATP | 250 | N/A | [10] |
| Saccharomyces cerevisiae | Glutamine | 410 | N/A | [10] |
Note: N/A indicates that the value was not reported in the cited source.
The data indicates that the Vmax of CTPS is significantly higher in activated lymphocytes, consistent with the increased demand for CTP during cell proliferation.[9]
B. Inhibitor Characterization
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ).
Table 2: Inhibitors of CTP Synthase
| Inhibitor | Type | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| 3-Deazauridine (3-DAU) | Known Inhibitor | Human CTPS | Activity abolished with treatment | [9] |
| Mycophenolic acid | Indirect Inhibitor | Inosine monophosphate dehydrogenase | N/A | [1] |
| Gemcitabine-5'-triphosphate | Potent Nucleotide Inhibitor | E. coli CTPS | N/A | [11] |
Note: N/A indicates that a specific value was not provided in the search results.
These inhibitors can act through various mechanisms, including competitive, non-competitive, or allosteric inhibition.[1][] Understanding the mechanism of action is crucial for drug development and can be elucidated through detailed kinetic studies.
IV. Structural Biology and Drug Design
Structural studies of CTP-dependent enzymes, primarily through X-ray crystallography and cryo-electron microscopy, have provided invaluable insights into their function and regulation. These studies have revealed the three-dimensional structures of the enzyme in different conformational states, with and without bound substrates, products, and inhibitors.[2][7][13][14]
This structural information is instrumental for:
-
Understanding the catalytic mechanism: Visualizing the active site and the binding modes of substrates allows for a detailed understanding of the chemical reaction.[13]
-
Elucidating regulatory mechanisms: Structural data has shed light on the conformational changes associated with allosteric activation by GTP and feedback inhibition by CTP, as well as the structural basis for filament formation.[2][7][11]
-
Structure-based drug design: The atomic-level details of the enzyme's binding pockets can be used to design and optimize potent and selective inhibitors.[]
The relationship between structural biology and the drug discovery process is depicted below.
Conclusion
The study of CTP-dependent enzymes is a vibrant area of research with significant implications for human health. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to investigate the biochemistry, regulation, and therapeutic potential of this important class of enzymes. A multi-faceted approach, combining enzyme kinetics, structural biology, and inhibitor screening, is essential for advancing our understanding and developing novel therapeutics targeting CTP metabolism.
References
- 1. scbt.com [scbt.com]
- 2. pnas.org [pnas.org]
- 3. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTP synthetase - Wikipedia [en.wikipedia.org]
- 7. escholarship.org [escholarship.org]
- 8. A fast and novel assay of CTP synthetase. Evidence for hysteretic properties of the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A metal‐dependent conformational change provides a structural basis for the inhibition of CTP synthase by gemcitabine‐5′‐triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of CTP-dependent peptide bond formation in coenzyme A biosynthesis catalyzed by Escherichia coli PPC synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human CTP synthase filament structure reveals the active enzyme conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luminometry-Based Analysis of ADP Conversion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to the principles and protocols for the analysis of Adenosine Diphosphate (ADP) conversion using luminometry. This method is a cornerstone for high-throughput screening and detailed kinetic analysis of enzymes that produce ADP, such as kinases and ATPases.
It is important to clarify a key aspect of the inquiry regarding Cytidine Triphosphate (CTP). Commercially available and widely documented luminometry assays for ADP detection are fundamentally based on the conversion of Adenosine Triphosphate (ATP) to ADP. The core of the detection method relies on the high specificity of firefly luciferase for ATP.[1] Other nucleoside triphosphates, including CTP, are very poor substrates for luciferase, with activities reported to be less than 0.1% of that for ATP.[1] Therefore, the protocols and principles detailed below focus on the established and validated ATP-based luminometric assays.
I. Application Notes: Principles of Luminometric ADP Detection
The most common approach for measuring ADP production in enzymatic reactions via luminometry is a two-step process, exemplified by assays like the ADP-Glo™ Kinase Assay.[2][3] This method provides a universal, homogeneous, and high-throughput platform to measure the activity of any ADP-generating enzyme.[2][4][5]
The fundamental principle involves two key stages after the initial enzymatic reaction (e.g., a kinase reaction) is complete[3]:
-
Termination of the primary reaction and depletion of residual ATP: An "ADP-Glo™ Reagent" is added to the reaction mixture. This reagent serves two purposes: it stops the kinase (or other enzyme) from producing more ADP, and it depletes the remaining unconsumed ATP from the initial reaction. This step is crucial because the subsequent detection phase is based on newly synthesized ATP, and any residual ATP from the primary reaction would create a high background signal.
-
Conversion of ADP to ATP and Luminescence Generation: A "Kinase Detection Reagent" is then added. This reagent contains enzymes and substrates that convert the ADP generated in the primary reaction into ATP.[3][6] This newly synthesized ATP then acts as the substrate for a highly sensitive, thermostable luciferase (such as Ultra-Glo™ Luciferase) also present in the reagent, which, in the presence of luciferin, produces a stable, "glow-type" luminescent signal.[7] The intensity of this light signal is directly proportional to the amount of ADP produced in the initial enzymatic reaction.[4][5][6]
This method is highly sensitive, capable of detecting ADP concentrations as low as 20 nM, and can be used with initial ATP concentrations up to 1 mM.[3][8] The stable luminescent signal, with a half-life often exceeding three hours, allows for batch processing of plates without the need for injectors, making it highly suitable for high-throughput screening (HTS).[3][8]
Logical Workflow of the Luminometric ADP Detection Assay
Caption: General experimental workflow for luminometric ADP detection.
Biochemical Signaling Pathway of the Assay
Caption: Biochemical reactions in the luminometric ADP detection assay.
II. Experimental Protocols
The following protocols are based on the ADP-Glo™ Kinase Assay and can be adapted for various ADP-generating enzymes.[2][3][9]
A. Reagent Preparation
-
Kinase Reaction Buffer: A typical buffer can be 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).[10] However, the optimal buffer will depend on the specific enzyme being assayed.
-
ATP and ADP Stock Solutions: Prepare 1 mM stock solutions of Ultra Pure ATP and ADP in the chosen kinase reaction buffer.[9] Using high-purity ATP is critical to minimize ADP contamination and ensure a low background signal.[11]
-
ADP-Glo™ Reagent: Equilibrate the reagent to room temperature before use.[9]
-
Kinase Detection Reagent: Reconstitute the lyophilized Kinase Detection Substrate with the Kinase Detection Buffer. Mix gently to obtain a homogeneous solution. This reagent should be prepared fresh or stored in aliquots at -20°C.[9]
B. Protocol for Kinase Assay (384-well plate format)
This protocol assumes a final reaction volume of 20 µL. Volumes can be scaled, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[9]
-
Set up the Kinase Reaction:
-
To each well of a white, 384-well plate, add 2.5 µL of the test compound (inhibitor) or vehicle (DMSO for control).
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final volume of the kinase reaction is 10 µL.
-
-
Incubate: Cover the plate and incubate at room temperature for the desired time (e.g., 60 minutes).[12] If the reaction is performed at a different temperature, equilibrate the plate to room temperature before proceeding.[9]
-
Stop Reaction and Deplete ATP:
-
Generate Luminescent Signal:
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[9]
C. Protocol for Generating an ATP-to-ADP Conversion Standard Curve
To quantify the amount of ADP produced, it is essential to generate a standard curve that mimics the conversion of ATP to ADP at the same total nucleotide concentration used in the kinase reaction.[9][13]
-
Prepare Standards: Prepare a series of ATP/ADP mixtures in the kinase reaction buffer where the total nucleotide concentration remains constant, but the ratio of ADP to ATP varies, representing 0% to 100% conversion. An example for a 100 µM total nucleotide concentration is provided in the data table below.
-
Perform the Assay on Standards:
-
Add 10 µL of each standard to separate wells of the 384-well plate.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence for the standards.
-
Plot the Curve: Plot the Relative Light Units (RLU) versus the concentration of ADP (or percent conversion). This curve can then be used to determine the amount of ADP produced in the experimental wells.
III. Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Example Preparation of an ATP-to-ADP Conversion Standard Curve
(Total Nucleotide Concentration = 100 µM)
| % Conversion | [ATP] (µM) | [ADP] (µM) | Volume of 1mM ATP (µL) | Volume of 1mM ADP (µL) | Buffer Volume (µL) |
| 0% | 100 | 0 | 10 | 0 | 90 |
| 1% | 99 | 1 | 9.9 | 0.1 | 90 |
| 2.5% | 97.5 | 2.5 | 9.75 | 0.25 | 90 |
| 5% | 95 | 5 | 9.5 | 0.5 | 90 |
| 10% | 90 | 10 | 9.0 | 1.0 | 90 |
| 25% | 75 | 25 | 7.5 | 2.5 | 90 |
| 50% | 50 | 50 | 5.0 | 5.0 | 90 |
| 75% | 25 | 75 | 2.5 | 7.5 | 90 |
| 100% | 0 | 100 | 0 | 10.0 | 90 |
This table is adapted from standard protocols to create a 100 µL final volume for each standard at a 1X concentration. These would then be used in the assay as described above.
Table 2: Typical Performance Characteristics of the ADP-Glo™ Assay
| Parameter | Typical Value / Characteristic |
| Sensitivity | Can detect as little as 20 nM ADP.[3][8] |
| ATP Range | Suitable for enzyme reactions using up to 1 mM ATP.[2][3] |
| Linearity | A linear relationship exists between the luminescent signal and ADP concentration.[3] |
| Signal Stability | The luminescent signal is stable for over 3 hours, with typically <20% change.[3][8] |
| Z'-factor | Routinely > 0.7, indicating excellent assay quality for HTS.[7] |
| Assay Format | Homogeneous "mix-and-read" format.[2][3] |
| Reaction Volume | Can be performed in volumes as low as 5 µL.[2][3] |
| Interference | Luminescence-based readout is less susceptible to interference from colored compounds.[4] |
References
- 1. Nucleoside triphosphate specificity of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carnabio.com [carnabio.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Transcription (IVT)
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro transcription (IVT), with a special focus on challenges related to Cytidine Triphosphate (CTP) that can lead to low RNA yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low RNA yield in an IVT reaction?
Several factors can contribute to a lower-than-expected RNA yield. These can be broadly categorized as issues with the reaction template, enzymes and reagents, or the reaction conditions themselves. Common culprits include:
-
Poor DNA Template Quality: Contaminants such as salts, ethanol, or proteins carried over from plasmid preparation can inhibit RNA polymerase.[1][2]
-
Incorrect Template Linearization: Incomplete linearization of the plasmid DNA can result in shorter or longer than expected transcripts and reduced overall yield.[1][2]
-
RNase Contamination: RNases are ubiquitous and can degrade your RNA transcripts, leading to significantly lower yields.[1][3] It's crucial to maintain an RNase-free environment.
-
Suboptimal Nucleotide Concentration: The concentration of all four NTPs (ATP, GTP, CTP, and UTP) is critical. Low nucleotide concentrations can be a limiting factor in the reaction.[1]
-
Degraded or Inactive Reagents: Repeated freeze-thaw cycles of nucleotides or inactive RNA polymerase can severely impact the transcription efficiency.[2]
-
Improper Reaction Conditions: Incorrect temperature, incubation time, or suboptimal buffer composition (e.g., Mg2+ concentration) can all lead to reduced yields.
Q2: My RNA yield is low, and I suspect an issue with CTP. What should I investigate?
If you suspect CTP is the source of your low RNA yield, consider the following:
-
CTP Quality and Purity: Ensure you are using high-purity CTP. Nucleotide impurities can inhibit RNA polymerase activity or lead to the synthesis of incomplete transcripts.[]
-
CTP Degradation: Nucleotides, including CTP, can degrade with multiple freeze-thaw cycles or prolonged storage at improper temperatures.[2] It is advisable to aliquot your CTP stock and use a fresh aliquot for each set of reactions.
-
Incorrect CTP Concentration: Double-check your calculations and pipetting to ensure the final CTP concentration in the reaction is optimal. Standard nucleotide concentrations typically range from 1 to 10 mM for each NTP.[][5]
-
Use of Modified CTP: If you are using a modified CTP analog, such as 5-Methyl-CTP, ensure it is compatible with your RNA polymerase and that the substitution protocol is followed correctly.[6] While modified nucleotides can enhance RNA stability, they may sometimes affect transcription efficiency.
Q3: How does the ratio of Magnesium (Mg2+) to NTPs affect my IVT reaction?
The Mg2+:NTP ratio is a critical parameter for efficient in vitro transcription.[][7] T7 RNA polymerase requires Mg2+ as a cofactor.[7] An optimal balance is necessary, as insufficient Mg2+ will decrease enzyme performance, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts.[] It has been observed that the highest RNA yields are often achieved with a specific molecular ratio between total NTPs and Mg2+.[5]
Troubleshooting Guides
Problem: Low or No RNA Yield
This guide will walk you through a systematic approach to identify and resolve the cause of low RNA yield in your IVT reaction, with a focus on CTP-related issues.
Step 1: Verify the Integrity and Quality of Your DNA Template.
-
Action: Run an aliquot of your linearized plasmid on an agarose gel.
-
Expected Outcome: A single, sharp band corresponding to the correct size of your linearized plasmid. The absence of smearing indicates a lack of degradation.
-
Troubleshooting:
-
If you observe multiple bands or a smear, your DNA may be degraded or the linearization was incomplete. Re-purify your plasmid and repeat the linearization with a fresh enzyme.[1]
-
If the DNA appears intact, consider potential contaminants. Precipitate the DNA with ethanol and resuspend it in nuclease-free water to remove salts or ethanol carryover.[1]
-
Step 2: Assess the Quality of Your NTPs, Including CTP.
-
Action: If possible, analyze your NTP stocks using techniques like HPLC to check for degradation products.[8] A simpler approach is to use a fresh, unopened stock of NTPs in a control reaction.
-
Expected Outcome: A significant increase in RNA yield with fresh NTPs would indicate that your previous stock was degraded.
-
Troubleshooting:
Step 3: Optimize Nucleotide and Magnesium Concentrations.
-
Action: Perform a series of test reactions with varying concentrations of NTPs and Mg2+. It is often the ratio that is most critical.
-
Expected Outcome: You should observe a concentration-dependent effect on RNA yield, allowing you to identify the optimal range for your specific template and system.
-
Troubleshooting:
-
Start with a standard concentration (e.g., 1-2 mM of each NTP) and titrate up or down.[] Some studies have found optimal yields at higher concentrations, such as 10 mM of each NTP with a corresponding adjustment in Mg2+ concentration.[5]
-
Maintain a constant ratio of Mg2+ to total NTPs. An optimal molecular ratio has been suggested to be around 1:1.875 (total NTPs to Mg2+).[5]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your in vitro transcription reaction.
Table 1: Recommended Nucleotide Concentrations for IVT
| Component | Standard Concentration Range | High-Yield Concentration Example |
| ATP | 1 - 5 mM | 10 mM |
| GTP | 1 - 5 mM | 10 mM |
| CTP | 1 - 5 mM | 10 mM |
| UTP | 1 - 5 mM | 10 mM |
Note: The optimal concentration can be template-dependent. It is recommended to perform a titration for your specific construct.[][5]
Table 2: Impact of Mg2+:NTP Ratio on RNA Yield
| Total NTP Concentration | Mg2+ Concentration | Mg2+:NTP Molar Ratio | Observed RNA Yield |
| 20 mM (5 mM each) | 37.5 mM | 1:1.875 | Sub-optimal |
| 40 mM (10 mM each) | 75 mM | 1:1.875 | Optimal |
| 80 mM (20 mM each) | 150 mM | 1:1.875 | Plateau/Slight Decrease |
Data adapted from studies optimizing IVT for long RNA transcripts.[5]
Experimental Protocols
Protocol 1: Assessing CTP Quality via a Control IVT Reaction
Objective: To determine if the quality of the CTP stock is the limiting factor for low RNA yield.
Materials:
-
Linearized DNA template (a known high-yield template is recommended)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer
-
ATP, GTP, UTP solutions (100 mM stocks)
-
Test CTP solution (your current stock)
-
Control CTP solution (a new, unopened stock)
-
Nuclease-free water
-
DNase I
-
RNA purification kit
-
Agarose gel electrophoresis system
-
Spectrophotometer (e.g., NanoDrop)
Methodology:
-
Reaction Setup: Prepare two IVT reactions as follows:
Component Volume (Reaction 1: Test CTP) Volume (Reaction 2: Control CTP) Final Concentration 10x Transcription Buffer 2 µL 2 µL 1x ATP (100 mM) 0.5 µL 0.5 µL 2.5 mM GTP (100 mM) 0.5 µL 0.5 µL 2.5 mM UTP (100 mM) 0.5 µL 0.5 µL 2.5 mM Test CTP (100 mM) 0.5 µL - 2.5 mM Control CTP (100 mM) - 0.5 µL 2.5 mM Linearized DNA (1 µg/µL) 1 µL 1 µL 50 ng/µL RNase Inhibitor 1 µL 1 µL 2 U/µL T7 RNA Polymerase 1 µL 1 µL 2.5 U/µL | Nuclease-free water | to 20 µL | to 20 µL | - |
-
Incubation: Incubate both reactions at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA from both reactions using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Analysis:
-
Measure the RNA concentration of both samples using a spectrophotometer.
-
Run an aliquot of each purified RNA sample on a denaturing agarose gel to assess integrity.
-
Interpretation of Results:
-
If the RNA yield from Reaction 2 (Control CTP) is significantly higher than from Reaction 1 (Test CTP), it is highly likely that your CTP stock is degraded or contains inhibitors.
-
If both reactions yield low amounts of RNA, the issue likely lies with another component of the reaction or the protocol itself.
Visualizations
Caption: Standard workflow for in vitro transcription.
Caption: Troubleshooting flowchart for low RNA yield.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. go.zageno.com [go.zageno.com]
- 3. bitesizebio.com [bitesizebio.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. 5-methyl-utp.com [5-methyl-utp.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Stability of CTP disodium salt in aqueous solution for experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of CTP (Cytidine 5'-triphosphate) disodium salt in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store CTP disodium salt aqueous solutions?
For optimal stability, CTP disodium salt should be dissolved in nuclease-free water or a buffer of your choice to the desired concentration (e.g., 100 mM). It is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -20°C or lower.[1][2] When in use, solutions should be kept on ice to minimize dephosphorylation.[1]
Q2: What is the expected shelf-life of CTP disodium salt solutions?
When stored properly at -20°C in aliquots, CTP solutions are stable for several months.[1] Some commercial preparations suggest a shelf-life of up to 12 months under these conditions. The solid, powdered form of CTP disodium salt is stable for at least four years when stored at -20°C.
Q3: At what pH is CTP disodium salt most stable?
Q4: Can I use a CTP solution that has been left at room temperature?
Leaving CTP solutions at room temperature for extended periods is not recommended.[1] At elevated temperatures, the rate of hydrolysis of the triphosphate chain increases, leading to the formation of CDP, CMP, and cytidine. For short durations, keeping the solution on ice is a necessary precaution.[1] The stability at room temperature is significantly lower than at -20°C or on ice.
Stability of CTP Disodium Salt in Aqueous Solution
The stability of CTP in an aqueous solution is primarily affected by temperature and pH. The main degradation pathway is the hydrolysis of the phosphate bonds.
Summary of Storage Conditions and Expected Stability
| Storage Temperature | pH Range | Expected Stability | Recommendations |
| -20°C | 6.0 - 8.0 | Several months to a year | Prepare single-use aliquots to avoid freeze-thaw cycles.[1] |
| 4°C | 6.0 - 8.0 | Short-term (days) | Suitable for temporary storage during an experiment. |
| Room Temperature (~25°C) | 6.0 - 8.0 | Short-term (hours) | Not recommended for storage. Keep on ice during use.[1] |
| Elevated Temperature (e.g., 37°C) | 6.0 - 8.0 | Very short-term (minutes to hours) | Expect significant degradation. |
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of CTP disodium salt in your experiments.
Issue 1: Low or No Yield in in vitro Transcription or PCR
| Possible Cause | Troubleshooting Steps |
| Degraded CTP | Use a fresh aliquot of CTP solution. Ensure that the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1] |
| Incorrect CTP Concentration | Verify the concentration of your CTP stock solution. If degradation is suspected, the actual concentration of active CTP may be lower than calculated. Consider preparing a fresh solution from solid CTP disodium salt. |
| Suboptimal Nucleotide Balance | Ensure that all four NTPs (or dNTPs for PCR) are at equimolar concentrations in the reaction mix.[3] |
| Presence of Inhibitors | Contaminants from the DNA template preparation can inhibit RNA polymerase. Purify the DNA template to remove salts and other potential inhibitors.[2] |
Issue 2: Inconsistent or Non-Reproducible Results in Enzyme Assays
| Possible Cause | Troubleshooting Steps |
| Variable CTP Quality | The use of different aliquots that have undergone different handling (e.g., varying numbers of freeze-thaw cycles) can lead to inconsistencies. Always use a fresh aliquot for critical experiments. |
| CTP Degradation During Assay | If the assay is performed at an elevated temperature (e.g., 37°C) for a long duration, CTP may degrade. Run a control to assess CTP stability under your specific assay conditions. |
| Buffer Incompatibility | Ensure that the assay buffer pH is within the optimal range for both the enzyme and CTP stability (typically pH 6.0-8.0). |
Troubleshooting Workflow for CTP-related Assay Problems
Caption: A decision tree for troubleshooting common experimental issues that may be related to CTP stability.
Experimental Protocols
Protocol for Assessing CTP Stability using Ion-Pair Reversed-Phase HPLC
This protocol allows for the quantification of CTP and its primary degradation products (CDP, CMP, and Cytidine). This method is adapted from established protocols for nucleotide analysis.[4]
1. Materials
-
CTP disodium salt
-
CDP, CMP, and Cytidine standards
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Nuclease-free water
2. Preparation of Mobile Phases
-
Mobile Phase A: 0.1 M KH₂PO₄, pH 6.0. Filter through a 0.45 µm membrane.
-
Mobile Phase B: 0.1 M KH₂PO₄ with 4 mM TBAHS and 20% methanol, pH 6.0. Filter through a 0.45 µm membrane.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 271 nm
-
Column Temperature: 27°C
-
Injection Volume: 20 µL
-
Gradient: A stepwise gradient can be optimized to achieve the best separation of CTP, CDP, CMP, and cytidine.
4. Sample Preparation for Stability Study
-
Prepare a stock solution of CTP disodium salt (e.g., 10 mM) in the desired aqueous buffer (e.g., at pH 4.5, 7.0, and 8.5).
-
Incubate aliquots of the CTP solution at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample, dilute it appropriately with Mobile Phase A, and inject it into the HPLC system.
5. Data Analysis
-
Create calibration curves for CTP, CDP, CMP, and cytidine standards.
-
Quantify the concentration of each compound in the samples at each time point.
-
Calculate the percentage of CTP remaining over time to determine its stability under the tested conditions.
Workflow for CTP Stability Assessment
Caption: Experimental workflow for determining the stability of CTP disodium salt in aqueous solutions.
CTP in Cellular Signaling and Metabolism
CTP is a crucial molecule in several cellular pathways. Understanding its roles can help in designing experiments and interpreting results.
-
Nucleic Acid Synthesis: CTP is one of the four essential precursors for the synthesis of RNA by RNA polymerases.[5]
-
Phospholipid Biosynthesis: CTP is a key component in the synthesis of glycerophospholipids. It reacts with phosphocholine to form CDP-choline, a critical step in the synthesis of phosphatidylcholine, a major component of cell membranes.[6]
-
Protein Glycosylation: CTP is involved in the sialylation of proteins by participating in the formation of CMP-sialic acid.[6]
-
Enzyme Regulation: CTP can act as an allosteric inhibitor of enzymes such as aspartate transcarbamoylase, which is involved in pyrimidine biosynthesis, thereby regulating its own synthesis pathway.[5]
Simplified CTP Metabolic Pathways
Caption: Simplified diagram of the central metabolic roles of CTP.
References
- 1. researchgate.net [researchgate.net]
- 2. go.zageno.com [go.zageno.com]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of CTP during long-term storage
Technical Support Center: Cytidine Triphosphate (CTP)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cytidine triphosphate (CTP) during long-term storage. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing CTP integrity.
Frequently Asked Questions (FAQs)
Q1: What is CTP and why is its long-term stability critical?
A1: Cytidine triphosphate (CTP) is a pyrimidine nucleoside triphosphate essential for various biochemical reactions.[1][2] It serves as a crucial building block for the synthesis of RNA by RNA polymerases and is involved in the synthesis of glycerophospholipids.[1][2][3] The stability of CTP is paramount because its degradation, primarily through the hydrolysis of its high-energy phosphate bonds, yields inactive forms like CDP (Cytidine diphosphate) and CMP (Cytidine monophosphate). Using degraded CTP can lead to failed experiments, inaccurate results, and significant loss of time and resources.
Q2: What are the primary causes of CTP degradation?
A2: The main cause of CTP degradation in solution is the hydrolysis of the phosphoric acid anhydride bonds.[4] This process is accelerated by several factors:
-
Elevated Temperatures: Storing CTP solutions at room temperature or even at 4°C for extended periods can lead to significant degradation.[5]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing CTP solutions can compromise its stability.[5] It is highly recommended to aliquot CTP into single-use volumes.
-
Improper pH: Sub-optimal pH can catalyze the hydrolysis of the phosphate bonds.
-
Enzymatic Contamination: Contamination with phosphatases can rapidly dephosphorylate CTP.
Q3: What are the visible signs of CTP degradation?
A3: Visually, a fresh, high-quality CTP solution should be clear and colorless. While chemical degradation does not typically produce visible precipitates or color changes, the primary sign of degradation is the failure of CTP-dependent enzymatic reactions. If you consistently observe lower-than-expected yields or complete failure in assays like in vitro transcription or lipid synthesis, CTP degradation should be considered a potential cause.
Q4: How should CTP be stored for maximum stability?
A4: Proper storage is the most effective way to prevent CTP degradation. For long-term stability, CTP should be stored at -20°C or, ideally, at -80°C.[5][6] It is best to prepare small, single-use aliquots in a suitable buffer or nuclease-free water to avoid repeated freeze-thaw cycles.[5] Lyophilized (powdered) CTP is more stable than CTP in solution and has a shelf life of several years when stored under appropriate conditions.[1][6]
Quantitative Data on CTP Storage
The following table summarizes the recommended storage conditions to ensure the long-term stability of CTP.
| Form | Storage Temperature | Recommended Solvent | Stability | Key Considerations |
| Lyophilized Powder | -20°C | N/A | ≥ 4 years[1] | Keep desiccated to prevent moisture absorption. |
| Aqueous Solution | -20°C | Nuclease-free water or buffer (pH 7.0-7.5) | Several months[5] | Aliquot to avoid more than 3-5 freeze-thaw cycles. |
| Aqueous Solution | -80°C | Nuclease-free water or buffer (pH 7.0-7.5) | > 1 year | Preferred for very long-term storage of solutions. Aliquoting is still essential. |
| On Ice | 4°C | Nuclease-free water or buffer (pH 7.0-7.5) | Short-term (hours) | Keep on ice only for the duration of an experiment.[5] |
Troubleshooting Guide
My CTP-dependent reaction has failed. How do I determine if CTP degradation is the cause?
If you suspect CTP degradation is affecting your experiment, follow this systematic troubleshooting workflow. The process involves sequentially ruling out other potential causes before concluding that your CTP stock is compromised.
Caption: A logical workflow for troubleshooting failed experiments.
Chemical Degradation Pathway
The primary degradation pathway for CTP is the sequential hydrolysis of its phosphate groups. This process is non-enzymatic and is primarily driven by water, temperature, and pH. Each hydrolysis step removes one phosphate group, reducing the molecule's energy and rendering it inactive for most biological syntheses.
Caption: Hydrolysis of CTP to its corresponding di- and monophosphates.
Experimental Protocols for Assessing CTP Integrity
If you suspect CTP degradation, you can use the following methods to assess the purity and integrity of your stock solution.
UV-Vis Spectrophotometry for Concentration and Purity
This method provides a quick estimate of CTP concentration and can reveal gross contamination by detecting shifts in the absorbance spectrum.
Methodology:
-
Prepare a Dilution: Dilute your CTP stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration within the linear range of the spectrophotometer (typically for an absorbance reading between 0.1 and 1.0).
-
Blank the Spectrophotometer: Use the same buffer used for dilution as the blank.
-
Measure Absorbance: Measure the absorbance of your diluted CTP sample at 271 nm. Cytosine has a peak absorbance at this wavelength.
-
Calculate Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration.
-
A = Absorbance at 271 nm
-
ε = Molar extinction coefficient of CTP at pH 7.0 (9,000 M⁻¹cm⁻¹)
-
c = Concentration (in M)
-
l = Path length of the cuvette (typically 1 cm)
-
Formula: Concentration (M) = Absorbance / 9,000
-
-
Assess Purity: Scan the absorbance from 230 nm to 320 nm. Calculate the A250/A260 and A280/A260 ratios. For pure CTP, the A250/A260 ratio should be approximately 0.83 and the A280/A260 ratio should be approximately 0.97. Deviations may indicate contamination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most definitive method for assessing CTP degradation as it can separate and quantify CTP, CDP, CMP, and Cytidine in a single sample.
Methodology:
-
System: An HPLC system equipped with a UV detector and an anion-exchange column (e.g., a Dionex DNAPac PA100 or similar) is required.
-
Mobile Phase: Use a gradient of a low-concentration salt buffer (Buffer A, e.g., 25 mM Tris-HCl, pH 8.0) and a high-concentration salt buffer (Buffer B, e.g., 25 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Sample Preparation: Dilute the CTP stock in Buffer A. Prepare standards of CTP, CDP, and CMP to determine their retention times.
-
Injection and Elution:
-
Inject the diluted sample onto the column.
-
Run a linear gradient from 0% to 100% Buffer B over approximately 30 minutes. The negatively charged phosphate groups will interact with the anion-exchange column, causing molecules with more phosphates to be retained longer.
-
-
Detection and Analysis:
-
Monitor the eluent at 271 nm.
-
Expected Elution Order: Cytidine (earliest), CMP, CDP, CTP (latest).
-
Integrate the peak areas for each component. The percentage of CTP purity can be calculated as: (Peak Area of CTP / Total Peak Area of all Cytidine Species) x 100. A high-purity sample should have >98% of the total area in the CTP peak.
-
References
How to address CTP inhibition of CTP synthetase in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTP synthetase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CTP synthetase inhibition by its product, CTP?
CTP inhibits CTP synthetase through a mechanism of feedback inhibition. This inhibition is primarily competitive with respect to the substrate UTP.[1][2] CTP binds to the active site, where its triphosphate moiety overlaps with the binding site for the triphosphate of UTP.[1][2] However, the cytosine ring of CTP binds to a distinct, adjacent pocket, which can be considered an allosteric site.[1][2] This dual nature allows for potent inhibition while also permitting the evolution of resistance mutations that reduce CTP binding without completely abolishing the enzyme's catalytic activity.[1][2]
Q2: How does the oligomeric state of CTP synthetase affect its activity and inhibition by CTP?
CTP synthetase can exist in different oligomeric states, primarily as inactive dimers and active tetramers.[3][4][5] The binding of substrates ATP and UTP promotes the formation of the active tetramer.[3][4][5] CTP can also influence this equilibrium.[3] Furthermore, under certain conditions, CTP can induce the formation of large, inactive enzyme filaments, a process that represents another layer of regulation.[4][5][6] This filamentation essentially sequesters the enzyme in an inactive state.[6]
Q3: What are the key regulatory inputs, other than CTP, that control CTP synthetase activity?
Besides feedback inhibition by CTP, CTP synthetase activity is regulated by:
-
Substrate availability: The concentrations of UTP and ATP are critical for enzyme activity and for promoting the active tetrameric form.[1][7]
-
GTP: GTP acts as an allosteric activator, enhancing the enzyme's activity.[1][7][8]
-
Phosphorylation: In eukaryotes, CTP synthetase is regulated by phosphorylation by various protein kinases, which can either activate or inhibit its activity depending on the specific site of phosphorylation.[8][9][10]
Troubleshooting Guides
Issue 1: No or very low CTP synthetase activity detected in the assay.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the appropriate temperature and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect Assay Buffer | Verify the pH and composition of the assay buffer. A common buffer is Tris-HCl or HEPES. |
| Missing Essential Cofactors | Ensure that MgCl2 is included in the reaction mixture, as it is an essential cofactor. |
| Sub-optimal Substrate Concentrations | Check that the concentrations of UTP, ATP, and glutamine (or ammonia) are at or near saturating levels for initial activity checks. |
| Absence of Allosteric Activator | Include GTP in the reaction mixture, as it is a potent allosteric activator of CTP synthetase.[1][7][8] |
| Spectrophotometer Settings | If using a spectrophotometric assay, ensure the wavelength is set correctly to measure the product (e.g., 291 nm for CTP). |
Issue 2: High background signal in the CTP synthetase assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity stocks of substrates and reagents. |
| Non-enzymatic breakdown of substrates | Run a control reaction without the enzyme to measure the rate of non-enzymatic product formation. |
| Interfering substances in the enzyme preparation | If using a crude enzyme preparation, consider further purification steps. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure that all reaction components are pre-warmed to the assay temperature and that the temperature is maintained consistently throughout the experiment. |
| Reagent Instability | Prepare fresh substrate and reagent solutions for each experiment. |
| Enzyme Aggregation | Centrifuge the enzyme stock briefly before use to remove any aggregates. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CTP Synthetase Activity
This protocol measures the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm.
Materials:
-
Purified CTP synthetase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT
-
Substrate Stock Solutions: UTP, ATP, L-glutamine (or (NH4)2SO4)
-
Allosteric Activator Stock Solution: GTP
-
Inhibitor Stock Solution: CTP
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 291 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing UTP, ATP, and GTP at desired final concentrations.
-
Add the CTP synthetase to the reaction mixture.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a short period to allow the enzyme to equilibrate.
-
Initiate the reaction by adding L-glutamine (or ammonium sulfate).
-
Immediately start monitoring the increase in absorbance at 291 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for the conversion of UTP to CTP at 291 nm is approximately 1338 M⁻¹cm⁻¹.
Protocol 2: Determining the Mode of CTP Inhibition
This protocol uses kinetic analysis to differentiate between competitive and other modes of inhibition.
Procedure:
-
Varying UTP Concentration at Fixed CTP Concentrations:
-
Set up a series of reactions as described in Protocol 1.
-
In each series, keep the concentration of CTP fixed (e.g., 0 µM, a concentration near the expected IC50, and a higher concentration).
-
Within each series, vary the concentration of UTP (e.g., from 0.25x Km to 10x Km).
-
Keep the concentrations of ATP and GTP constant and saturating.
-
Measure the initial reaction velocity for each condition.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[UTP]).
-
Competitive Inhibition: The lines for the different CTP concentrations will intersect on the y-axis (Vmax remains unchanged), but will have different x-intercepts and slopes (apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged), but will have different y-intercepts and slopes (Vmax decreases).
-
Mixed Inhibition: The lines will intersect at a point to the left of the y-axis.
-
Alternatively, a Dixon plot (1/velocity vs. [CTP]) at different fixed UTP concentrations can be used. For competitive inhibition, the lines will intersect at a point above the x-axis.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of CTP Synthetase
| Enzyme Source | Substrate | Km (µM) | Vmax (units) | Reference(s) |
| E. coli | UTP | ~150 | - | [1] |
| Human (PBMCs, resting) | UTP | 280 ± 310 | 83 ± 20 pmol/min | [3] |
| Human (PBMCs, activated) | UTP | 230 ± 280 | 379 ± 90 pmol/min | [3] |
Table 2: IC50 Values for CTP Inhibition of CTP Synthetase
| Enzyme Isoform | Conditions | IC50 (µM) | Reference(s) |
| E. coli | 200 nM enzyme, 600 µM UTP | ~360 | [6] |
| E. coli | 4 µM enzyme, 600 µM UTP | ~170 | [6] |
| Human CTPS1 | - | 42 ± 8 | [5] |
| Human CTPS2 | - | 40 ± 10 | [5] |
Visualizations
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 3. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation and regulation of CTP synthetase from Saccharomyces cerevisiae by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of human CTP synthetase 1 by protein kinase A: identification of Thr455 as a major site of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Adjusting CTP Levels to Study Phospholipid Synthesis Regulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the regulation of phospholipid synthesis through the modulation of Cytidine Triphosphate (CTP) levels.
Frequently Asked Questions (FAQs)
How can I modulate intracellular CTP levels for my experiments?
Intracellular CTP levels can be either increased or decreased using genetic or pharmacological approaches.
-
To increase CTP levels:
-
Genetic Approach: Overexpression of wild-type CTP synthetase (CTPS) or, more effectively, a mutant version that is resistant to CTP product inhibition. In yeast, an E161K mutation in the URA7-encoded CTP synthetase leads to a 6- to 15-fold increase in CTP levels.[1][2]
-
Pharmacological Approach: While less common, stimulation of pathways that upregulate CTPS activity, such as those involving protein kinases A and C, can increase CTP synthesis.[3][4]
-
-
To decrease CTP levels:
-
Pharmacological Approach: Use of CTP synthetase inhibitors. Common inhibitors include:
-
Cyclopentenyl cytosine (CPEC): A cytidine analog that, once phosphorylated in the cell, acts as a noncompetitive inhibitor of CTP synthase.[5]
-
3-Deaza-uridine (3-DU): A uridine analog that competes with the UTP substrate of CTP synthase.[6]
-
IQC: An isoquinoline compound identified as a CTP synthetase inhibitor.[7]
-
-
Genetic Approach: Use of siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the gene(s) encoding CTP synthetase (CTPS1 and/or CTPS2 in mammalian cells).[5][6]
-
What are the expected effects of increased CTP levels on phospholipid synthesis?
Elevated intracellular CTP concentrations have been shown to alter the landscape of phospholipid synthesis.
-
Shift in Phospholipid Synthesis Pathways: Increased CTP favors the Kennedy pathway for phosphatidylcholine (PC) synthesis over the CDP-diacylglycerol pathway.[3][4][8] This is attributed to the stimulation of phosphocholine cytidylyltransferase, a rate-limiting enzyme in the Kennedy pathway.[8]
-
Changes in Phospholipid Composition: Studies in Saccharomyces cerevisiae with elevated CTP levels have shown:
-
Alterations in Neutral Lipids: An increase in the ratio of neutral lipids to phospholipids has been observed, with specific increases in triacylglycerol, free fatty acids, and ergosterol ester, and a decrease in diacylglycerol.[2]
Table 1: Effects of Increased CTP on Phospholipid and Neutral Lipid Synthesis in S. cerevisiae
| Lipid Class | Change in Synthesis/Level | Fold Change (approx.) |
| Phosphatidylcholine (PC) | Increase | 1.5-fold[2] |
| Phosphatidylethanolamine (PE) | Increase | 1.3-fold[2] |
| Phosphatidate (PA) | Increase | 2.0-fold[2] |
| Phosphatidylserine (PS) | Decrease | 1.7-fold[2] |
| Triacylglycerol | Increase | 1.4-fold[2] |
| Free Fatty Acids | Increase | 1.7-fold[2] |
| Ergosterol Ester | Increase | 1.8-fold[2] |
| Diacylglycerol | Decrease | 1.3-fold[2] |
| Ratio of Neutral Lipids to Phospholipids | Increase | 1.6-fold [2] |
What are the expected effects of decreased CTP levels on phospholipid synthesis?
Inhibition of CTP synthetase and the resulting decrease in CTP pools are expected to have the opposite effect of CTP elevation.
-
Reduced Phospholipid Synthesis: As CTP is an essential precursor for both the Kennedy and CDP-diacylglycerol pathways, a reduction in its availability will likely lead to a general decrease in the overall rate of phospholipid synthesis.[3][4]
-
Cell Proliferation Inhibition: CTP is crucial for DNA/RNA synthesis in addition to phospholipid synthesis. Therefore, depleting CTP pools can inhibit cell proliferation.[5] This effect can be more pronounced in rapidly dividing cells.
How do I measure intracellular CTP concentrations?
The most common and reliable method for quantifying intracellular CTP levels is High-Performance Liquid Chromatography (HPLC) .[9]
Experimental Protocol: Measurement of Intracellular CTP by HPLC
-
Cell Lysis and Extraction:
-
Harvest cultured cells (typically 1-5 x 10^6 cells).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding a solution of 6% trichloroacetic acid (TCA).[9]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Collect the supernatant, which contains the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the TCA in the supernatant by adding 5 M K2CO3.[9] This step is critical to prevent acid-catalyzed hydrolysis of the nucleotides and to make the sample compatible with the HPLC column.
-
-
HPLC Analysis:
-
Perform chromatographic separation using a reversed-phase ion-pair HPLC method.[9]
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A gradient of two solvents is typically employed. For example:
-
Detection: Use a UV detector set to 254 nm.[9]
-
Quantification: Compare the peak area of CTP in the sample to a standard curve generated with known concentrations of CTP.
-
Table 2: Example HPLC Parameters for Nucleotide Separation
| Parameter | Value |
| Column | Symmetry C18, 3.5 µm, 150x4.6 mm[9] |
| Flow Rate | 1.0 ml/min[9] |
| Column Temperature | 27°C[9] |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 20 µl |
| Gradient Elution | A-B (60:40) at 0 min -> (40:60) at 30 min -> (40:60) at 60 min[9] |
How can I measure changes in phospholipid synthesis rates?
Metabolic labeling with radioactive precursors is a standard method to assess the rate of phospholipid synthesis.
Experimental Protocol: Metabolic Labeling of Phospholipids
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the CTP-modulating agent (e.g., CTP synthetase inhibitor or overexpression vector).
-
-
Radiolabeling:
-
Add a radioactive precursor to the culture medium. Common precursors include:
-
³²P-orthophosphate (³²Pi): To label the phosphate backbone of all phospholipids.[2]
-
[methyl-³H]choline: To specifically label phosphatidylcholine synthesized via the Kennedy pathway.[2]
-
[³H]ethanolamine: To label phosphatidylethanolamine.
-
[³H]serine: To label phosphatidylserine.
-
[³H]glycerol: To label the glycerol backbone of all glycerophospholipids.[10]
-
-
Incubate for a defined period (pulse-labeling, e.g., 30 minutes to a few hours) to measure the rate of synthesis.[2] For steady-state composition, a longer labeling period (several cell generations) is required.[2]
-
-
Lipid Extraction:
-
Harvest and wash the cells.
-
Extract total lipids using a standard method, such as the Bligh and Dyer method (chloroform:methanol:water).
-
-
Lipid Separation and Quantification:
-
Separate the different phospholipid classes using one- or two-dimensional thin-layer chromatography (TLC).
-
Identify the lipid spots by comparison with standards.
-
Scrape the spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Normalize the counts to the total amount of lipid, protein, or cell number.
-
Troubleshooting Guides
Why am I not seeing a change in phospholipid synthesis after modulating CTP levels?
-
Confirm CTP Modulation: Directly measure intracellular CTP levels using HPLC to confirm that your experimental intervention (inhibitor, siRNA, etc.) has successfully and significantly altered the CTP pool.
-
Check for Saturation: The enzymes involved in phospholipid synthesis have specific Km values for CTP. If the basal CTP concentration in your cells is already saturating for these enzymes, a further increase may not lead to a proportional increase in phospholipid synthesis.
-
Labeling Time: For measuring synthesis rates, a short pulse-labeling time is crucial. If the labeling time is too long, you may be measuring steady-state levels, which might not change significantly over the experimental period.
-
Cell-Type Specificity: The regulation of phospholipid synthesis can vary between cell types. For example, endothelial cells can utilize a salvage pathway for CTP synthesis, making them less sensitive to CTP synthase inhibitors than smooth muscle cells.[5]
-
Compensatory Mechanisms: Cells have homeostatic mechanisms to maintain membrane composition. A change in one pathway may be compensated for by another, masking the effect of CTP modulation.
My cells are dying after treatment with a CTP synthetase inhibitor. What should I do?
-
Titrate the Inhibitor Concentration: Perform a dose-response curve to find the highest concentration of the inhibitor that does not cause significant cell death within your experimental timeframe.
-
Reduce Treatment Duration: Shorten the incubation time with the inhibitor to a period sufficient to modulate CTP levels without inducing apoptosis or necrosis.
-
Supplement with Cytidine: In some experimental setups, it may be possible to supplement the culture medium with cytidine. This can fuel the CTP salvage pathway and rescue cells from the toxic effects of CTP synthase inhibition, especially in cells that have a functional salvage pathway.[6]
Signaling Pathways and Experimental Workflows
References
- 1. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 8. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of a Metabolic Disease Phenotype in CTP:Phosphoethanolamine Cytidylyltransferase-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with CTP Incorporation by Mutant Polymerases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mutant polymerases and challenges related to CTP incorporation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the fidelity of CTP incorporation by mutant DNA polymerases?
A1: The fidelity of CTP incorporation is a multi-faceted issue influenced by several key factors:
-
Active Site Geometry: The polymerase's active site, often referred to as the "steric gate," plays a crucial role in discriminating between different nucleotides. Mutations in this region can alter the shape and chemical properties of the nucleotide-binding pocket, affecting its ability to select the correct base.[1][2]
-
Proofreading Activity: Many high-fidelity polymerases possess a 3' to 5' exonuclease domain that acts as a proofreading mechanism.[3] This domain can remove incorrectly incorporated nucleotides, including erroneous CTP insertions. Mutations that impair or abolish this activity can lead to a significant increase in error rates.[4][5]
-
Kinetic Selectivity: The enzyme's efficiency in adding the correct nucleotide is typically much higher than for incorrect ones.[3] This kinetic favoritism, with a preference for the right nucleotide by a factor of 1,000 to 100,000 times, is a major determinant of fidelity.[3]
-
Reaction Conditions: Factors such as pH, Mg²⁺ concentration, and the balance of dNTP concentrations can significantly impact polymerase fidelity.[6][7][8]
Q2: Why does my mutant polymerase exhibit a higher error rate for CTP incorporation compared to other nucleotides?
A2: A higher error rate for CTP incorporation by a mutant polymerase can stem from several sources. Mutations within the polymerase active site can alter the induced-fit mechanism that ensures correct base pairing.[2][9] This can lead to a relaxed discrimination against incorrect nucleotide incorporation. Additionally, some mutant polymerases may have a compromised ability to destabilize the ternary complex formed with a mismatched base, leading to an increased likelihood of misincorporation.[10]
Q3: Can I improve the fidelity of my mutant polymerase for CTP incorporation without further mutagenesis?
A3: Yes, optimizing the reaction conditions can often improve the fidelity of a mutant polymerase. Key parameters to adjust include:
-
Magnesium Concentration: Mg²⁺ ions are critical for polymerase activity, but their concentration can influence fidelity. Lowering the MgCl₂ concentration can sometimes enhance fidelity.[8]
-
dNTP Concentrations: Using balanced concentrations of all four dNTPs is crucial. An imbalance can lead to increased misincorporation of the more abundant nucleotide.[8]
-
pH: The pH of the reaction buffer can affect the enzyme's catalytic activity and fidelity. For some polymerases, a lower pH (around 6.0) can improve fidelity.[8]
-
Additives: Certain additives, such as DMSO or betaine, can sometimes improve polymerase performance, although their effect on fidelity should be empirically tested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No CTP Incorporation | Suboptimal Reaction Conditions: The buffer composition, pH, or temperature may not be ideal for the mutant polymerase.[11] | Optimize reaction conditions by titrating Mg²⁺ concentration, adjusting pH, and testing a range of incubation temperatures. |
| Degraded CTP: CTP is susceptible to degradation, especially with repeated freeze-thaw cycles.[11] | Use fresh, high-quality CTP. Aliquot CTP stocks to minimize freeze-thaw cycles. | |
| Inactive Mutant Polymerase: The mutation may have rendered the polymerase inactive or significantly impaired its catalytic function. | Confirm the activity of the mutant polymerase with a standard dNTP mix before proceeding with specific CTP incorporation assays. | |
| High Frequency of Mismatched CTP Incorporation | Impaired Proofreading: The mutation may have affected the 3'→5' exonuclease (proofreading) activity of the polymerase.[4][5] | If the parental polymerase has proofreading activity, consider creating a new mutant that preserves this function. Alternatively, optimize reaction conditions to favor fidelity. |
| Altered Nucleotide Selectivity: The mutation could have altered the active site, reducing its ability to discriminate against incorrect nucleotides.[1][12] | Further site-directed mutagenesis may be necessary to restore fidelity. Computational modeling can help in designing new mutants with improved selectivity. | |
| Non-Specific Products or High Background | Contamination: Contamination with exogenous DNA or nucleases can lead to spurious amplification products.[11] | Use nuclease-free water, aerosol-resistant filter tips, and maintain a clean work environment. |
| Excess Enzyme or dNTPs: Too much polymerase can lead to non-template-directed nucleotide addition. | Titrate the concentration of the mutant polymerase and ensure dNTP concentrations are optimal and balanced.[11] | |
| Variability Between Replicates | Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in results.[11] | Use calibrated pipettes and prepare a master mix for common reagents to ensure consistency across reactions. |
| Thermal Inconsistency: Temperature variations across a thermal cycler block can affect reaction rates.[11] | Ensure the thermal cycler is properly calibrated and functioning correctly. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Nucleotide Incorporation by Wild-Type and Mutant Polymerases
| Polymerase | Nucleotide | kpol (s⁻¹) | Kd,app (µM) | Reference |
| WT Pol β | T:A (correct) | 42.9 ± 0.6 | 6.8 ± 0.5 | [10] |
| I260Q Pol β | T:A (correct) | 43.6 ± 1.4 | 7.1 ± 1.2 | [10] |
| WT Pol β | T:G (mismatch) | - | - | [10] |
| I260Q Pol β | T:G (mismatch) | - | - | [10] |
| Vent DNA Polymerase | dCTP | 65 | 74 | [13] |
| Vent DNA Polymerase | ddCTP | 0.13 | 37 | [13] |
Note: This table provides examples of kinetic data. Specific values for CTP incorporation by your mutant polymerase will need to be determined experimentally.
Table 2: Error Rates of Different DNA Polymerases
| DNA Polymerase | Error Rate (mutations per bp per doubling) | Fidelity relative to Taq | Reference |
| Taq | 8.0 x 10⁻⁶ | 1X | [6] |
| Pfu | 1.3 x 10⁻⁶ | ~6X | [6] |
| Q5 High-Fidelity | 5.3 x 10⁻⁷ | ~280X | [14] |
| Deep Vent (exo-) | 5.0 x 10⁻⁴ | ~0.3X | [14] |
Key Experimental Protocols
1. Steady-State Kinetic Assay for CTP Incorporation
This protocol is adapted from standard methods for determining polymerase kinetics.
-
Objective: To determine the steady-state kinetic parameters (k_cat and K_m) for CTP incorporation by a mutant polymerase.
-
Materials:
-
Purified mutant DNA polymerase
-
Primer-template DNA substrate with a known sequence designed for single nucleotide incorporation
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Varying concentrations of CTP
-
Radiolabeled primer (e.g., ³²P-labeled) or a fluorescently labeled system
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
Prepare a reaction mixture containing the primer-template DNA, reaction buffer, and the mutant polymerase.
-
Initiate the reaction by adding varying concentrations of CTP.
-
Allow the reactions to proceed for a set time at the optimal temperature.
-
Quench the reactions with the quenching solution.
-
Separate the products (extended and unextended primers) using denaturing polyacrylamide gel electrophoresis.
-
Quantify the amount of product formed at each CTP concentration.
-
Plot the initial velocity of the reaction against the CTP concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_m.
-
2. Pre-Steady-State "Burst" Kinetic Assay
This protocol provides a more detailed look at the catalytic cycle.
-
Objective: To measure the rates of individual steps in the CTP incorporation pathway, including the conformational change and the chemical step.
-
Materials:
-
Quench-flow apparatus
-
High concentration of purified mutant polymerase
-
Primer-template DNA substrate
-
High concentration of CTP
-
Reaction buffer
-
Quenching solution
-
-
Procedure:
-
Pre-incubate the mutant polymerase with the primer-template DNA.
-
Rapidly mix this complex with a solution containing CTP and Mg²⁺ in a quench-flow instrument.
-
Quench the reaction at various short time points (milliseconds to seconds).
-
Analyze the products as described in the steady-state assay.
-
Plot product formation over time. A "burst" of product formation followed by a slower, steady-state rate is indicative of a multi-step reaction and can be used to calculate individual rate constants.[13]
-
3. PCR-Based Fidelity Assay
This protocol is used to determine the overall error rate of the mutant polymerase.
-
Objective: To quantify the frequency of errors introduced by the mutant polymerase during DNA amplification.
-
Materials:
-
Mutant DNA polymerase
-
A known DNA template (e.g., a plasmid containing a reporter gene like lacZ)
-
PCR primers
-
High-quality dNTPs (including CTP)
-
PCR buffer optimized for the mutant polymerase
-
Cloning vector and competent cells
-
Sequencing reagents
-
-
Procedure:
-
Perform a PCR amplification of the target DNA using the mutant polymerase for a defined number of cycles.
-
Clone the PCR products into a suitable vector.
-
Transform the vectors into competent cells and select for colonies.
-
Sequence the inserts from a significant number of colonies.
-
Align the sequences with the original template sequence to identify and quantify the number and type of mutations.
-
Calculate the error rate as the number of mutations per base pair per doubling.[6]
-
Visualizations
References
- 1. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Polymerase Fidelity: Beyond Right and Wrong - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
Effect of CTP concentration on RNA polymerase pausing.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of CTP concentration on RNA polymerase (RNAP) pausing.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of CTP concentration on RNA polymerase pausing?
A1: CTP concentration, along with other NTPs, is a critical determinant of RNAP pausing. Generally, low NTP concentrations increase the duration and efficiency of pausing at specific sites along the DNA template.[1][2] Conversely, high NTP concentrations tend to decrease pausing, allowing for more processive transcription.[3] However, strong, sequence-dependent pause sites may still cause significant pausing even at high NTP concentrations.[1]
Q2: My in vitro transcription assay shows increased pausing at a specific site. Could low CTP be the cause?
A2: Yes, it is highly likely. If the sequence at or immediately following the pause site requires CTP for elongation, a limiting concentration of CTP will cause the polymerase to stall. The duration of the pause is often inversely related to the concentration of the incoming NTP required for the next catalytic step.[2] For example, at a C-rich sequence, low CTP levels will significantly enhance pausing.
Q3: I am observing RNAP pausing even with high (millimolar) concentrations of all NTPs. What could be the reason?
A3: While high NTP concentrations generally reduce pausing, several factors can induce strong pauses that are less sensitive to NTP levels:
-
Specific DNA Sequences: Certain DNA sequences inherently cause RNAP to pause.[4] These can include G/C-rich regions followed by A/T-rich sequences.[4]
-
Nascent RNA Secondary Structures: The formation of secondary structures, such as hairpins, in the nascent RNA transcript can induce pausing.[2][5][6] This type of pausing is often a key regulatory mechanism.[7]
-
Regulatory Factors: Proteins like NELF (Negative Elongation Factor) and DSIF (DRB-sensitivity-inducing factor) can induce promoter-proximal pausing.[4][8]
-
Backtracking: The polymerase can move backward along the DNA template, displacing the 3' end of the nascent RNA from the active site. This backtracked state leads to a paused complex that is insensitive to NTP concentration until resolved.[2][4]
Q4: How can I experimentally determine if a pause is sensitive to CTP concentration?
A4: You can perform an in vitro transcription assay where you vary the concentration of CTP while keeping the other three NTPs at a constant, saturating concentration. By analyzing the accumulation of paused transcripts at different CTP concentrations, you can determine the relationship between CTP availability and pause duration. A clear inverse correlation would indicate a CTP-sensitive pause. One study found that for a specific pause site, readthrough was half-maximal at approximately 160 µM CTP, reaching a plateau at 800 µM CTP.[9]
Troubleshooting Guides
Problem 1: Inconsistent pausing patterns in replicate in vitro transcription experiments.
| Possible Cause | Troubleshooting Step |
| NTP Stock Degradation: | CTP and other NTPs can degrade with repeated freeze-thaw cycles. |
| Solution: Aliquot NTP stocks into smaller volumes to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. | |
| Pipetting Inaccuracies: | Small variations in the pipetting of low-concentration NTPs can lead to significant differences in pausing. |
| Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for all common reagents to ensure consistency across replicates. | |
| Template DNA Quality: | Nicks or damage in the DNA template can cause polymerase stalling that may be mistaken for sequence-specific pausing. |
| Solution: Use freshly prepared, high-quality plasmid DNA or PCR products. Verify template integrity on an agarose gel before use. |
Problem 2: No significant change in pausing despite varying CTP concentrations.
| Possible Cause | Troubleshooting Step |
| Backtracked Complex: | The polymerase may be in a backtracked state, where the 3' end of the RNA is not in the active site, making it unresponsive to NTPs.[2][4] |
| Solution: Include factors that can resolve backtracked complexes, such as GreA/GreB in prokaryotes or TFIIS in eukaryotes.[4] These factors promote cleavage of the nascent RNA, realigning the 3' end with the active site. | |
| Hairpin-Stabilized Pause: | A strong hairpin in the nascent RNA may be the primary cause of pausing, making it less sensitive to NTP concentration.[2][5][6] |
| Solution: Design experiments with templates that have mutations in the sequence forming the hairpin to see if this abolishes the pause. Alternatively, use antisense oligonucleotides that bind to the nascent RNA and prevent hairpin formation.[6] | |
| Contaminating Inhibitors: | A contaminant in the enzyme preparation or buffer could be inhibiting elongation. |
| Solution: Use highly purified RNA polymerase and ensure all buffers are made with nuclease-free water and high-purity reagents. |
Quantitative Data Summary
The following table summarizes the effect of CTP concentration on RNA polymerase readthrough at a specific pause site as reported in the literature.
| CTP Concentration (µM) | Readthrough (%) | Notes |
| ~160 | 50 | Half-maximal readthrough observed.[9] |
| 800 | Plateau | Readthrough reached a maximum level.[9] |
| Low (unspecified) | Reduced Readthrough | Complexes unable to pass the pause site at low CTP became arrested and could not be rescued by a high CTP chase.[9] |
Experimental Protocols
Protocol: In Vitro Transcription Assay to Assess CTP Concentration Effect on Pausing
This protocol is a generalized procedure for assessing the effect of CTP concentration on RNAP pausing. Specific details may need to be optimized for the particular polymerase and DNA template being used.
1. Reagents and Buffers:
-
DNA Template: Linearized plasmid or PCR product containing the promoter and sequence of interest.
-
RNA Polymerase: Highly purified E. coli RNAP or eukaryotic Pol II.
-
Transcription Buffer (TB): e.g., 20 mM Tris-HCl (pH 8.0), 20 mM NaCl, 14 mM MgCl2, 14 mM β-mercaptoethanol, 0.1 mM EDTA.[10]
-
NTP stocks: 100 mM stocks of ATP, GTP, UTP, and CTP.
-
Radiolabeled NTP: [α-³²P]UTP or [α-³²P]CTP (3000 Ci/mmol).
-
Stop Solution: e.g., 8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Heparin: To inhibit re-initiation.
2. Experimental Procedure:
-
Assemble Transcriptionally Competent Complexes:
-
Incubate the DNA template with RNA polymerase in transcription buffer to form open promoter complexes.
-
-
Initiate Transcription and Form Halted Complexes:
-
To synchronize the polymerases, initiate transcription with a subset of NTPs to allow the polymerase to transcribe to a specific point just before the anticipated pause site. For example, if the sequence before the pause does not require CTP, you can add ATP, GTP, and [α-³²P]UTP to form a stalled complex.
-
-
Investigate Pausing with Varying CTP:
-
Divide the halted complexes into separate reaction tubes.
-
Add a chase solution containing a fixed, saturating concentration of ATP, GTP, and UTP, and varying concentrations of CTP (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include heparin in the chase solution to prevent re-initiation.
-
-
Time Course and Quenching:
-
Take aliquots from each reaction at different time points (e.g., 30s, 1 min, 5 min, 15 min).
-
Stop the reaction by adding the aliquot to an equal volume of stop solution.
-
-
Analysis:
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the paused transcript and the full-length (run-off) transcript at each CTP concentration and time point. This will allow you to determine the half-life of the pause at different CTP concentrations.
-
Visualizations
Caption: Workflow for an in vitro transcription pause assay.
Caption: Decision logic for troubleshooting RNAP pausing.
References
- 1. Strong Natural Pausing by RNA Polymerase II within 10 Bases of Transcription Start May Result in Repeated Slippage and Reextension of the Nascent RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of sequence-specific pausing of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pause & Go: from the discovery of RNA polymerase pausing to its functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA polymerase pausing and nascent RNA structure formation are linked through clamp domain movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of a nascent RNA structure with RNA polymerase is required for hairpin-dependent transcriptional pausing but not for transcript release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of promoter proximal pausing of RNA polymerase II in metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pausing by bacterial RNA polymerase is mediated by mechanistically distinct classes of signals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CTP Efficiency in Enzymatic Reactions
Welcome to the technical support center for improving the efficiency of Cytidine Triphosphate (CTP) in enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your enzymatic reactions involving CTP.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive CTP: CTP can degrade due to multiple freeze-thaw cycles or improper storage. | Use a fresh aliquot of CTP. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal CTP Concentration: The CTP concentration may be too low (limiting the reaction) or too high (causing substrate inhibition). | Perform a CTP titration to determine the optimal concentration for your specific enzyme and substrate. See the detailed protocol below. | |
| Incorrect Magnesium (Mg²⁺) Concentration: Most enzymes that utilize CTP require Mg²⁺ as a cofactor. The concentration of Mg²⁺ is critical.[1][2] | The optimal Mg²⁺ concentration is often equimolar to or slightly higher than the CTP concentration. Perform a Mg²⁺ titration to find the optimal ratio for your enzyme. | |
| Degraded Enzyme: The enzyme may have lost activity due to improper storage or handling. | Run a positive control with a known active enzyme and optimal CTP concentration to verify enzyme viability. | |
| Presence of Inhibitors: Contaminants in the buffer or sample, such as EDTA (>0.5 mM) or high salt concentrations, can inhibit enzyme activity.[3] | Use high-purity reagents and consider a dialysis or desalting step for your sample.[4] | |
| Reaction Rate Decreases Over Time | CTP Depletion: The initial CTP concentration is being consumed during the reaction. | Increase the initial CTP concentration or consider using a CTP regeneration system for long-duration experiments. |
| Product Inhibition: The accumulation of reaction products may be inhibiting the enzyme. | Measure initial reaction rates before significant product accumulation occurs. | |
| Enzyme Instability: The enzyme may not be stable under the assay conditions for extended periods. | Add stabilizing agents such as glycerol or BSA to the assay buffer.[4] | |
| High Background Signal | CTP Instability in Buffer: The buffer composition may be causing non-enzymatic degradation of CTP. | Ensure the buffer pH is optimal for both CTP stability and enzyme activity. Common buffers like Tris-HCl and HEPES are generally suitable.[5] |
| Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can react with CTP or the detection reagents. | Use a more highly purified enzyme preparation. Include appropriate controls to measure the activity of potential contaminating enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CTP to use in my enzymatic reaction?
A1: The optimal CTP concentration is enzyme-dependent and should be determined empirically. A good starting point is to test a range of concentrations from low micromolar to millimolar. For many enzymes, the optimal concentration is near the Michaelis constant (Km) for CTP. A detailed protocol for determining the optimal CTP concentration is provided below.
Q2: How does Mg²⁺ concentration affect my CTP-dependent reaction?
A2: Magnesium ions are crucial for the activity of most enzymes that use CTP.[1][2] Mg²⁺ forms a complex with CTP, which is the actual substrate for the enzyme. An incorrect Mg²⁺:CTP ratio can lead to reduced enzyme activity. The optimal Mg²⁺ concentration is typically slightly in excess of the CTP concentration. It is recommended to perform a Mg²⁺ titration to find the optimal concentration for your specific experimental conditions.
Q3: My CTP solution has been frozen and thawed multiple times. Is it still usable?
A3: Repeated freeze-thaw cycles can lead to the degradation of CTP. It is highly recommended to aliquot your CTP stock solution into single-use volumes to maintain its integrity. If you suspect your CTP has degraded, it is best to use a fresh aliquot.
Q4: Can I use a CTP regeneration system to improve the efficiency of my reaction?
A4: Yes, a CTP regeneration system can be very effective, especially for large-scale reactions or reactions that proceed for a long time. These systems continuously regenerate CTP from its hydrolysis products (CDP or CMP), maintaining a constant supply of the substrate. This can improve reaction yields and efficiency.
Q5: How does CTP regulate the activity of CTP synthase?
A5: CTP acts as a feedback inhibitor of CTP synthase.[6][7] It competes with the substrate UTP for binding to the active site.[6] High concentrations of CTP can also induce the formation of inactive enzyme filaments, further reducing its activity.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for CTP-dependent enzymatic reactions.
Table 1: Kinetic Parameters for CTP Synthase
| Parameter | Value | Organism | Conditions |
| Km for UTP | 230 ± 280 µmol/L | Human (activated PBMCs) | - |
| Vmax | 379 ± 90 pmol/min | Human (activated PBMCs) | - |
| Km for UTP | 280 ± 310 µmol/L | Human (resting cells) | - |
| Vmax | 83 ± 20 pmol/min | Human (resting cells) | - |
Table 2: Optimal Concentrations for a CTP Synthesis Reaction
| Component | Optimal Concentration |
| Polyphosphate | 20 mM |
| Cytidine Monophosphate (CMP) | 10 mM |
| MgCl₂ | 20 mM |
| pH | 7.0 |
| Temperature | 35 °C |
Detailed Experimental Protocols
Protocol 1: Determination of Optimal CTP Concentration
This protocol describes a method to determine the optimal CTP concentration for a generic CTP-dependent enzyme.
Materials:
-
Purified CTP-dependent enzyme
-
Substrate for the enzyme
-
CTP stock solution (e.g., 100 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a CTP dilution series: Prepare a series of CTP dilutions in the assay buffer. A suggested range is from 1 mM down to 1 µM.
-
Prepare the reaction mixture: In each well of the 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the other substrate(s) at saturating concentrations.
-
Initiate the reaction: Add the different concentrations of CTP to the wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme for a set period, ensuring the reaction remains in the linear range.
-
Measure enzyme activity: Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence).
-
Analyze the data: Plot the enzyme activity as a function of the CTP concentration. The optimal CTP concentration will be the one that gives the highest enzyme activity.
Protocol 2: Determination of Optimal Mg²⁺ Concentration
This protocol outlines a method to determine the optimal Mg²⁺ concentration for a CTP-dependent enzyme.
Materials:
-
Purified CTP-dependent enzyme
-
Substrate for the enzyme
-
CTP stock solution
-
MgCl₂ stock solution (e.g., 1 M)
-
Assay buffer without MgCl₂
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Mg²⁺ dilution series: Prepare a series of MgCl₂ dilutions in the assay buffer. A suggested range is from 0 mM to 20 mM.
-
Prepare the reaction mixture: In each well of the 96-well plate, add the assay buffer (without MgCl₂), the enzyme at a fixed concentration, the other substrate(s) at saturating concentrations, and CTP at its optimal concentration (determined from Protocol 1).
-
Add Mg²⁺: Add the different concentrations of MgCl₂ to the wells.
-
Initiate the reaction: If not already initiated, start the reaction (e.g., by adding the final substrate).
-
Incubate: Incubate the plate at the optimal temperature for your enzyme for a set period.
-
Measure enzyme activity: Measure the enzyme activity using a suitable detection method.
-
Analyze the data: Plot the enzyme activity as a function of the Mg²⁺ concentration. The optimal Mg²⁺ concentration will correspond to the peak of this curve.
Visualizations
Caption: De novo synthesis of CTP and its major cellular roles.
References
- 1. Characterization of metal ion activation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Mg2+, Mn2+ and Ca2+ on adenylcyclase activity. Evidence for a metallic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. pnas.org [pnas.org]
- 7. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 8. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTP-Dependent Metabolic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CTP-dependent metabolic assays, with a primary focus on CTP synthase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during CTP-dependent metabolic assays. Each question is followed by potential causes and recommended solutions to help you diagnose and resolve problems in your experiments.
Question 1: Why is my CTP synthase activity unexpectedly low or absent?
Potential Causes and Solutions:
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for enzyme activity.
-
Incorrect Reagent Concentrations: The concentrations of substrates (UTP, ATP, glutamine) or the allosteric activator (GTP) may be limiting.
-
Solution: Verify the concentrations of all nucleotides and substrates in your reaction mixture. Refer to the table below for recommended concentration ranges.
-
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Presence of Inhibitors: Your sample may contain inhibitors of CTP synthase. CTP itself is a feedback inhibitor.[3][4][5] Other compounds like NADH can also inhibit enzyme activity.[3]
-
Solution: If you suspect inhibitors in your sample, you may need to purify your sample further. To check for product inhibition, measure activity at early time points before CTP accumulates.
-
-
Enzyme Polymerization: At high concentrations, CTP synthase can form filaments, which can inhibit its activity.[4][6]
Question 2: What is causing the high background signal in my assay?
Potential Causes and Solutions:
-
Contaminated Reagents: One or more of your reagents may be contaminated with a substance that absorbs at the detection wavelength (e.g., 291 nm for CTP).
-
Solution: Use high-purity reagents and water. Prepare fresh solutions and filter them if necessary.
-
-
Interfering Substances in the Sample: The sample itself may contain compounds that interfere with the assay readout. For example, in spectrophotometric assays, any compound that absorbs light at the same wavelength as the product will cause a high background.[7]
-
Solution: Run a control reaction with your sample but without the enzyme to determine the sample's intrinsic absorbance. If the background is high, consider sample purification or using an alternative detection method.
-
-
Non-enzymatic Reaction: The substrate may be unstable and degrading non-enzymatically to a product that is detected by the assay.
-
Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your enzyme-catalyzed reaction rate.
-
Question 3: My results are inconsistent and not reproducible. What could be the issue?
Potential Causes and Solutions:
-
Inconsistent Pipetting: Small variations in the volumes of enzyme or reagents can lead to significant differences in results.
-
Solution: Use calibrated pipettes and be consistent in your pipetting technique. Prepare a master mix of reagents to minimize pipetting errors between wells.[8]
-
-
Temperature Fluctuations: Variations in incubation temperature can affect enzyme activity.
-
Solution: Ensure that all reactions are incubated at a constant and uniform temperature. Pre-warm your reaction buffer and plates.
-
-
Reagent Instability: Reagents, especially the enzyme and ATP, can degrade over time if not stored properly.
-
Solution: Aliquot reagents and store them at the recommended temperatures. Prepare fresh working solutions for each experiment.[9]
-
-
Hysteretic Properties of the Enzyme: CTP synthase can exhibit a lag phase in its reaction progress, especially at low enzyme concentrations.[8]
-
Solution: Pre-incubate the enzyme with its substrates (except the one used to initiate the reaction) to allow it to reach a steady state.
-
Data Presentation
Table 1: Recommended Reaction Conditions for CTP Synthase Assay
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.0 | The optimal pH can vary depending on the source of the enzyme.[1][2] |
| Temperature | 37°C | Ensure consistent temperature control throughout the assay.[1][10] |
| UTP Concentration | 0.6 - 2 mM | Can be varied for kinetic studies.[1][2] |
| ATP Concentration | 1.5 - 2 mM | Should be in excess.[1][2] |
| Glutamine Concentration | 10 mM | The source of the amino group for CTP synthesis.[1][2] |
| GTP Concentration | 0.2 mM | Allosteric activator; high concentrations can be inhibitory.[1][3] |
| MgCl₂ Concentration | 10 - 13 mM | Required cofactor for the enzyme.[1][10] |
| Enzyme Concentration | 0.5 - 2.5 µM | Optimize for linearity and to avoid polymerization-induced inhibition.[1] |
Table 2: Kinetic Parameters for E. coli CTP Synthase
| Substrate/Inhibitor | Parameter | Value |
| UTP | S₀.₅ | ~50 µM |
| CTP | IC₅₀ | 160 µM (at 50 µM UTP) |
| CTP | IC₅₀ | ~370 µM (at 600 µM UTP) |
| GTP | IC₅₀ | ~500 µM |
| kcat | 5.5 - 8 s⁻¹ |
These values are approximate and can vary depending on the specific assay conditions. Data compiled from[3].
Experimental Protocols
Detailed Methodology for a Spectrophotometric CTP Synthase Activity Assay
This protocol is for measuring CTP synthase activity by monitoring the increase in absorbance at 291 nm due to the formation of CTP.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM MgCl₂.[1]
-
Substrate Stock Solutions: Prepare concentrated stock solutions of UTP, ATP, GTP, and glutamine in nuclease-free water. Determine the exact concentrations spectrophotometrically.
-
Enzyme Stock: Purified CTP synthase stored in an appropriate buffer at -80°C.
2. Assay Procedure:
-
Enzyme Annealing: Thaw the CTP synthase enzyme on ice. Dilute the enzyme to a working concentration (e.g., 2 µM) in assay buffer and incubate at room temperature for 3 minutes. This "annealing" step can improve reproducibility.[3][4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, UTP, ATP, and GTP at their final desired concentrations. Pre-warm this mixture to 37°C.
-
Enzyme-Nucleotide Incubation: Add the annealed enzyme to the pre-warmed reaction mixture. Incubate for 4 minutes at 37°C.[1]
-
Reaction Initiation: Initiate the reaction by adding glutamine to the enzyme-nucleotide mixture to its final concentration.
-
Data Acquisition: Immediately transfer the complete reaction mixture to a pre-warmed UV-transparent cuvette or microplate. Measure the absorbance at 291 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
3. Data Analysis:
-
Calculate the rate of CTP production using the change in absorbance over time and the differential molar extinction coefficient between CTP and UTP at 291 nm (Δε₂₉₁ = 1338 M⁻¹cm⁻¹).[1]
-
The enzyme activity can be expressed in units of µmol of CTP produced per minute per mg of enzyme (µmol/min/mg).
Mandatory Visualizations
Caption: CTP Synthesis Pathway showing substrates, products, and key regulators.
Caption: Experimental workflow for a CTP synthase spectrophotometric assay.
Caption: A logical workflow for troubleshooting common CTP assay issues.
References
- 1. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
Technical Support Center: CTP Hydrolysis in Reaction Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize Cytidine 5'-triphosphate (CTP) hydrolysis in experimental reaction buffers.
Frequently Asked Questions (FAQs)
Q1: What is CTP hydrolysis and why is it a concern in my experiments?
A: CTP hydrolysis is the chemical breakdown of Cytidine 5'-triphosphate (CTP) into Cytidine 5'-diphosphate (CDP) and inorganic phosphate (Pi), or further to Cytidine 5'-monophosphate (CMP). This is a critical concern in biochemical and molecular biology experiments, such as in vitro transcription, because it reduces the effective concentration of CTP, which can limit the yield and integrity of your desired product (e.g., RNA transcripts). Both enzymatic and non-enzymatic (chemical) factors can contribute to this degradation.
Q2: What are the primary factors that influence the rate of non-enzymatic CTP hydrolysis in my reaction buffer?
A: The stability of CTP in an aqueous buffer is primarily influenced by three main factors:
-
pH: CTP is most stable in slightly alkaline conditions. Acidic or strongly alkaline pH can significantly increase the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the phosphoanhydride bonds in CTP.
-
Divalent Cations: While essential for the activity of many enzymes that use CTP (like RNA polymerase), the presence and concentration of divalent cations such as Mg²⁺ can influence CTP stability.
Q3: How should I prepare and store my CTP stock solutions to ensure maximum stability?
A: To maintain the integrity of your CTP stock solutions, it is crucial to follow proper preparation and storage procedures. CTP solutions are stable for several months when stored correctly.[1] It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the CTP.[1] For short-term storage after thawing, keeping the CTP solution on ice is advisable to prevent dephosphorylation.
Q4: Can the choice of buffering agent affect CTP stability?
A: Yes, the choice of buffer can impact CTP stability. While both Tris and phosphate buffers are commonly used, they have different properties. Tris buffers are generally suitable for a wide range of biochemical reactions.[2][3] However, the pH of Tris buffers is sensitive to temperature changes.[2] Phosphate buffers provide excellent buffering capacity at physiological pH but can sometimes participate in phosphorylation reactions or precipitate with certain divalent cations.[2][3] For applications sensitive to phosphate, Tris is often the preferred choice.
Troubleshooting Guides
Issue 1: Low Yield in In Vitro Transcription (IVT) Reactions
Possible Cause: Depletion of CTP due to hydrolysis in the reaction buffer.
Troubleshooting Steps:
-
Verify CTP Stock Integrity: Before starting your IVT reaction, ensure that your CTP stock solution has not been subjected to multiple freeze-thaw cycles. If in doubt, use a fresh aliquot.
-
Optimize Buffer pH: Prepare your transcription buffer fresh and ensure the pH is in the optimal range for both the enzyme activity and CTP stability (typically pH 7.5-8.5 for T7 RNA polymerase).
-
Control Reaction Temperature: Incubate your IVT reaction at the optimal temperature for the RNA polymerase (usually 37°C).[1] Avoid higher temperatures unless specified by the protocol for other reasons (e.g., to denature RNA secondary structures), as this will accelerate CTP hydrolysis.
-
Use a Non-Hydrolyzable CTP Analog for Control Experiments: To determine if CTP hydrolysis is the root cause of an issue in an enzymatic reaction, consider using a non-hydrolyzable CTP analog, such as CTPγS, in a control experiment. This can help differentiate between the requirement for CTP binding versus CTP hydrolysis.
Issue 2: Inconsistent Experimental Results Over Time
Possible Cause: Gradual degradation of CTP in prepared master mixes or stock solutions.
Troubleshooting Steps:
-
Prepare Fresh Master Mixes: Avoid storing complete reaction master mixes containing CTP for extended periods, even at 4°C. Prepare them fresh before each experiment.
-
Aliquot Stock Solutions: As mentioned in the FAQs, store CTP stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Monitor Storage Conditions: Ensure that your freezer maintains a stable temperature. Fluctuations in temperature can compromise the long-term stability of your CTP stocks.
Data Presentation
Table 1: Summary of Factors Affecting CTP Stability in Aqueous Solutions
| Factor | Condition | Effect on CTP Stability | Recommendations |
| Temperature | -80°C | High stability | Recommended for long-term storage. |
| -20°C | Good stability for several months[1] | Suitable for routine long-term storage. Avoid freeze-thaw cycles.[1] | |
| 4°C | Moderate stability | Suitable for short-term storage (hours to a few days). | |
| Room Temperature (20-25°C) | Low stability | Avoid leaving CTP solutions at room temperature for extended periods. | |
| > 37°C | Very low stability | Increased rate of hydrolysis. Only use for the duration of the reaction. | |
| pH | < 6.0 | Decreased stability | Acid-catalyzed hydrolysis of phosphoanhydride bonds. |
| 7.0 - 8.5 | Optimal stability | Recommended range for most enzymatic reactions involving CTP. | |
| > 9.0 | Decreased stability | Base-catalyzed hydrolysis of phosphoanhydride bonds. | |
| Buffer Type | Tris-HCl | Good stability | Commonly used in transcription buffers. pH is temperature-dependent.[2] |
| Phosphate | Generally good stability | Can participate in side reactions and may precipitate with divalent cations.[2][3] | |
| Divalent Cations (e.g., Mg²⁺) | Presence | Can influence stability | Necessary for enzyme function, but may affect the electrostatic environment of CTP. |
| Freeze-Thaw Cycles | Multiple Cycles | Decreased stability | Leads to degradation. Aliquoting is highly recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of Stable CTP Stock Solutions
Objective: To prepare a 100 mM CTP stock solution with enhanced stability for long-term storage.
Materials:
-
Cytidine 5'-triphosphate, sodium salt
-
Nuclease-free water
-
Nuclease-free 0.5 M Tris-HCl, pH 7.5
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
On ice, weigh out the required amount of CTP sodium salt powder.
-
Dissolve the CTP powder in nuclease-free water to a concentration slightly above 100 mM.
-
Adjust the pH of the solution to 7.0-7.5 by adding small increments of 0.5 M Tris-HCl, pH 7.5. Monitor the pH using a calibrated pH meter with a micro-electrode. Do not use NaOH or HCl as they can introduce unwanted ions.
-
Bring the final volume to the desired level with nuclease-free water to achieve a final CTP concentration of 100 mM.
-
Confirm the concentration by measuring the absorbance at 271 nm.
-
Aliquot the 100 mM CTP stock solution into single-use volumes (e.g., 10-20 µL) in nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C for regular use or at -80°C for long-term archival storage.
Protocol 2: Assessing CTP Stability by HPLC
Objective: To quantify the degradation of CTP in a reaction buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
CTP solution in the test buffer
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., 100 mM potassium phosphate buffer (pH 6.5) with 5% methanol
-
CDP and CMP standards
Procedure:
-
Prepare a solution of CTP in the reaction buffer of interest at a known concentration (e.g., 1 mM).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it in liquid nitrogen to stop the reaction. Store at -80°C until analysis.
-
For analysis, thaw the samples on ice and inject them into the HPLC system.
-
Separate CTP, CDP, and CMP using an appropriate gradient and monitor the absorbance at 271 nm.
-
Quantify the peak areas for CTP, CDP, and CMP by comparing them to the standard curves generated from the respective standards.
-
Calculate the percentage of CTP remaining at each time point to determine the rate of hydrolysis.
Visualizations
Caption: Non-enzymatic hydrolysis pathway of CTP.
Caption: Workflow for assessing CTP stability.
References
Technical Support Center: Optimizing CTP-Dependent Ligase Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for CTP-dependent ligases.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during experiments with CTP-dependent ligases.
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme activity | Inactive Enzyme: Improper storage or handling. | - Store enzyme at -20°C or below in a glycerol-containing buffer. - Avoid repeated freeze-thaw cycles. - Handle the enzyme on ice. |
| Incorrect CTP Concentration: Sub-optimal or inhibitory CTP levels. | - Titrate CTP concentration in your assay. A typical starting range is 30 µM to 1 mM.[1] - Ensure CTP solution is fresh and has not degraded. | |
| Sub-optimal Divalent Cation Concentration: Incorrect Mg²⁺ or other divalent cation levels. | - The optimal Mg²⁺ concentration is critical and can vary. A typical range to test is 1-10 mM.[2][3] - Note that Mn²⁺ can sometimes substitute for Mg²⁺ but may alter the enzyme's activity or fidelity. | |
| Incorrect pH or Temperature: The reaction buffer pH or incubation temperature is not optimal for the specific ligase. | - Most ligases have an optimal pH between 7.0 and 8.0. Test a range of pH values (e.g., 6.5-9.0). - Determine the optimal temperature for your specific ligase. While many assays are performed at 25°C or 37°C, thermophilic ligases will require higher temperatures.[1] | |
| Degraded or Contaminated Substrates: DNA/RNA or other substrates may be of poor quality. | - Purify substrates using methods like phenol/chloroform extraction or spin columns to remove contaminants such as salts and EDTA.[4] - Verify the integrity of your substrates on a gel. | |
| Presence of Inhibitors: The reaction may contain inhibitory substances. | - Common inhibitors include high concentrations of salt (e.g., NaCl, KCl), EDTA, and other chelating agents.[4] - Be aware of potential product inhibition by CTP at high concentrations or by other nucleotides like GTP.[5] | |
| Inconsistent or variable results | Pipetting Inaccuracies: Small volumes of concentrated enzyme or reagents can be difficult to pipette accurately. | - Prepare master mixes to ensure consistency across reactions. - Use calibrated pipettes and appropriate tips. |
| Substrate Quality Varies Between Preps: Inconsistent purity of DNA/RNA or other molecules. | - Standardize your substrate purification protocol. - Quantify substrates accurately before use. | |
| Reaction component instability: CTP or other reagents may degrade over time. | - Prepare fresh solutions of CTP and other critical reagents. - Aliquot reagents to minimize freeze-thaw cycles. | |
| High background signal in assays | Non-enzymatic Substrate Degradation: Instability of substrates under assay conditions. | - Run control reactions without the enzyme to measure background levels. - Optimize incubation time to minimize non-enzymatic processes. |
| Contaminating Nuclease Activity: The enzyme preparation may be contaminated with nucleases. | - Use highly purified ligase. - Include RNase or DNase inhibitors if appropriate for your experiment. |
Frequently Asked Questions (FAQs)
1. What is the optimal CTP concentration for my CTP-dependent ligase?
The optimal CTP concentration can vary significantly between different CTP-dependent ligases. It is recommended to perform a CTP titration to determine the empirical optimum for your specific enzyme and substrate. A broad starting range to test is 30 µM to 1 mM.[1] For some enzymes, such as certain ParB proteins, activity can be measured with CTP concentrations ranging from 0 to 1000 µM.[1]
2. How critical is the Mg²⁺ concentration?
Magnesium is a crucial cofactor for most CTP-dependent ligases, and its concentration can significantly impact enzyme activity.[3] The optimal concentration is typically in the range of 1-10 mM.[2] It's important to note that ATP and CTP can chelate Mg²⁺, so the free Mg²⁺ concentration is what matters. It is advisable to optimize the Mg²⁺ concentration for your specific reaction conditions.
3. Can other nucleotides substitute for CTP?
Generally, CTP-dependent ligases are specific for CTP. However, some enzymes may exhibit low levels of activity with other nucleotides. It is also important to be aware that other nucleotides can act as regulators. For example, in CTP synthase, UTP is a substrate, while GTP can be an allosteric activator at low concentrations and inhibitory at high concentrations.[5][6]
4. My CTP-dependent ligase is involved in a larger signaling pathway. How can I visualize this?
Understanding the broader context of your enzyme's function is crucial. You can use diagrams to map out signaling pathways or experimental workflows. Below is an example of a simple signaling pathway involving a CTP-dependent ligase.
5. What are some common inhibitors of CTP-dependent ligases?
Several compounds can inhibit CTP-dependent ligases. These can be substrate analogs or other molecules that interfere with the enzyme's function. For CTP synthase, known inhibitors include Acivicin (a glutamine analog) and Roscovitine.[7] Additionally, high concentrations of salts or chelating agents like EDTA can inhibit activity.[4] Product inhibition by CTP can also occur.
Experimental Protocols
Protocol 1: Determining Optimal CTP Concentration
This protocol describes a general method for determining the optimal CTP concentration for a CTP-dependent ligase using a fluorescence-based assay.
Materials:
-
Purified CTP-dependent ligase
-
Substrate(s) for the ligase (e.g., fluorescently labeled DNA or RNA)
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM DTT)
-
CTP stock solution (e.g., 100 mM)
-
Nuclease-free water
-
96-well black plates (for fluorescence reading)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a series of CTP dilutions in nuclease-free water to create a range of final concentrations to be tested (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Prepare a master mix containing the 10x reaction buffer, substrate(s), and nuclease-free water.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add the different CTP dilutions to the appropriate wells.
-
Initiate the reaction by adding the CTP-dependent ligase to each well. The final reaction volume is typically 20-50 µL.
-
Incubate the plate at the optimal temperature for your ligase for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Measure the fluorescence intensity in each well using the plate reader.
-
Plot the fluorescence signal against the CTP concentration to determine the optimal concentration.
Protocol 2: CTPase Activity Assay
This protocol outlines a method to measure the CTPase activity of a CTP-dependent ligase by quantifying the release of inorganic phosphate (Pi).[1]
Materials:
-
Purified CTP-dependent ligase
-
CTP stock solution
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
96-well clear plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture in the wells of the 96-well plate containing the reaction buffer and the phosphate detection reagent.
-
Add the CTP-dependent ligase to the wells.
-
Initiate the reaction by adding CTP to a final concentration within the desired range (e.g., 100 µM).
-
Immediately start measuring the absorbance at the appropriate wavelength for the detection reagent (e.g., 360 nm for the EnzChek kit) over time.
-
The rate of Pi release is determined from the linear phase of the reaction progress curve.
-
A standard curve using a known concentration of phosphate should be generated to convert the absorbance change to the amount of Pi produced.
Visualizations
Experimental Workflow for Optimizing Reaction Conditions
The following diagram illustrates a typical workflow for optimizing the reaction conditions for a CTP-dependent ligase.
Logical Relationship for Troubleshooting Low Ligase Activity
This diagram provides a logical troubleshooting guide for diagnosing the cause of low or no ligase activity.
References
- 1. A CTP-dependent gating mechanism enables ParB spreading on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Kinetic Mechanism of Human DNA Ligase I Reveals Magnesium-dependent Changes in the Rate-limiting Step That Compromise Ligation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. A metal‐dependent conformational change provides a structural basis for the inhibition of CTP synthase by gemcitabine‐5′‐triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Validating CTP Incorporation in Newly Synthesized RNA
For researchers, scientists, and drug development professionals engaged in the study of RNA synthesis, the accurate validation of nucleotide incorporation is paramount. This guide provides a comprehensive comparison of established methods for validating the incorporation of Cytidine Triphosphate (CTP) into newly synthesized RNA transcripts in vitro. We will objectively compare the performance of traditional radioactive methods with non-radioactive alternatives, supported by experimental data and detailed protocols.
Comparison of CTP Incorporation Validation Methods
The selection of an appropriate method for validating CTP incorporation depends on several factors, including the required sensitivity, experimental throughput, available equipment, and safety considerations. The following table summarizes the key characteristics of the most common techniques.
| Feature | Radioactive Labeling ([α-32P]CTP) | Fluorescent Labeling (e.g., tCTP) | Biotin Labeling (Biotin-11-CTP) |
| Principle | Incorporation of a radiolabeled CTP analog. | Incorporation of a fluorescent CTP analog. | Incorporation of a biotin-labeled CTP analog. |
| Detection | Autoradiography or phosphor imaging. | Direct UV visualization on a gel. | Chemiluminescent or colorimetric detection after binding with streptavidin-enzyme conjugate. |
| Sensitivity | Very high.[1] | High, but generally less sensitive than radioactive methods. | High, with potential for signal amplification.[2][3] |
| Quantitative | Yes, with phosphor imaging. | Semi-quantitative by gel band intensity. | Yes, with appropriate substrates and instrumentation. |
| Safety | Requires handling of radioactive materials and specialized disposal.[1] | Non-radioactive, safer to handle. | Non-radioactive, safer to handle. |
| Cost | High cost of radioisotopes and disposal.[4][5] | Moderate cost of fluorescent nucleotides. | Moderate cost of biotinylated nucleotides and detection reagents. |
| Time | Can be time-consuming due to exposure times for autoradiography. | Relatively fast, with direct visualization. | Multi-step detection process can be longer. |
| Ease of Use | Requires licensed handling of radioisotopes. | Relatively straightforward. | Multi-step but well-established protocols are available.[6][7][8] |
| Incorporation Efficiency | Generally high, as it is a close analog of CTP. | Can be efficient; for example, T7 RNA polymerase incorporates tCTP with 2-fold higher catalytic efficiency than CTP.[9][10] | Generally efficient, with an incorporation rate of approximately one biotinylated nucleotide every 20-25 nucleotides.[7] |
Experimental Protocols
Radioactive Labeling using [α-32P]CTP
This protocol describes a standard in vitro transcription reaction to produce a radiolabeled RNA probe.
Materials:
-
Linearized plasmid DNA template with a T7, SP6, or T3 promoter
-
T7, SP6, or T3 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (100 µM)
-
[α-32P]CTP (10 mCi/ml, 800 Ci/mmol)
-
RNase-free DNase I
-
RNase-free water
-
Purification spin column
Procedure:
-
Set up the transcription reaction on ice by combining the following in a sterile, RNase-free microcentrifuge tube:
-
1 µg linearized DNA template
-
2 µl 10x Transcription Buffer
-
2 µl of 10 mM ATP, GTP, UTP mix
-
1 µl of 100 µM CTP
-
5 µl [α-32P]CTP
-
2 µl RNA Polymerase
-
RNase-free water to a final volume of 20 µl
-
-
Mix gently and incubate at 37°C for 1-2 hours.
-
To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the labeled RNA using an appropriate spin column according to the manufacturer's instructions.
-
Analyze the incorporation and integrity of the RNA by running an aliquot on a denaturing polyacrylamide gel, followed by autoradiography or phosphor imaging.
Fluorescent Labeling using tCTP
This protocol outlines the synthesis of fluorescently labeled RNA using the CTP analog, tCTP.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, UTP solution (10 mM each)
-
tCTP solution (10 mM)
-
RNase-free DNase I
-
RNase-free water
-
Purification spin column
Procedure:
-
In a sterile, RNase-free microcentrifuge tube, assemble the following reaction components on ice:
-
1 µg linearized DNA template
-
2 µl 10x Transcription Buffer
-
2 µl of 10 mM ATP, GTP, UTP mix
-
2 µl of 10 mM tCTP
-
2 µl T7 RNA Polymerase
-
RNase-free water to a final volume of 20 µl
-
-
Mix the components gently and incubate the reaction at 37°C for 2 hours.
-
Add 1 µl of RNase-free DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
Purify the fluorescently labeled RNA using a suitable RNA purification spin column.
-
Visualize the labeled RNA by running an aliquot on an agarose gel and exposing it to UV light. No staining is required.
Biotin Labeling using Biotin-11-CTP
This protocol details the synthesis of biotinylated RNA probes for non-radioactive detection.
Materials:
-
Linearized plasmid DNA template with a T7, SP6, or T3 promoter
-
T7, SP6, or T3 RNA Polymerase
-
10x Transcription Buffer
-
Biotin RNA Labeling Mix (containing ATP, GTP, UTP, and Biotin-11-CTP)
-
RNase-free DNase I
-
RNase-free water
-
Purification spin column
Procedure:
-
Set up the in vitro transcription reaction in a sterile, RNase-free tube on ice:
-
1 µg linearized DNA template
-
2 µl 10x Transcription Buffer
-
2 µl Biotin RNA Labeling Mix
-
2 µl RNA Polymerase
-
RNase-free water to a final volume of 20 µl
-
-
Mix gently and incubate at 37°C for 2 hours.[7]
-
Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[7]
-
Purify the biotinylated RNA probe using an RNA purification spin column.
-
The labeled RNA can be quantified and its integrity checked on an agarose gel. Detection is typically performed after a downstream application (e.g., Northern blot) using a streptavidin-alkaline phosphatase conjugate and a chemiluminescent or colorimetric substrate.[8]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in validating CTP incorporation into newly synthesized RNA.
Caption: General workflow for in vitro transcription and validation of CTP incorporation.
References
- 1. Radioactive Labelling and Non Radioactive Labelling | PPTX [slideshare.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. revvity.co.jp [revvity.co.jp]
- 5. revvity.co.jp [revvity.co.jp]
- 6. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CTP and UTP Efficiency in RNA Synthesis
Cytidine Triphosphate (CTP) and Uridine Triphosphate (UTP) are fundamental building blocks for the synthesis of RNA. As pyrimidine nucleoside triphosphates (NTPs), they are incorporated into a growing RNA strand by RNA polymerase enzymes, providing the essential cytosine and uracil bases, respectively.[1][2] For researchers in molecular biology and drug development, understanding the nuances of their utilization is critical for optimizing RNA production, from in vitro transcription (IVT) for mRNA vaccines to the study of cellular RNA metabolism.
This guide provides an objective comparison of CTP and UTP in RNA synthesis, supported by experimental data, detailed protocols, and visualizations of the underlying biochemical processes.
The Determinant of Incorporation: Template-Directed Synthesis
The primary factor governing the incorporation of CTP versus UTP into an RNA molecule is the sequence of the DNA template. RNA polymerases read the template DNA strand and incorporate the nucleotide that forms a Watson-Crick base pair: CTP is incorporated opposite a guanine (G) residue, and UTP is incorporated opposite an adenine (A) residue. Therefore, in the context of a correct, high-fidelity transcription process, the "efficiency" of using CTP or UTP is dictated entirely by the template sequence.
However, kinetic studies reveal differences in the intrinsic incorporation rates of different nucleotides by RNA polymerases.
Quantitative Comparison of Incorporation Kinetics
While both nucleotides are essential, their biochemical origins and kinetic parameters for incorporation can differ. UTP serves as the direct precursor for the de novo synthesis of CTP, a reaction catalyzed by the enzyme CTP synthetase.[3][4][5][6] This establishes a direct metabolic link between the cellular pools of these two essential molecules.
Kinetic studies provide quantitative insights into how efficiently RNA polymerases utilize these substrates. Research on RNA Polymerase I (Pol I) has shown that UMP is incorporated significantly faster than the other three nucleotides.[7] Similarly, detailed pre-steady-state kinetic analyses on T7 RNA Polymerase, a workhorse enzyme for in vitro transcription, have quantified the rates of incorporation for both correct and incorrect nucleotides.
The following table summarizes key kinetic parameters from studies on different RNA polymerases.
| RNA Polymerase | Nucleotide | Template Context | Parameter | Value | Reference |
| RNA Polymerase I | UTP | Correct | k (observed rate) | ~1.7 - 2.0 s⁻¹ | [7] |
| RNA Polymerase I | CTP | Correct | - | Slower than UTP | [7] |
| T7 RNA Polymerase | UTP | Correct (vs. A) | k (observed rate) | >150 s⁻¹ (at >300 µM) | [8] |
| T7 RNA Polymerase | CTP | Incorrect (vs. A) | k_pol (polymerization rate) | 4.98 ± 0.71 s⁻¹ | [8] |
| T7 RNA Polymerase | CTP | Incorrect (vs. A) | K_d (dissociation constant) | 2.23 ± 0.61 mM | [8] |
Note: The data clearly shows that for T7 RNA polymerase, the incorporation of the correct nucleotide (UTP) is orders of magnitude faster than the misincorporation of an incorrect nucleotide (CTP) at the same position. The RNA Polymerase I study further suggests an intrinsic preference for UTP incorporation over other nucleotides, even in their correct contexts.[7][8]
Experimental Workflow for In Vitro Transcription
The efficiency of CTP and UTP incorporation is practically relevant in the context of in vitro transcription (IVT), a routine procedure for generating large quantities of RNA. The workflow involves the DNA template, RNA polymerase, and a master mix containing all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP).
Standard In Vitro Transcription (IVT) Protocol
This protocol provides a standard methodology for synthesizing RNA in the laboratory, where the concentrations of CTP, UTP, and other NTPs are critical for yield and transcript integrity.[9][][11]
-
Template Preparation : Start with a high-quality, purified linear DNA template. This can be a PCR product or a plasmid linearized with a restriction enzyme that produces blunt or 5' overhangs.[12][13] The template must contain a bacteriophage promoter (e.g., T7, SP6, or T3) upstream of the sequence to be transcribed.
-
Reaction Assembly : On ice, assemble the following components in a nuclease-free tube. The final concentrations of NTPs are crucial; standard reactions often use 0.5 mM of each NTP, but for high-yield synthesis, concentrations can be much higher.[9][14][15]
-
Nuclease-Free Water: to final volume (e.g., 20 µL)
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP, UTP solution (e.g., 10 mM each): 2 µL (for 1 mM final conc.)
-
Dithiothreitol (DTT, e.g., 100 mM): 1 µL
-
RNase Inhibitor (e.g., 40 U/µL): 1 µL
-
DNA Template: ~0.5-1 µg
-
RNA Polymerase (e.g., T7): 2 µL
-
-
Incubation : Mix gently and incubate the reaction at 37°C for 2 to 4 hours. For templates with high GC content or strong secondary structures, a lower incubation temperature may improve the yield of full-length transcripts.[12][16]
-
Template Removal : Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
RNA Purification : Purify the synthesized RNA using a column-based kit or via lithium chloride/ethanol precipitation to remove the polymerase, salts, and free NTPs.
-
Quality Control : Assess the RNA integrity and quantity. Analyze the transcript size using denaturing agarose or polyacrylamide gel electrophoresis and determine the concentration via UV spectrophotometry (A260).
Broader Metabolic Roles of CTP and UTP
Beyond their roles as building blocks for RNA, CTP and UTP are critical activators for distinct metabolic pathways. This is a crucial consideration in drug development, where targeting nucleotide metabolism can have far-reaching cellular effects.
-
UTP is a key player in carbohydrate metabolism. It is used to synthesize UDP-sugars, such as UDP-glucose, which are essential precursors for glycogen synthesis and the glycosylation of proteins and lipids.[2][17]
-
CTP is primarily involved in lipid metabolism.[1] It is essential for the synthesis of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are major components of cellular membranes.[17] CTP activates phosphocholine or phosphoethanolamine to generate CDP-choline or CDP-ethanolamine.
Conclusion
-
Template-Dependence : The primary determinant for incorporating CTP or UTP is the DNA template sequence, to which RNA polymerase exhibits high fidelity.
-
Kinetic Differences : Experimental data indicates that RNA polymerases may have intrinsically different incorporation rates for different nucleotides, with at least one study on RNA Polymerase I suggesting UTP is incorporated faster than C, A, or G.[7]
-
Metabolic Precursor : UTP is the direct biochemical precursor to CTP, linking their cellular availability.[6]
-
Distinct Metabolic Roles : Beyond RNA synthesis, UTP and CTP are dedicated to activating molecules in carbohydrate and lipid metabolism, respectively, highlighting their distinct, non-overlapping functions in core cellular processes.[17]
For researchers, while the DNA template is the ultimate guide for RNA sequence, understanding the kinetics and distinct metabolic contexts of CTP and UTP is essential for optimizing experimental design and for the rational design of therapeutic interventions targeting nucleotide metabolism.
References
- 1. youtube.com [youtube.com]
- 2. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 3. UTP and CTP de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 6. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global kinetic mechanism describing single nucleotide incorporation for RNA polymerase I reveals fast UMP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Re: Are GTP,CTP,TTP used in everyday energy transfers ? [madsci.org]
CTP vs. dCTP: A Comparative Guide to DNA Polymerase Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA synthesis is paramount. A key aspect of this process is the remarkable ability of DNA polymerases to select the correct building blocks, deoxyribonucleoside triphosphates (dNTPs), while rejecting the far more abundant ribonucleoside triphosphates (rNTPs). This guide provides an in-depth comparison of the substrate specificity of DNA polymerase for deoxycytidine triphosphate (dCTP), the correct substrate for DNA synthesis, versus cytidine triphosphate (CTP), its ribonucleotide counterpart. We will delve into the underlying molecular mechanisms, present quantitative experimental data, and provide detailed experimental protocols for assessing this critical enzymatic function.
The "Steric Gate": A Molecular Sieve for Sugar Moieties
The primary mechanism by which DNA polymerases distinguish between dNTPs and rNTPs is through a highly conserved feature known as the "steric gate".[1][2][3][4] This gate is formed by a bulky amino acid residue within the polymerase's active site. This residue is positioned to sterically clash with the 2'-hydroxyl group present on the ribose sugar of an incoming rNTP, such as CTP. This clash prevents the rNTP from adopting the optimal conformation for catalysis, thereby inhibiting its incorporation into the growing DNA strand. In contrast, dNTPs, which lack this 2'-hydroxyl group, can fit snugly into the active site, allowing for efficient phosphodiester bond formation.
The specific amino acid that forms the steric gate varies among different DNA polymerase families. For instance, in Family A polymerases, it is typically a glutamate residue, while in Family B, X, and Y polymerases, it is often a tyrosine or phenylalanine.[1] Despite these variations, the underlying principle of steric exclusion remains the same.
Quantitative Comparison of CTP and dCTP Incorporation
The high fidelity of DNA polymerases in selecting dNTPs over rNTPs can be quantified by comparing their kinetic parameters for incorporation. Pre-steady-state kinetic analysis is a powerful tool for dissecting the individual steps of nucleotide incorporation, providing values for the dissociation constant (Kd), which reflects binding affinity, and the maximum rate of incorporation (kpol or kcat). The catalytic efficiency of incorporation is often expressed as the ratio kpol/Kd.
The following tables summarize the kinetic parameters for dCTP and CTP incorporation by several representative DNA polymerases.
| DNA Polymerase | Substrate | Kd (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Selectivity (dCTP/CTP) | Reference |
| Vent DNA Polymerase | dCTP | 74 | 65 | 0.88 | 6000-fold | [5] |
| CTP | 1100 | 0.16 | 0.000145 | [5] | ||
| DNA Polymerase β | dCTP | - | - | >1000-fold higher than CTP | >1000-fold | [6] |
| rCTP | 70-fold higher than dCTP | 220-fold lower than dCTP | - | [6] | ||
| Human DNA Polymerase γ | dCTP | - | - | - | 1,100 to 77,000-fold (for various rNTPs) | [7] |
Note: "-" indicates that specific values were not provided in the cited literature, but the relative difference was described.
As the data clearly indicates, DNA polymerases exhibit a profound preference for dCTP over CTP. This is reflected in both a weaker binding affinity (higher Kd) and a significantly slower rate of incorporation (lower kpol) for CTP. The cumulative effect results in a catalytic efficiency for dCTP incorporation that is several orders of magnitude greater than that for CTP.
Experimental Protocols for Measuring Substrate Specificity
Two primary methods are widely used to experimentally determine the substrate specificity of DNA polymerases for dNTPs versus rNTPs: pre-steady-state kinetic analysis and stable ribonucleotide incorporation assays.
Pre-Steady-State Kinetic Analysis
This technique allows for the direct measurement of the kinetic parameters of a single nucleotide incorporation event.
a. Materials:
-
Purified DNA polymerase
-
5'-radiolabeled or fluorescently labeled primer-template DNA substrate
-
High-purity dCTP and CTP solutions
-
Rapid quench-flow instrument
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
b. Procedure:
-
Prepare the radiolabeled primer-template DNA by annealing a labeled primer to an unlabeled template strand.
-
In a rapid quench-flow instrument, rapidly mix the DNA polymerase and the primer-template DNA with a solution containing either dCTP or CTP at various concentrations.
-
Quench the reaction at multiple time points (typically milliseconds to seconds) with a solution such as EDTA or formamide.
-
Separate the unextended primer from the extended product (primer + 1 nucleotide) using denaturing PAGE.
-
Visualize and quantify the amount of product formed at each time point.
-
Plot the product concentration versus time. For single-turnover conditions, the data is fit to a single exponential equation to determine the observed rate constant (kobs).
-
Plot the kobs values against the nucleotide concentration and fit the data to a hyperbolic equation to determine kpol and Kd.[8]
Stable Ribonucleotide Incorporation Assay with Alkaline Hydrolysis
This assay measures the stable incorporation of ribonucleotides into a DNA strand.
a. Materials:
-
Purified DNA polymerase
-
5'-radiolabeled primer and unlabeled template DNA
-
dNTP and rNTP (including CTP) solutions
-
Sodium hydroxide (NaOH)
-
Denaturing PAGE system
-
Phosphorimager
b. Procedure:
-
Anneal the 5'-radiolabeled primer to the template DNA.
-
Set up a polymerase reaction containing the primer-template, DNA polymerase, a mix of all four dNTPs, and the CTP to be tested.
-
Incubate the reaction to allow for DNA synthesis.
-
Purify the full-length DNA product.
-
Treat the purified product with NaOH. The alkaline conditions will cause strand breaks at the sites of any incorporated ribonucleotides.[9][10]
-
Analyze the cleavage products by denaturing PAGE.
-
The amount of cleavage can be quantified to determine the frequency of CTP incorporation.
Visualizing Substrate Selection
The following diagram illustrates the logical workflow of substrate selection by DNA polymerase, highlighting the steric hindrance that prevents the efficient incorporation of CTP.
Caption: Substrate selection pathway for dCTP vs. CTP.
Conclusion
The substrate specificity of DNA polymerase is a testament to the evolutionary pressures that have shaped the accuracy of DNA replication. The steric gate mechanism provides a robust and elegant solution for discriminating against the abundant ribonucleotides present in the cell. The quantitative data overwhelmingly demonstrates the preference for dCTP over CTP, a crucial factor in maintaining genomic integrity. The experimental protocols outlined here provide a framework for researchers to probe this fundamental aspect of DNA polymerase function, which is essential for basic research and for the development of novel therapeutics that target DNA synthesis.
References
- 1. Unlocking the Sugar ‘Steric Gate’ of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA Polymerase β Ribonucleotide Discrimination: INSERTION, MISINSERTION, EXTENSION, AND CODING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide Discrimination and Reverse Transcription by the Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying Ribonucleotide Incorporation: Strand-specific Detection of Ribonucleotides in the Yeast Genome and Measuring Ribonucleotide-induced Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTP and its Fluorescent Analogs in RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytidine Triphosphate (CTP) and its fluorescent analogs for RNA labeling. We delve into the key performance indicators, supported by experimental data, to assist you in selecting the optimal tool for your research needs, from in vitro transcription to live-cell imaging.
Introduction to RNA Labeling with Fluorescent CTP Analogs
The visualization and tracking of RNA molecules are fundamental to understanding their diverse roles in cellular processes. The incorporation of fluorescently labeled nucleotides is a powerful technique for this purpose. This guide focuses on fluorescent analogs of CTP, which are incorporated into RNA transcripts by RNA polymerases during in vitro transcription or into cellular RNA through metabolic labeling. We will compare the properties and performance of several prominent fluorescent CTP analogs, including the tricyclic cytosine analogs tCTP and tCOTP, the bicyclic analog pyrrolo-CTP, and the widely used cyanine dye conjugates, Cy3-CTP and Cy5-CTP.
Comparative Performance of Fluorescent CTP Analogs
The choice of a fluorescent CTP analog depends on the specific application, considering factors such as labeling method, desired labeling density, and the photophysical properties of the fluorophore. The following tables summarize the key quantitative data for a selection of fluorescent CTP analogs.
Photophysical Properties of CTP Analogs
| Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| tCTP | 377 | 504 | 0.18 (free nucleotide) | [1] |
| pyrrolo-C | 350 | 460 | 0.023 (riboside) | [2][3][4][5] |
| Cy3-CTP | 550 | 570 | ~0.04 - 0.3 (dye on DNA) | [6][7][8] |
| Cy5-CTP | 648-650 | ~670 | ~0.3 (dye on DNA) | [6][9][10] |
| tCOTP | Not specified | Not specified | Not specified | [11] |
Note: Quantum yields can be highly sensitive to the local environment, such as incorporation into single-stranded or double-stranded RNA, and the specific conjugation chemistry.
Incorporation Efficiency and Method
| Analog | Labeling Method | Polymerase/Kinase | Key Findings | Reference |
| tCTP | In vitro transcription | T7 RNA Polymerase | Incorporated with ~2-fold higher catalytic efficiency than CTP.[1][12] | [1][12] |
| tC (nucleoside) | Metabolic Labeling | Uridine-Cytidine Kinase 2 (UCK2) | Requires UCK2 overexpression for efficient incorporation into cellular RNA.[2][13][14][15][16][17] | [2][13][14][15][16][17] |
| pyrrolo-C (nucleoside) | Metabolic Labeling | Uridine-Cytidine Kinase 2 (UCK2) | Requires UCK2 overexpression; incorporation levels can be higher than tC.[13][14] | [13][14] |
| Cy3-CTP / Cy5-CTP | In vitro transcription | T7 RNA Polymerase | Can be incorporated, but bulky dyes may reduce polymerase processivity and affect RNA function.[10][] | [10][] |
| tCOTP | In vitro transcription | T7 RNA Polymerase | Can be incorporated with up to 100% substitution for CTP with minimal disruption to mRNA structure and function.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for RNA labeling using fluorescent CTP analogs.
Protocol 1: In Vitro Transcription with tCTP
This protocol is adapted for the synthesis of fluorescently labeled RNA using T7 RNA polymerase and tCTP.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 80 mM MgCl₂, 20 mM spermidine, 250 mM NaCl)
-
ATP, GTP, UTP solution (10 mM each)
-
CTP and tCTP solutions (10 mM each)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
ATP, GTP, UTP to a final concentration of 2 mM each
-
CTP and tCTP at the desired ratio (e.g., for 100% labeling, use 2 mM tCTP and no CTP). The ratio can be varied to achieve different labeling densities.[1]
-
1 µg of linearized DNA template
-
20 units of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2 hours.[19]
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the labeled RNA using standard methods such as phenol/chloroform extraction followed by ethanol precipitation, or using a suitable RNA purification kit.
Protocol 2: Metabolic RNA Labeling with tC Nucleoside
This protocol describes the labeling of RNA in cultured cells by metabolic incorporation of the fluorescent nucleoside tC.
Materials:
-
HeLa cells stably expressing Uridine-Cytidine Kinase 2 (UCK2) under an inducible promoter (e.g., Flp-In T-REx system) or transiently transfected with a UCK2 expression plasmid.[13]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
tC nucleoside stock solution (e.g., 50 mM in DMSO)
-
Inducing agent (e.g., tetracycline) if using an inducible system
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture the UCK2-expressing HeLa cells in complete medium.
-
Induce UCK2 expression by adding the appropriate inducing agent (e.g., tetracycline) to the culture medium, if applicable.
-
Add the tC nucleoside to the culture medium to a final concentration of 200-500 µM.[13]
-
Incubate the cells for 12-24 hours to allow for metabolic incorporation of tC into newly synthesized RNA.
-
Wash the cells with PBS to remove unincorporated tC nucleoside.
-
The cells are now ready for visualization by fluorescence microscopy. The labeled RNA is expected to show a nuclear and cytoplasmic distribution.[13]
Visualizing the Workflow
Diagrams created using Graphviz illustrate the key processes described in this guide.
Discussion and Conclusion
The choice between different fluorescent CTP analogs is a trade-off between brightness, perturbation to the RNA structure, and the experimental system.
tCTP and tCOTP represent a class of minimally perturbing analogs that are excellent substrates for T7 RNA polymerase, with tCTP even showing enhanced incorporation efficiency over the natural CTP.[1][12] Their smaller size compared to dye-conjugated nucleotides makes them less likely to interfere with RNA folding and function, as demonstrated for tCOTP.[11] This makes them ideal for studies where maintaining the native structure and function of the RNA is critical.
pyrrolo-C , while also a smaller analog, is primarily utilized for metabolic labeling in conjunction with UCK2 overexpression.[13][14] Its fluorescence is sensitive to the local environment, which can be exploited to study changes in RNA conformation.[2][3][4]
Cy3-CTP and Cy5-CTP offer the advantage of well-characterized, bright, and photostable fluorophores.[6][9][10] However, their bulky nature can be a significant drawback, potentially altering RNA structure, hindering polymerase activity, and affecting biological interactions.[10][] They are best suited for applications where high signal intensity is paramount and potential steric hindrance is less of a concern, such as in fluorescence in situ hybridization (FISH).
References
- 1. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of sequence and structure on pyrrolocytosine fluorescence in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing Fluorescence Properties of Turn-on RNA Aptamers | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pCp-Cy3, Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding fluorescent base analogue labelling of long RNA by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tCOTP: Enhancing mRNA Studies with native-like Fluorescent Labels - News Blog - Jena Bioscience [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 19. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying CTP Levels in Cell Lysates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of cytidine triphosphate (CTP) in cellular lysates is crucial for understanding a myriad of biological processes, from DNA and RNA synthesis to phospholipid metabolism. The selection of an appropriate quantification method is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the most common methods for measuring CTP levels in cell lysates: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Coupled Assays.
This guide delves into the principles, performance characteristics, and detailed experimental protocols for each technique, offering a clear comparison to aid in selecting the most suitable method for your research needs.
At a Glance: Comparing CTP Quantification Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Coupled Assays |
| Principle | Separation based on polarity and detection by UV absorbance. | Separation by chromatography followed by mass-based detection and fragmentation for specific identification. | Enzymatic reactions leading to a measurable signal (colorimetric, fluorometric, or bioluminescent). |
| Specificity | Moderate; relies on retention time for identification, potential for co-eluting compounds. | High; provides structural information through mass-to-charge ratio and fragmentation patterns. | High; dependent on the specificity of the enzymes used in the reaction cascade. |
| Sensitivity | Picomole range. A published method reports a detection limit of 4.32 pmol for CTP.[1] | Femtomole to picomole range. A reported lower limit of quantification (LLOQ) for CTP is 0.01 µg/mL.[2] | Varies widely depending on the assay format (nanomolar to micromolar range). |
| Throughput | Moderate; typical run times are in the range of 20-30 minutes per sample. | Moderate to High; run times can be as short as 10 minutes per sample.[3] | High; amenable to 96-well or 384-well plate formats for simultaneous analysis of many samples. |
| Equipment | HPLC system with a UV detector. | LC system coupled to a tandem mass spectrometer. | Spectrophotometer, fluorometer, or luminometer. |
| Cost | Moderate initial investment and running costs. | High initial investment and specialized maintenance. | Generally lower initial equipment cost; reagent costs can vary. |
| Sample Prep | Relatively simple; typically involves protein precipitation and filtration. | Can be more involved, often requiring solid-phase extraction (SPE) to remove interfering substances.[2] | Can be straightforward, but may require specific buffer conditions for optimal enzyme activity. |
| Multiplexing | Can simultaneously quantify multiple nucleotides in a single run.[1] | Excellent multiplexing capabilities for the simultaneous analysis of a wide range of metabolites. | Typically designed for a single analyte, though multiplexed assays are possible with specific enzyme systems. |
Visualizing the Workflow: From Cell Culture to CTP Quantification
The general workflow for quantifying CTP levels in cell lysates involves several key steps, from sample preparation to data analysis. The specific details of each step may vary depending on the chosen quantification method.
Caption: General experimental workflow for CTP quantification in cell lysates.
In-Depth Method Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For CTP and other nucleotides, reversed-phase ion-pairing chromatography is a common approach. In this method, an ion-pairing agent is added to the mobile phase to enhance the retention of the highly polar nucleotides on the nonpolar stationary phase. Detection is typically achieved using a UV detector, as nucleotides absorb light in the ultraviolet spectrum (around 254-260 nm).
Advantages:
-
Established and robust technology.
-
Good reproducibility and quantitative accuracy.
-
Ability to separate and quantify multiple nucleotides simultaneously.[1]
Disadvantages:
-
Moderate sensitivity compared to LC-MS/MS.
-
Potential for co-eluting compounds to interfere with quantification, leading to lower specificity.
-
Requires careful optimization of chromatographic conditions for good resolution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is determined. In the tandem mass spectrometer, a specific precursor ion (in this case, the CTP molecule) is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and significantly reduces background noise.
Advantages:
-
Exceptional sensitivity and specificity.[3]
-
Provides structural confirmation of the analyte.
-
High throughput with short run times.[3]
-
Excellent for analyzing complex biological matrices.
Disadvantages:
-
High initial instrument cost and maintenance expenses.
-
Requires specialized expertise for operation and data analysis.
-
Matrix effects (suppression or enhancement of ionization) can affect accuracy and require careful method development and validation.
Enzyme-Coupled Assays
Enzyme-coupled assays utilize a series of enzymatic reactions to produce a detectable signal that is proportional to the concentration of the target analyte. For CTP, a hypothetical assay could involve an enzyme that specifically uses CTP to produce a product that can then be measured in a subsequent reaction. This second reaction often generates a change in color (colorimetric), fluorescence, or light (bioluminescent) that can be easily quantified.
Advantages:
-
High throughput and suitable for automation.
-
Generally lower equipment cost compared to chromatography-based methods.
-
Can be highly sensitive depending on the detection method (e.g., bioluminescence).
Disadvantages:
-
Lack of readily available commercial kits specifically for CTP quantification.
-
Susceptible to interference from other components in the cell lysate that may affect enzyme activity.
-
Method development can be complex, requiring careful optimization of enzyme concentrations and reaction conditions.
-
Indirect measurement, where the signal is generated through a cascade of reactions.
It is important to note that many commercially available "CTP ELISA kits" are designed to quantify the CTP synthase (CTPS) enzyme, not the CTP molecule itself.[4][5] Researchers should carefully review the product specifications to ensure the kit is suitable for their intended application.
Detailed Experimental Protocols
Cell Lysis and Nucleotide Extraction (General Protocol)
This protocol is a general starting point and may require optimization depending on the cell type and the chosen quantification method.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a known volume of ice-cold 0.6 M trichloroacetic acid (TCA). Vortex vigorously and incubate on ice for 15-30 minutes to allow for cell lysis and protein precipitation.
-
Neutralization and Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant, which contains the acid-soluble nucleotides. Neutralize the extract by adding an appropriate volume of a neutralizing agent, such as a mixture of tri-n-octylamine and 1,1,2-trichlorotrifluoroethane. Vortex and centrifuge to separate the phases.
-
Sample Storage: The resulting aqueous upper phase containing the nucleotides can be stored at -80°C until analysis.
HPLC Quantification of CTP
The following is a representative protocol adapted from a published method for the analysis of intracellular nucleoside triphosphates.[1]
-
Chromatographic System: An HPLC system equipped with a UV detector set at 254 nm.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: A buffer containing an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydroxide) and a phosphate buffer (e.g., 10 mM KH₂PO₄) at a slightly acidic to neutral pH.
-
Mobile Phase B: A higher concentration of the ion-pairing agent and phosphate buffer in an aqueous/organic mixture (e.g., with methanol or acetonitrile).
-
-
Gradient Elution: A gradient program is typically used to separate the different nucleotides, starting with a lower concentration of Mobile Phase B and gradually increasing it over the course of the run.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Quantification: CTP is identified by its retention time compared to a known standard. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of CTP.
LC-MS/MS Quantification of CTP
This protocol is based on a published method for the simultaneous determination of CTP and other nucleotides.[2]
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A porous graphitic carbon column or a C18 column suitable for nucleotide analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is often used for nucleotides.
-
MRM Transitions: Specific precursor-to-product ion transitions for CTP are monitored. For CTP, this could be m/z 482 -> 159.
-
-
Sample Preparation: In addition to the general extraction protocol, a solid-phase extraction (SPE) step using a weak anion-exchanger (WAX) cartridge may be necessary to clean up the sample and reduce matrix effects.[2]
-
Quantification: CTP is identified by its retention time and specific MRM transition. Quantification is performed using a standard curve, often with the inclusion of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
Conclusion
The choice of method for quantifying CTP in cell lysates depends on a careful consideration of the specific research question, available resources, and desired performance characteristics.
-
HPLC offers a reliable and cost-effective solution for routine CTP quantification, especially when simultaneous analysis of other major nucleotides is required.
-
LC-MS/MS is the gold standard for applications demanding the highest sensitivity and specificity, providing unequivocal identification and quantification of CTP, even in complex biological samples.
-
Enzyme-coupled assays , while not yet widely available as commercial kits for CTP, hold promise for high-throughput screening applications due to their potential for high sensitivity and automation.
By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to obtain accurate and meaningful data on CTP levels, thereby advancing our understanding of cellular metabolism and its role in health and disease.
References
- 1. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation and verification of a bioluminescent biosensor for the quantitation of ara-CTP generation: a biomarker for cytosine arabinoside sensitivity in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile separation of nucleotides from bacterial cell lysates using strong anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
A Comparative Analysis of the Inhibitory Effects of CTP and its Analogs on Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Cytidine Triphosphate (CTP) and several of its key analogs. The focus is on their capacity to inhibit CTP synthetase (CTPS), a critical enzyme in de novo pyrimidine biosynthesis, and in the case of Cytarabine triphosphate (Ara-CTP), its impact on DNA polymerase. This document summarizes quantitative inhibitory data, outlines detailed experimental protocols for the cited assays, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of CTP and its analogs are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the available quantitative data for selected CTP analogs against their primary enzyme targets.
| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 / Ki | Substrate Conditions | Reference(s) |
| CTP | CTP Synthetase (CTPS) | Escherichia coli | IC50: ~370 µM | 600 µM UTP, 1.5 mM ATP | [1] |
| CTP Synthetase (CTPS) | Escherichia coli | IC50: 160 µM | 50 µM UTP, 1.5 mM ATP | [1] | |
| Cyclopentenylcytosine triphosphate (CPEC-TP) | CTP Synthetase | Bovine Liver | IC50: 6 µM | 0.25 mM UTP, 6 mM ATP | [2][3] |
| Gemcitabine-5'-triphosphate (dF-dCTP) | CTP Synthetase | Escherichia coli | IC50: ~1.2 µM | Not Specified | [4] |
| CTP Synthetase-IN-1 | Human CTPS1 | Human | IC50: 32 nM | Not Specified | [5] |
| Human CTPS2 | Human | IC50: 18 nM | Not Specified | [5] | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutaminases (indirectly affects CTPS) | Not Specified | Ki: 6 µM | Not Specified | [6] |
| Cytarabine (prodrug for Ara-CTP) | DNA Synthesis | CCRF-CEM cells | IC50: 16 nM | Not Applicable (in-cell assay) | [7] |
| Cytarabine triphosphate (Ara-CTP) | DNA Polymerase α | Human (DNA synthesome) | Concentration-dependent inhibition | Not Specified | [8] |
Mechanism of Action and Signaling Pathways
CTP and its analogs exert their inhibitory effects through various mechanisms, primarily by targeting CTP synthetase, the enzyme responsible for the final step in de novo pyrimidine biosynthesis.[1][9] The glutamine analogs, Acivicin and 6-Diazo-5-oxo-L-norleucine (DON), function by covalently binding to the glutaminase active site of CTPS, thereby preventing the utilization of glutamine as a nitrogen source for CTP synthesis.[10][11] In contrast, nucleotide analogs like Cyclopentenylcytosine triphosphate (CPEC-TP) act as inhibitors of CTP synthetase.[12] Cytarabine, after its conversion to the active triphosphate form (Ara-CTP), acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation.[7][13]
References
- 1. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metal‐dependent conformational change provides a structural basis for the inhibition of CTP synthase by gemcitabine‐5′‐triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CTP synthetase - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 12. Cyclopentenyl cytosine (CPEC): an overview of its in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cytarabine? [synapse.patsnap.com]
A Comparative Guide to High-Performance Liquid Chromatography for CTP Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of Cytidine Triphosphate (CTP) is paramount for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of various HPLC methods and other analytical techniques for CTP purity assessment, supported by experimental data and detailed protocols.
Cytidine Triphosphate is a critical nucleotide involved in numerous cellular processes, including RNA synthesis, phospholipid biosynthesis, and protein glycosylation. The presence of impurities, such as Cytidine Diphosphate (CDP) and Cytidine Monophosphate (CMP), which are common degradation products, or synthesis-related byproducts, can significantly impact in vitro and in vivo studies. Therefore, accurate and reliable purity analysis is essential.
Comparison of Analytical Methods for CTP Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for CTP purity analysis, offering high resolution and sensitivity. Several HPLC modes can be employed, with Ion-Exchange and Reversed-Phase Ion-Pair chromatography being the most common. In addition to HPLC, other techniques like Capillary Electrophoresis (CE) and enzymatic assays can also be utilized for CTP quantification and purity assessment.
| Analytical Method | Principle | Typical Column/Matrix | Advantages | Limitations |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on the net charge of the analyte. CTP, with its three phosphate groups, is highly negatively charged. | Anion-exchange column (e.g., WAX-1) | Excellent separation of CTP from less phosphorylated impurities like CDP and CMP.[1][2] | Can be sensitive to mobile phase pH and ionic strength. |
| Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC) | An ion-pairing agent is added to the mobile phase to form neutral complexes with the charged CTP molecules, allowing for separation on a non-polar stationary phase. | C18 column | Good resolution and compatibility with mass spectrometry (MS) detectors. | The ion-pairing reagent can be difficult to remove from the column and may interfere with certain detectors. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | C18 or other reversed-phase columns | Highly sensitive and specific, allowing for the identification and quantification of CTP and its impurities at very low levels. | Requires more expensive and complex instrumentation. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility in an electric field. | Fused-silica capillary | High separation efficiency, fast analysis times, and requires only small sample volumes.[3] | Lower loading capacity and can have lower sensitivity compared to HPLC. Reproducibility can be a challenge. |
| Enzymatic Assays | Utilizes enzymes that specifically react with CTP, and the product of the reaction is measured. | 96-well plates for high-throughput screening | High specificity and can be adapted for high-throughput formats.[4] | Indirect measurement of CTP, and the purity of the enzyme is critical. May not provide information on the nature of impurities. |
Performance Data Summary
The following table summarizes the quantitative performance data for different analytical methods for CTP analysis. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.
| Performance Metric | Ion-Exchange HPLC | Reversed-Phase Ion-Pair HPLC | LC-MS/MS | Enzymatic Assay |
| Linearity Range | Wide linear range reported, specific values not consistently available.[1][2] | Typically in the µg/mL to mg/mL range. | Reported up to 451 µmol/L. | 0.058 - 10 mM for cytidine (a related compound).[4] |
| Precision (%RSD) | High precision reported, specific values not consistently available.[1][2] | Generally <2% for intra- and inter-day precision. | Intra-assay CV < 10%, Inter-assay CV < 15%. | N/A |
| Accuracy (% Recovery) | 82.5% reported for a specific purification method.[2] | Typically within 98-102%. | Within 15% of the nominal value. | N/A |
| Limit of Detection (LOD) | N/A | N/A | N/A | N/A |
| Limit of Quantification (LOQ) | N/A | N/A | Low µM range. | N/A |
N/A: Data not consistently available in the reviewed literature for CTP.
Experimental Protocols
Ion-Exchange HPLC Method for CTP, CDP, and CMP Separation
This protocol is based on a method developed for the separation of cytidine compounds.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Anion-exchange column (e.g., WAX-1).
-
Mobile Phase: Isocratic elution with an appropriate buffer (details to be optimized based on the specific column and system).
-
Flow Rate: To be optimized for best separation.
-
Detection: UV at 260 nm.
-
Retention Times:
Sample Preparation for HPLC Analysis
-
Accurately weigh the CTP sample.
-
Dissolve the sample in a suitable buffer (e.g., mobile phase or a compatible solvent) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
Mandatory Visualizations
CTP Purity Analysis Workflow
Caption: Experimental workflow for CTP purity analysis using HPLC.
CTP in Pyrimidine and Phospholipid Synthesis
References
- 1. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTP Utilization Across Diverse RNA Polymerases
For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide incorporation by different RNA polymerases is critical for fields ranging from molecular biology to antiviral therapeutics. This guide provides an objective comparison of Cytidine Triphosphate (CTP) utilization by various RNA polymerases, supported by experimental data and detailed methodologies.
The synthesis of RNA, a cornerstone of gene expression, is carried out by RNA polymerases (RNAPs). These enzymes exhibit significant diversity across the domains of life and viruses, particularly in their subunit composition, regulatory mechanisms, and kinetics of nucleotide incorporation. The efficiency and fidelity with which they utilize nucleotide triphosphates (NTPs), such as CTP, are fundamental to their biological roles. This guide focuses on a comparative study of CTP utilization, offering insights into the catalytic activity of bacterial, bacteriophage, eukaryotic, and viral RNA polymerases.
Quantitative Comparison of CTP Utilization
The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic rate constant (kcat or kpol), provide a quantitative measure of its affinity for a substrate and its catalytic efficiency. The following tables summarize the available kinetic data for CTP utilization by several key RNA polymerases. It is important to note that experimental conditions can influence these values, and thus, they should be considered in the context of the cited studies.
| RNA Polymerase | Organism/Source | CTP Km (µM) | kpol / kcat (s⁻¹) | Catalytic Efficiency (kpol/Km) (µM⁻¹s⁻¹) | Reference |
| Bacterial | |||||
| Escherichia coli RNAP | Escherichia coli | ~10-30 (for initiation with CTP) | Varies with sequence | Not explicitly stated for CTP elongation | [1] |
| Bacteriophage | |||||
| T7 RNAP | Bacteriophage T7 | 28 - 124 (for all NTPs) | 145 - 190 (for all NTPs) | ~1.17 - 6.79 (for all NTPs) | [2][3] |
| Eukaryotic | |||||
| RNA Polymerase I | Saccharomyces cerevisiae | ~70 (general NTPs) | ~320 (for CMP incorporation) | ~4.57 | [4] |
| RNA Polymerase II | Saccharomyces cerevisiae | Not explicitly stated for CTP | ~89 (for AMP incorporation) | Not explicitly stated for CTP | [5] |
| RNA Polymerase III | Saccharomyces cerevisiae | ~100 (for ATP) | ~54 (for AMP incorporation) | ~0.54 | [6] |
| Viral (RNA-Dependent) | |||||
| Poliovirus 3Dpol | Poliovirus | Data not available | Data not available | Data not available | [7] |
| SARS-CoV-2 RdRp | SARS-CoV-2 | Data not available | Data not available | Data not available | [8] |
Note: Kinetic data for viral RNA-dependent RNA polymerases (RdRps) regarding specific CTP utilization is less commonly reported in terms of precise Km and kpol values in the initial search results. Much of the research focuses on the incorporation of nucleotide analogs as potential antiviral inhibitors.[8]
Experimental Protocols
The determination of kinetic parameters for CTP utilization relies on sophisticated biochemical assays. Below are detailed methodologies for key experiments commonly cited in such studies.
In Vitro Transcription Assay (Single-Round)
This assay is fundamental for measuring the overall rate of RNA synthesis and can be adapted to study the incorporation of specific nucleotides.
1. Template Preparation:
- A linear DNA template containing a specific promoter sequence (e.g., T7 promoter for T7 RNAP, or a eukaryotic promoter for Pol I, II, or III) is prepared.[9]
- The template is designed to produce a transcript of a defined length. To study CTP incorporation specifically, a template can be designed to be C-less, except for a specific position where CTP incorporation is required to proceed.[10]
2. Reaction Mix Assembly:
- The reaction is assembled on ice in a nuclease-free microcentrifuge tube.
- A typical 20 µL reaction includes:
- RNAPol Reaction Buffer (1X final concentration)[1]
- ATP, GTP, UTP (at saturating concentrations, e.g., 0.5 mM each)[1]
- CTP (at varying concentrations to determine Km)
- α-32P-CTP (for radiolabeling of the transcript)[5]
- Linear DNA template (e.g., 1 µg)[1]
- Dithiothreitol (DTT) (e.g., 5 mM)[1]
- RNase Inhibitor (optional)[1]
- The respective RNA Polymerase (added last)[1]
3. Incubation and Quenching:
- The reaction is initiated by transferring the tube to a 37°C incubator.
- Aliquots are taken at various time points and the reaction is stopped by adding a quench solution, such as formamide loading buffer containing EDTA.[11]
4. Analysis:
- The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
- The gel is exposed to a phosphor screen, and the intensity of the radiolabeled RNA bands is quantified to determine the rate of transcription.[10]
Quench-Flow Kinetics Assay
This technique allows for the measurement of pre-steady-state kinetics, providing insights into individual steps of the nucleotide addition cycle on a millisecond timescale.[1]
1. Elongation Complex (EC) Formation:
- A stable elongation complex is formed by incubating the RNA polymerase with a synthetic DNA template and a short RNA primer.[5]
- The 3' end of the RNA primer can be radiolabeled for visualization.[5]
2. Rapid Mixing and Quenching:
- The pre-formed EC is loaded into one syringe of a quench-flow apparatus.
- A second syringe is loaded with the NTP substrate (in this case, CTP at a specific concentration) and Mg2+.
- The contents of the two syringes are rapidly mixed, initiating the reaction.
- After a defined, short time interval (milliseconds to seconds), the reaction is quenched by mixing with a solution from a third syringe (e.g., 1 M HCl or EDTA).[5]
3. Product Analysis:
- The quenched samples are neutralized and the RNA products are separated by denaturing PAGE.
- The amount of extended RNA primer is quantified to determine the rate of single nucleotide incorporation. By varying the CTP concentration, the Km and kpol can be determined.[5]
Fluorescence-Based Real-Time Assay
This method offers a continuous, real-time measurement of nucleotide incorporation without the use of radioactivity.[2][3]
1. Fluorescently Labeled Template-Primer:
- A DNA template is designed with a fluorescent probe, such as 2-aminopurine (2-AP), at a specific position near the site of nucleotide incorporation.[2][3]
- The fluorescence of 2-AP is sensitive to its local environment and changes upon nucleotide binding and incorporation.[2][3]
2. Stopped-Flow Measurement:
- The elongation complex, formed with the fluorescently labeled DNA/RNA hybrid, is placed in a stopped-flow instrument.
- The reaction is initiated by rapidly mixing the EC with a solution containing the NTP of interest (CTP).
- The change in fluorescence is monitored in real-time.
3. Data Analysis:
- The rate of the fluorescence change corresponds to the rate of nucleotide incorporation.[2][3]
- By measuring the rate at different CTP concentrations, the kinetic parameters can be determined.[2][3]
Visualizing the Nucleotide Addition Cycle
The nucleotide addition cycle (NAC) is the fundamental process by which an RNA polymerase extends the growing RNA chain. It is a conserved mechanism across different polymerases, although the rates of each step can vary. The following diagram illustrates the key steps of the NAC.
Caption: A simplified diagram of the RNA polymerase nucleotide addition cycle.
Conclusion
The utilization of CTP by different RNA polymerases reveals both conserved mechanisms and distinct kinetic properties. While the fundamental nucleotide addition cycle is a shared feature, the affinity for CTP and the rate of its incorporation can vary significantly. This comparative guide highlights these differences through quantitative data and detailed experimental methodologies. For researchers in basic science, these distinctions are crucial for understanding the evolution and regulation of transcription. For professionals in drug development, the kinetic differences between host and pathogenic (e.g., viral) RNA polymerases offer opportunities for the rational design of selective inhibitors that can serve as effective therapeutic agents. Further research, particularly in obtaining more precise kinetic data for a wider range of polymerases and under varied conditions, will continue to refine our understanding of this fundamental biological process.
References
- 1. neb.com [neb.com]
- 2. landick.wisc.edu [landick.wisc.edu]
- 3. mdpi.com [mdpi.com]
- 4. Global kinetic mechanism describing single nucleotide incorporation for RNA polymerase I reveals fast UMP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription elongation mechanisms of RNA polymerases I, II, and III and their therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Within and Beyond the Nucleotide Addition Cycle of Viral RNA-dependent RNA Polymerases [frontiersin.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pnas.org [pnas.org]
- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CTP vs. ddhCTP as Substrates for Viral RNA Polymerase
For researchers, scientists, and drug development professionals, understanding the nuances of viral replication is paramount. A key player in this process is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for copying the viral genome. This guide provides a detailed comparison of the natural substrate, Cytidine Triphosphate (CTP), with its endogenous antiviral counterpart, 3'-deoxy-3',4'-didehydro-CTP (ddhCTP).
The interferon-inducible protein viperin catalyzes the conversion of CTP into ddhCTP, a potent chain terminator for the RdRp of several viruses.[1][2] This discovery has illuminated a novel mechanism of the innate immune response and presents new avenues for antiviral drug design. This guide will delve into the comparative performance, mechanism of action, and experimental data supporting the differential roles of CTP and ddhCTP in viral replication.
At a Glance: CTP vs. ddhCTP
| Feature | Cytidine Triphosphate (CTP) | 3'-deoxy-3',4'-didehydro-CTP (ddhCTP) |
| Primary Role | Natural substrate for RNA synthesis | Chain-terminating inhibitor of viral RdRp |
| Origin | Cellular nucleotide pool | Biosynthesized from CTP by the enzyme viperin |
| Mechanism of Action | Incorporated into the growing RNA chain, allowing for chain elongation | Incorporated into the nascent RNA chain, but lacks the 3'-OH group, preventing further nucleotide addition and terminating synthesis.[3][4] |
| Effect on Viral Replication | Essential for viral genome replication | Inhibits viral replication |
| Viral Specificity | Utilized by a broad range of viral RdRps | Effective against several flaviviruses (e.g., Dengue, West Nile, Zika) and SARS-CoV-2.[1][3][4] Notably, some picornavirus RdRps are not sensitive to ddhCTP.[1][5] |
Performance Data: ddhCTP Inhibition of Viral RNA Polymerases
The inhibitory activity of ddhCTP varies across different viral families. The following table summarizes key quantitative data from in vitro studies.
| Virus | RNA Polymerase | Parameter | Value | Fold Difference (ddhCTP vs. CTP utilization) |
| Dengue Virus (DV) | RdRp | Relative Utilization | - | 135-fold lower for ddhCTP |
| West Nile Virus (WNV) | RdRp | Relative Utilization | - | 59-fold lower for ddhCTP |
| Human Rhinovirus C (HRV-C) | RdRp | IC50 | ~10,000 - 20,000 µM | - |
| Zika Virus (ZIKV) | RdRp | Inhibition | Demonstrated | - |
| Hepatitis C Virus (HCV) | RdRp | Inhibition | Demonstrated | - |
Data sourced from Gizzi et al., 2018.[2]
Mechanism of Action and Experimental Workflow
The antiviral activity of ddhCTP is a direct consequence of its molecular structure. The following diagrams illustrate the biosynthetic pathway of ddhCTP and a typical experimental workflow to assess its inhibitory properties.
Caption: Biosynthesis of ddhCTP and its role in viral replication.
Caption: A typical in vitro RNA polymerase assay workflow.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data. Below are outlines of common assays used to compare CTP and ddhCTP.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This assay directly measures the ability of the viral polymerase to synthesize RNA in the presence of either CTP or ddhCTP.
Objective: To determine if ddhCTP acts as a chain terminator for a specific viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
Synthetic RNA template and primer
-
Nucleoside triphosphates (ATP, GTP, UTP, and either CTP or ddhCTP)
-
Radiolabeled nucleotide (e.g., [α-³²P]GTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
Quenching solution (e.g., EDTA in formamide)
-
Denaturing polyacrylamide gel
-
Phosphorimager or X-ray film
Methodology:
-
Reaction Setup: Assemble the reaction mixture in the reaction buffer containing the purified RdRp, RNA template-primer, ATP, UTP, radiolabeled GTP, and either varying concentrations of CTP or ddhCTP.
-
Initiation and Incubation: Initiate the reaction by adding the final component (e.g., the enzyme or MgCl₂). Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled RNA products using autoradiography or a phosphorimager. The presence of shorter, terminated RNA fragments in the presence of ddhCTP, as compared to the full-length product with CTP, indicates chain termination.
Molecular Dynamics (MD) Simulations
Computational studies, such as MD simulations, provide insights into the molecular interactions between the substrates and the polymerase.
Objective: To compare the binding and incorporation dynamics of CTP and ddhCTP within the RdRp active site.
Methodology:
-
System Setup: A model of the viral RdRp in complex with an RNA template-primer is constructed based on crystallographic or cryo-electron microscopy data.[3][4]
-
Ligand Docking: CTP or ddhCTP is docked into the active site of the RdRp model.
-
Simulation: The system is subjected to MD simulations for a significant duration (e.g., hundreds of nanoseconds) to observe the dynamic behavior of the nucleotide within the active site.[4]
-
Analysis: Trajectories from the simulations are analyzed to determine binding stability, conformational changes, and the energetic favorability of incorporation for both CTP and ddhCTP.[3] For instance, root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots can reveal the stability and flexibility of the complex with each substrate.[6]
Conclusion
The comparison between CTP and ddhCTP highlights a fascinating aspect of the host-virus arms race. While CTP is the essential building block for viral replication, the host can convert it into a potent weapon, ddhCTP, to terminate this process. The differential sensitivity of various viral polymerases to ddhCTP underscores the importance of targeted research in the development of novel antiviral therapeutics. The experimental and computational approaches detailed in this guide provide a framework for the continued investigation of nucleotide analogs as inhibitors of viral replication.
References
- 1. pandemicpact.org [pandemicpact.org]
- 2. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor ddhCTP of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding the Blueprint: A Guide to Confirming Site-Specific Incorporation of Modified CTP
For researchers, scientists, and drug development professionals, the precise incorporation of modified nucleotides is paramount for the synthesis of effective therapeutic oligonucleotides and the accurate study of nucleic acid biology. This guide provides a comprehensive comparison of key methodologies to confirm the site-specific incorporation of modified Cytidine Triphosphate (CTP), offering detailed experimental protocols and data-driven insights to inform your selection of the most appropriate validation strategy.
The successful integration of a modified CTP into a DNA or RNA strand at a predetermined position is a critical checkpoint in various research and development pipelines. Confirmation of this event is essential to ensure the integrity of the final product and the validity of subsequent experimental results. This guide compares three robust methods for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Primer Extension Assay, and Sanger Sequencing.
Method Comparison at a Glance
Choosing the optimal method for confirming site-specific incorporation depends on several factors, including the length of the oligonucleotide, the nature of the modification, the required sensitivity and resolution, throughput needs, and budgetary constraints. The following table summarizes the key performance characteristics of each technique.
| Feature | MALDI-TOF Mass Spectrometry | Primer Extension Assay | Sanger Sequencing |
| Primary Principle | Measures the mass-to-charge ratio of the oligonucleotide. | Enzymatic extension of a primer to a point of termination or pause caused by the modification. | Chain-termination PCR to determine the nucleotide sequence. |
| Resolution | High (can resolve single Dalton differences).[1][2] | Single nucleotide. | Single nucleotide. |
| Sensitivity | High (low fmol to pmol range).[3][4] | High (can detect low abundance transcripts and modifications).[5][6] | Moderate. |
| Throughput | High (can be automated for rapid analysis of many samples).[7][8] | Moderate to High (can be adapted for multi-well formats). | Low to Moderate. |
| Cost per Sample | Moderate (instrumentation is a significant initial investment, but per-sample cost can be low with high throughput).[9] | Low to Moderate (requires labeled primers and enzymes). | Moderate. |
| Oligonucleotide Length | Optimal for shorter oligonucleotides (<50 bases).[4][10] | Applicable to a wide range of lengths, dependent on enzyme processivity. | Can read >500 nucleotides.[6] |
| Information Provided | Exact mass of the oligonucleotide, confirming the presence of the modification. | Location of the modification (as a stop or pause in reverse transcription). | Full sequence of the oligonucleotide, confirming both the modification's presence and the overall sequence integrity. |
| Key Advantage | Speed and direct mass measurement. | High sensitivity for detecting the presence and location of a modification. | Provides the complete sequence context. |
| Key Limitation | Decreased resolution for longer oligonucleotides.[10] | Indirect detection; requires careful controls to rule out other causes of polymerase pausing. | Can be less sensitive for detecting low levels of incorporation and may not be suitable for all types of modifications. |
Logical Workflow for Method Selection
The selection of an appropriate confirmation method should be a deliberate process based on the specific requirements of your experiment. The following workflow provides a decision-making framework.
Experimental Protocols and Workflows
This section provides detailed protocols for each of the three confirmation methods, along with visual workflows to illustrate the key steps.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for the rapid and accurate mass determination of oligonucleotides.[11] The presence of a modified CTP will result in a predictable mass shift in the resulting spectrum compared to the unmodified control.
-
Sample Preparation :
-
Dissolve the purified oligonucleotide containing the modified CTP in nuclease-free water to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated solution of a suitable MALDI matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 1:1 mixture of acetonitrile and water.
-
Mix the oligonucleotide sample and the matrix solution in a 1:1 ratio.
-
-
Spotting :
-
Spot 1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
-
MALDI-TOF MS Analysis :
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically positive or negative ion mode, depending on the oligonucleotide and modification). The instrument will irradiate the sample spot with a laser, causing desorption and ionization of the oligonucleotide molecules.
-
The ionized molecules travel through a flight tube, and their time-of-flight is measured, which is proportional to their mass-to-charge ratio.
-
-
Data Analysis :
-
Process the raw data to obtain a mass spectrum.
-
Determine the experimental molecular weight of the oligonucleotide.
-
Compare the experimental mass to the theoretical mass calculated for the oligonucleotide with the incorporated modified CTP. A match confirms the successful incorporation.
-
Primer Extension Assay
A primer extension assay can pinpoint the location of a modified nucleotide if it causes a pause or termination of a DNA polymerase or reverse transcriptase.[3][7][12][13]
-
Primer Labeling :
-
Label a DNA primer that is complementary to the sequence downstream of the expected modification site. A common method is 5'-end labeling with [γ-³²P]ATP using T4 polynucleotide kinase. Fluorescently labeled primers can also be used.
-
Purify the labeled primer to remove unincorporated label.
-
-
Annealing :
-
Mix the labeled primer with the RNA or DNA template containing the modified CTP in an appropriate annealing buffer.
-
Heat the mixture to denature the nucleic acids and then slowly cool to allow the primer to anneal to the template.
-
-
Primer Extension Reaction :
-
Prepare a reaction mix containing the annealed template-primer hybrid, a suitable buffer, dNTPs, and a DNA polymerase (for DNA templates) or reverse transcriptase (for RNA templates).
-
Incubate the reaction at the optimal temperature for the enzyme. The polymerase will extend the primer until it encounters the modified CTP, which may cause it to pause or terminate.
-
-
Analysis :
-
Stop the reaction and denature the products.
-
Separate the extension products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products by autoradiography (for radiolabeled primers) or fluorescence imaging.
-
The size of the terminated product, determined by running a sequencing ladder or size standards alongside, will indicate the position of the modified CTP.
-
Sanger Sequencing
Sanger sequencing can be used to directly determine the sequence of an oligonucleotide, thereby confirming the presence of the modified CTP at the correct position.[6] This method is particularly useful for providing the full sequence context.
-
Template and Primer Preparation :
-
The template for Sanger sequencing is typically a PCR product of the region containing the potential modification or a plasmid into which this region has been cloned. If the starting material is RNA, it must first be reverse transcribed into cDNA.
-
A sequencing primer that binds upstream of the region of interest is required.
-
-
Cycle Sequencing Reaction :
-
Set up a cycle sequencing reaction containing the DNA template, sequencing primer, DNA polymerase, a mixture of dNTPs, and a small amount of fluorescently labeled dideoxynucleotides (ddNTPs).
-
Perform thermal cycling, during which the DNA is denatured, the primer anneals, and the polymerase extends the primer. The incorporation of a ddNTP terminates the extension, resulting in a series of DNA fragments of different lengths, each ending with a specific fluorescently labeled ddNTP.
-
-
Purification and Capillary Electrophoresis :
-
Purify the sequencing reaction products to remove unincorporated ddNTPs and primers.
-
Separate the fragments by size using capillary electrophoresis.
-
-
Data Analysis :
-
As the fragments pass through the capillary, a laser excites the fluorescent dyes, and a detector records the color of the fluorescence.
-
The sequencing software generates an electropherogram, where each peak corresponds to a nucleotide in the sequence.
-
Analyze the sequence to confirm that the modified CTP is present at the expected position. The modification may or may not cause a clear signature on the electropherogram depending on its nature. It is crucial to compare the sequence with that of an unmodified control.
-
Conclusion
The confirmation of site-specific incorporation of modified CTP is a non-negotiable step in the quality control of synthetic oligonucleotides and in fundamental research. Each of the methods described in this guide—MALDI-TOF MS, Primer Extension Assay, and Sanger Sequencing—offers a unique set of advantages and limitations. By carefully considering the specific requirements of your project and utilizing the provided workflows and protocols, you can confidently select and execute the most appropriate method to validate the precise placement of your desired modification, ensuring the accuracy and reliability of your downstream applications.
References
- 1. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 3. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 4. web.colby.edu [web.colby.edu]
- 5. Evaluation of Single-Nucleotide Primer Extension for Detection and Typing of Phylogenetic Markers Used for Investigation of Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of limit of detection in primer extension-based multiplexed mutation assay using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 12. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of CTP and its Analogs with CTP Synthetase: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic interactions of cytidine triphosphate (CTP) and its analogs with CTP synthetase (CTPS) is pivotal for the development of novel therapeutics targeting nucleotide metabolism. This guide provides a comparative analysis of the kinetics of CTP and its key analogs with CTPS, supported by experimental data and detailed protocols.
CTP synthetase is a rate-limiting enzyme in the de novo biosynthesis of pyrimidine nucleotides, catalyzing the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[1] This process is essential for DNA and RNA synthesis, and its dysregulation is implicated in various diseases, including cancer and infectious diseases. Consequently, CTPS has emerged as a significant target for drug development.[2]
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of CTP synthetase for its natural substrates (UTP and ATP) and various CTP analogs that act as inhibitors. These analogs are critical tools for studying CTPS function and hold potential as therapeutic agents.
| Compound | Enzyme Source | Kinetic Parameter | Value | Notes |
| Substrates | ||||
| UTP | Human Lymphocytes (Resting) | Km | 280 ± 310 µM | Kinetic parameters determined from cell lysates.[3] |
| Human Lymphocytes (Activated) | Km | 230 ± 280 µM | [3] | |
| Human Lymphocytes (Resting) | Vmax | 83 ± 20 pmol/min | [3] | |
| Human Lymphocytes (Activated) | Vmax | 379 ± 90 pmol/min | [3] | |
| Product/Inhibitor | ||||
| CTP | E. coli | Ki | ~110 µM | Acts as a feedback inhibitor, competitive with UTP. |
| Analogs/Inhibitors | ||||
| Gemcitabine-5'-triphosphate (dF-dCTP) | E. coli | Ki | 3.0 ± 0.1 µM | Potent competitive inhibitor with respect to UTP. |
| Cyclopentenylcytosine (CPEC) Triphosphate | Bovine | IC50 | 6 µM | Induces sigmoidal kinetics with respect to UTP.[4][5] |
| 3-Deazauridine (3-DAU) | Human Lymphocytes | - | Induces inhibition | Known inhibitor of CTPS.[3] 3-Deazauridine is a structural analog of uridine and its triphosphate form acts as a competitive inhibitor of CTP synthetase.[6] |
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to understanding enzyme-inhibitor interactions. Below are detailed methodologies for key experiments cited in the study of CTP synthetase kinetics.
Spectrophotometric Assay for CTP Synthetase Activity
This is a continuous assay that monitors the conversion of UTP to CTP by measuring the increase in absorbance at 291 nm.[7]
Materials:
-
Purified CTP synthetase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM 2-mercaptoethanol
-
Substrates: UTP, ATP, L-glutamine
-
Allosteric activator: GTP
-
Spectrophotometer capable of measuring absorbance at 291 nm
Procedure:
-
Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM 2-mercaptoethanol, 2 mM L-glutamine, 0.1 mM GTP, 2 mM ATP, and 2 mM UTP in a total volume of 0.1 ml.[7]
-
Add an appropriate dilution of the purified CTP synthetase enzyme to the reaction mixture.
-
Immediately place the reaction mixture in a cuvette and monitor the increase in absorbance at 291 nm over time using a recording spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient difference between CTP and UTP at 291 nm.
-
For inhibitor studies, the inhibitor is included in the reaction mixture at various concentrations, and the effect on the reaction rate is measured.
Glutamate Dehydrogenase Coupled Assay
This coupled assay measures the production of glutamate, a co-product of the CTP synthetase reaction when glutamine is used as the nitrogen source. The glutamate produced is then measured in a secondary reaction catalyzed by glutamate dehydrogenase (GDH).[8][9]
Materials:
-
Purified CTP synthetase
-
Assay components as in the spectrophotometric assay
-
Glutamate Dehydrogenase (GDH)
-
NAD⁺ or NADP⁺
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
The primary CTP synthetase reaction is set up as described above.
-
The reaction is coupled to a secondary reaction containing GDH and NAD(P)⁺.
-
GDH catalyzes the oxidative deamination of the glutamate produced by CTPS, reducing NAD(P)⁺ to NAD(P)H.
-
The increase in absorbance at 340 nm due to the formation of NAD(P)H is monitored spectrophotometrically.
-
The rate of CTP synthesis is proportional to the rate of NAD(P)H production.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
This highly sensitive and specific method directly measures the amount of CTP produced in the enzymatic reaction.[3]
Materials:
-
CTP synthetase reaction components
-
Internal standard (e.g., stable isotope-labeled CTP)
-
LC-MS/MS system
Procedure:
-
Perform the CTP synthetase reaction for a defined period.
-
Stop the reaction, typically by adding a quenching agent like perchloric acid.
-
Add a known amount of an internal standard.
-
Separate the reaction components using liquid chromatography.
-
Detect and quantify CTP and the internal standard using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
-
The amount of CTP produced is determined by comparing its peak area to that of the internal standard.
Visualizing the CTP Synthetase Reaction and Inhibition
The following diagrams illustrate the CTP synthetase reaction pathway and a general workflow for determining inhibitor kinetics.
Caption: CTP Synthetase catalyzes the formation of CTP from UTP, ATP, and glutamine.
Caption: Workflow for determining the kinetic parameters of CTP synthetase inhibitors.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Human CTP Synthetase in Saccharomyces cerevisiae Reveals Phosphorylation by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Allosteric Regulation of Aspartate Transcarbamoylase by CTP and GTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric regulation of the enzyme Aspartate Transcarbamoylase (ATCase) by Cytidine Triphosphate (CTP) and Guanosine Triphosphate (GTP). The content is supported by experimental data to elucidate the differential impact of these two nucleotides on enzyme kinetics and regulatory pathways.
Introduction to Allosteric Regulation of ATCase
Aspartate Transcarbamoylase (ATCase) is a key enzyme in the pyrimidine biosynthetic pathway, catalyzing the committed step of converting aspartate and carbamoyl phosphate into N-carbamoylaspartate. Its activity is finely tuned by allosteric effectors to maintain a balance of purine and pyrimidine nucleotides within the cell. ATCase is a classic example of an allosterically regulated enzyme, existing in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[1] The binding of allosteric effectors to regulatory sites, distinct from the active site, shifts the equilibrium between these two states.
This guide focuses on the comparative effects of two such allosteric modulators: CTP, an end-product of the pyrimidine pathway, and GTP, a purine nucleotide.
Comparative Analysis of CTP and GTP Regulation
Experimental evidence demonstrates a stark contrast in the allosteric regulation of ATCase by CTP and GTP. CTP acts as a potent negative allosteric effector (inhibitor), while the regulatory role of GTP is significantly less pronounced and often considered negligible in the presence of other nucleotides.
Data Presentation: Quantitative Comparison of Allosteric Effects
The following table summarizes the quantitative impact of CTP and GTP on the kinetic parameters of E. coli ATCase.
| Kinetic Parameter | No Effector (Wild-Type) | + CTP | + GTP |
| K_half_ for Aspartate (mM) | 6 | Increased (e.g., to 11 mM with saturating CTP)[2] | Not significantly affected[3] |
| V_max_ (µmol/µg/h) | ~15-17 | Decreased | Not significantly affected |
| Hill Coefficient (n_H_) | ~1.4 - 2.1[4] | Increased (e.g., to 2.27)[5] | Not significantly affected[3] |
| Effect | Baseline Activity | Inhibition (stabilizes T state)[6] | Weak to no significant effect[3] |
Note: The provided values are approximations derived from multiple sources and can vary based on experimental conditions such as pH and substrate concentrations.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the allosteric regulation of ATCase.
ATCase Activity Assay
This protocol is adapted from established methods for measuring ATCase activity and the influence of allosteric effectors.
1. Materials and Reagents:
-
Purified E. coli Aspartate Transcarbamoylase
-
L-Aspartate
-
Carbamoyl Phosphate
-
Tris-acetate buffer (50 mM, pH 8.3)
-
CTP stock solution (pH 7.0)
-
GTP stock solution (pH 7.0)
-
Colorimetric reagent for detecting N-carbamoylaspartate (e.g., antipyrine and N-(1-Naphthyl)ethylenediamine)
-
Spectrophotometer
2. Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures in cuvettes or a microplate. Each reaction should contain:
-
Tris-acetate buffer (50 mM, pH 8.3)
-
L-Aspartate (e.g., 5 mM)
-
The desired concentration of the allosteric effector (CTP or GTP) or no effector for the control.
-
Purified ATCase (e.g., 0.5 µg/mL).
-
-
Reaction Initiation: Initiate the reaction by adding carbamoyl phosphate to a final concentration of 4 mM.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C).
-
Reaction Termination and Color Development: After a defined time interval (e.g., 10 minutes), stop the reaction by adding a colorimetric reagent. This reagent reacts with the product, N-carbamoylaspartate, to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each condition. Plot the velocity against the aspartate concentration to determine the kinetic parameters (K_half_, V_max_, and Hill coefficient).
Visualization of Allosteric Regulation
The following diagrams illustrate the signaling pathway of ATCase regulation and the experimental workflow.
Caption: Allosteric regulation of ATCase by CTP and Substrate.
Caption: Workflow for ATCase Activity Assay.
Conclusion
The allosteric regulation of Aspartate Transcarbamoylase by CTP and GTP presents a clear differential impact. CTP is a potent feedback inhibitor that significantly alters the kinetic properties of ATCase by stabilizing the low-activity T state.[6] This inhibition is a crucial mechanism for controlling the pyrimidine biosynthesis pathway. In contrast, GTP does not exert a significant allosteric effect on ATCase activity.[3] While it binds to the regulatory sites, this binding does not translate into a substantial modulation of the enzyme's catalytic efficiency.[3] This comparative analysis underscores the specificity of allosteric regulation and highlights the intricate mechanisms that govern metabolic pathways. For researchers in drug development, understanding these specific allosteric sites and the differential effects of regulators can inform the design of targeted therapeutic agents.
References
- 1. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 2. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo formation of allosteric aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains: implications for protein folding and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aklectures.com [aklectures.com]
Safety Operating Guide
Proper Disposal of Cytidine-5'-triphosphate Disodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Cytidine-5'-triphosphate disodium salt, a common reagent in molecular biology.
Core Principle: Safety and Compliance
The foundational step in any chemical disposal procedure is to consult the Safety Data Sheet (SDS) provided by the manufacturer. For this compound salt, the consensus from multiple suppliers is that this substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Occupational Safety and Health Administration (OSHA) standards[1][2][3]. However, it is crucial to adhere to all federal, state, and local regulations governing laboratory waste.
Immediate Safety and Handling Precautions
While this compound salt is not considered hazardous, good laboratory practice dictates the use of personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or latex gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound salt typically used in a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm that the waste is solely this compound salt and is not mixed with any hazardous substances.
-
If the substance is in a solution, identify all other components of the mixture to ensure they are also non-hazardous.
-
Do not mix this waste with other chemical waste streams, especially those containing hazardous materials like flammable solvents, corrosive acids or bases, or toxic compounds[4][5].
2. Container Selection and Labeling:
-
Use a clearly labeled, leak-proof container for collecting the waste[6][7].
-
The label should include the full chemical name: "this compound salt" (avoiding abbreviations) and the concentration if in solution[4][8].
-
Indicate that the waste is "Non-Hazardous"[5].
3. Disposal of Uncontaminated Solid Waste:
-
For uncontaminated, solid this compound salt, it can typically be disposed of as regular laboratory trash, provided it is not mixed with any hazardous materials[6].
-
Double-bag the solid waste in clear plastic bags to allow for visual inspection[6].
4. Disposal of Aqueous Solutions:
-
For small quantities of dilute, non-hazardous aqueous solutions of this compound salt, disposal down the sanitary sewer may be permissible, subject to local regulations[9].
-
Before sewer disposal, neutralize the solution to a pH between 5 and 9[9].
-
Flush with a large volume of water (at least 20 parts water to 1 part waste solution) to ensure adequate dilution[9].
5. Disposal of Empty Containers:
-
Empty containers that held this compound salt should be triple-rinsed with water or a suitable solvent[7][10].
-
The rinsate should be collected and disposed of as non-hazardous aqueous waste.
-
After rinsing, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling, depending on the container material[10][11].
6. Contacting a Disposal Company:
-
For large quantities of waste or if you are unsure about the disposal procedures, it is always best to contact a licensed chemical waste disposal company[4].
-
Ensure the vendor is properly licensed and insured, as the generator of the waste is ultimately responsible for its proper disposal from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA)[4].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Cytidine-5'-triphosphate Disodium Salt
FOR IMMEDIATE RELEASE
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for handling Cytidine-5'-triphosphate disodium salt (CTP), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound salt is a nucleotide vital to various biochemical reactions, including RNA synthesis. While some safety data sheets (SDS) indicate it is not classified as a hazardous substance, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, adopting a cautious approach and adhering to best practices for handling chemical powders is essential.
Recommended Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment should be worn when handling this compound salt.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from airborne powder and splashes.[1] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the chemical.[1] The exact breakthrough time should be obtained from the glove manufacturer. |
| Respiratory Protection | N95 or P2 equivalent dust mask/respirator | NIOSH-approved (US) or equivalent | Required when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation of dust particles.[1] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[1] |
Operational and Disposal Protocols
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling CTP
The following diagram outlines the standard procedure for safely handling this compound salt from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
